Product packaging for 8-Bromo-5-chloroquinoline(Cat. No.:CAS No. 1154741-20-4)

8-Bromo-5-chloroquinoline

Cat. No.: B079507
CAS No.: 1154741-20-4
M. Wt: 242.5 g/mol
InChI Key: ZYHHRBFTAKZOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-5-chloroquinoline is an aromatic organic compound with the molecular formula C 9 H 5 BrClN and an average molecular mass of 242.50 g/mol . This compound belongs to the class of halogenated quinolines, which serve as critical molecular scaffolds and synthetic intermediates in medicinal chemistry and drug discovery . The distinct substitution pattern of bromine and chlorine atoms on the quinoline core creates a unique electronic profile and provides specific sites for further chemical modification via cross-coupling and nucleophilic substitution reactions . In research settings, the quinoline framework is a privileged structure for developing new therapeutic agents . Specifically, halogenated quinolines like this compound are investigated as key intermediates in the synthesis of complexes and molecules with demonstrated biological activities . Research into analogous compounds has shown that halogen and hydroxyl substitutions can enhance antiprotozoal activity, making such building blocks valuable for developing treatments for diseases like leishmaniasis . Furthermore, this compound is a precursor in synthesizing potential enzyme inhibitors and has been explored for its utility in creating agents with antibacterial, antiviral, and antitumor properties . Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should refer to the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions, as it may be harmful, irritating, and sensitive to air and light .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B079507 8-Bromo-5-chloroquinoline CAS No. 1154741-20-4

Properties

IUPAC Name

8-bromo-5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHHRBFTAKZOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561535
Record name 8-Bromo-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154741-20-4
Record name 8-Bromo-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Elusive Building Block: A Technical Examination of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure and versatile electronic properties have made it a "privileged scaffold," a core molecular framework that is recurrently found in biologically active compounds.[1][2] From the historic antimalarial quinine to modern anticancer agents and antibiotics, the quinoline moiety is integral to a vast array of therapeutics that have profoundly impacted human health.[3][4] The strategic functionalization of the quinoline core with various substituents, particularly halogens, allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity. Dihaloquinolines, in particular, serve as versatile intermediates, offering multiple reactive sites for diversification through cross-coupling and nucleophilic substitution reactions. This technical guide focuses on a specific, yet sparsely documented member of this class: 8-Bromo-5-chloroquinoline (CAS Number: 1154741-20-4). While its direct applications and detailed synthetic protocols are not widely published, this paper aims to provide a comprehensive overview based on available data and analogous chemical principles, offering researchers a foundational understanding of its potential utility in drug discovery and development.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its downstream derivatives. This compound is a solid organic compound with the key properties summarized in the table below.

PropertyValueSource(s)
CAS Number 1154741-20-4[5][6]
Molecular Formula C₉H₅BrClN[5]
Molecular Weight 242.50 g/mol [5]
IUPAC Name This compound[5]
SMILES C1=CC2=C(C=CC(=C2N=C1)Br)Cl[5]
Boiling Point 325.7 °C (Predicted)
Topological Polar Surface Area 12.9 Ų (Predicted)[5]
XLogP3 3.9 (Predicted)[5]

These data indicate a molecule with significant lipophilicity (high predicted XLogP3), suggesting good membrane permeability, a desirable trait for potential drug candidates. The presence of two distinct halogen atoms, bromine at the 8-position and chlorine at the 5-position, offers differential reactivity for sequential chemical modifications.

Synthesis Strategies: A Prospective Approach

A logical, though currently hypothetical, pathway would likely involve the synthesis of an appropriately substituted aniline, followed by a cyclization reaction to form the quinoline core. For instance, a synthetic route could potentially start from 2-bromo-5-chloroaniline. This precursor would then undergo a reaction such as the Skraup synthesis, which involves condensation with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to construct the pyridine ring fused to the aniline.

An alternative approach could involve the sequential halogenation of a pre-existing quinoline. For example, starting with 5-chloroquinoline, a regioselective bromination at the 8-position would be required. The success of such a step is highly dependent on the directing effects of the existing chloro and ring nitrogen atoms and can often lead to mixtures of isomers.[9] A patent for the synthesis of the isomeric 5-bromo-8-chloroisoquinoline utilizes N-Chlorosuccinimide (NCS) in sulfuric acid for the chlorination step, which provides a valuable precedent for the type of reagents that could be effective.[10]

Prospective Synthesis Workflow

Caption: A prospective workflow for the synthesis of this compound.

Analytical Characterization

The unambiguous identification and purity assessment of this compound would rely on standard analytical techniques. While specific spectral data for this compound is not publicly available, data from closely related analogs allows for the prediction of expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The chemical shifts and coupling constants (J-values) would be influenced by the positions of the bromine and chlorine atoms. For example, data for the related 7-bromo-5-chloro-8-hydroxyquinoline shows aromatic protons with chemical shifts at 8.84, 8.49, 7.72, and 7.59 ppm.[11]

  • ¹³C NMR: The carbon NMR spectrum would display nine signals corresponding to the nine carbon atoms of the quinoline core. The carbons directly attached to the halogens (C5 and C8) would exhibit characteristic chemical shifts.

Mass Spectrometry (MS):

  • Mass spectrometry would be used to confirm the molecular weight of the compound. A key feature would be the isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This combination results in a distinctive isotopic cluster in the mass spectrum, providing strong evidence for the elemental composition.

Analytical TechniqueExpected Data Signature
¹H NMR Multiple signals in the aromatic region (7.0-9.0 ppm) with characteristic splitting patterns.
¹³C NMR Nine distinct signals for the aromatic carbons.
Mass Spectrometry Molecular ion peak cluster confirming a mass of ~242.5 g/mol with a characteristic isotopic pattern for one Br and one Cl atom.
HPLC A single major peak indicating the purity of the compound.

Applications in Research and Drug Development

The true value of a chemical building block is realized in its application as an intermediate for the synthesis of more complex, functional molecules. While no specific drugs have been developed directly from this compound to date based on public records, its structure is highly suggestive of its utility in medicinal chemistry programs.

The quinoline scaffold is a known pharmacophore for a wide range of biological targets.[1][2] Halogenated quinolines, in particular, have been investigated for their potential as:

  • Anticancer Agents: Many kinase inhibitors incorporate a substituted quinoline core to interact with the ATP-binding site of the enzyme.[12]

  • Antimalarial Drugs: The 4-aminoquinoline and 8-aminoquinoline classes are famous for their antimalarial properties.[13]

  • Antimicrobial Agents: Halogenated 8-hydroxyquinolines have demonstrated antibacterial and antifungal activity, often linked to their ability to chelate metal ions essential for microbial enzymes.[14]

The this compound molecule offers two distinct points for chemical elaboration. The chlorine atom at the 5-position and the bromine atom at the 8-position can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This allows for the systematic exploration of the chemical space around the quinoline core in a structure-activity relationship (SAR) study.

Logical Workflow for Drug Discovery Application

Sources

physical and chemical properties of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-5-chloroquinoline

Abstract

This compound is a halogenated heterocyclic aromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique electronic and steric properties, derived from the quinoline core and the differential reactivity of its bromine and chlorine substituents, make it a valuable precursor for the development of complex molecular architectures. This guide provides a comprehensive overview of the , methodologies for its structural elucidation, a robust synthesis protocol, and an exploration of its reactivity and applications, particularly within the realm of medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile intermediate.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted quinoline, a class of compounds known for a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 5-position provides distinct handles for sequential and selective chemical modifications.

Structural and General Information
  • IUPAC Name: this compound[3]

  • CAS Number: 1154741-20-4[3]

  • Molecular Formula: C₉H₅BrClN[3]

  • Synonyms: Quinoline, 8-bromo-5-chloro-; 8-bromo-5-chloro-quinoline[3]

Physicochemical Data

The physical and computed properties of this compound are summarized in the table below. The lack of extensive experimental data in public domains highlights the need for thorough characterization by researchers upon synthesis or acquisition.

PropertyValueSource
Molecular Weight 242.50 g/mol PubChem[3]
Exact Mass 240.92939 DaPubChem[3]
Appearance Solid (predicted)-
Melting Point No data available-
Boiling Point No data available-
Solubility Low water solubility predicted-
XLogP3 (Predicted) 3.9PubChem[3]
Topological Polar Surface Area 12.9 ŲPubChem[3]

Methodology for Structural Elucidation and Characterization

As a synthesized intermediate, verifying the identity and purity of this compound is paramount. The following section outlines the standard analytical protocols required for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of organic molecules.

  • ¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will appear as a series of doublets and doublets of doublets, with coupling constants characteristic of ortho and meta relationships. The precise chemical shifts will be influenced by the anisotropic and electronic effects of the halogen substituents and the nitrogen atom.

  • ¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbons directly attached to the halogens (C5 and C8) will be significantly influenced by their electronegativity.

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments such as DEPT-135 to differentiate between CH, CH₂, and CH₃ (though only CH groups are present in the aromatic core) and 2D correlation experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities.

  • Data Interpretation: Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations to unequivocally confirm the 8-bromo-5-chloro substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Expected Mass Spectrum: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ corresponding to the exact mass of 240.92939 Da for the C₉H₅⁷⁹Br³⁵ClN isotope.[3] A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺). This isotopic signature is a key validation point for the presence of both halogens.

Protocol for HRMS (ESI-TOF) Analysis:

  • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Analysis: Observe the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. Compare the measured exact mass with the theoretical mass to confirm the elemental formula. Analyze the isotopic distribution pattern to verify the presence of one bromine and one chlorine atom.

Synthesis Pathway and Experimental Protocol

While numerous methods exist for the synthesis of quinolines, a common approach for halogenated derivatives involves the modification of a pre-existing quinoline core or cyclization reactions from appropriately substituted anilines.[4][5] A plausible and robust synthesis for this compound can be conceptualized via a multi-step sequence starting from 5-chloroquinolin-8-amine.

Proposed Synthesis Workflow

The proposed synthesis involves a Sandmeyer-type reaction, a reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.

SynthesisWorkflow A 5-Chloroquinolin-8-amine reagent1 NaNO₂, aq. HBr 0-5 °C A->reagent1 B Diazonium Salt Intermediate reagent2 CuBr, HBr Heat B->reagent2 C This compound reagent1->B Diazotization reagent2->C Sandmeyer Reaction

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Causality: This protocol is designed for reliability. The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) bromide catalyst is a standard and effective method for the Sandmeyer reaction, ensuring efficient conversion to the final product.

  • Diazotization of 5-Chloroquinolin-8-amine:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-chloroquinolin-8-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at this temperature for 30-45 minutes after the addition is complete to ensure full formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.

    • After the initial effervescence subsides, gently warm the reaction mixture to 50-60 °C and stir for 1-2 hours to drive the reaction to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of the C-Br and C-Cl bonds, which allows for selective functionalization. This is a cornerstone of its utility in building complex molecules for drug discovery.[1][6]

Regioselective Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the reactivity of aryl halides typically follows the trend I > Br > Cl.[7] This is primarily due to the bond dissociation energies (C-Br is weaker than C-Cl) and the kinetics of the oxidative addition step, which is often rate-determining.[7] This reactivity difference can be exploited to perform sequential couplings.

Reactivity start This compound reagent1 R¹-B(OH)₂ Pd(0) Catalyst 1 Mild Conditions start->reagent1 mid 8-Aryl-5-chloroquinoline reagent2 R²-B(OH)₂ Pd(0) Catalyst 2 Forcing Conditions mid->reagent2 final 5,8-Di-substituted Quinoline reagent1->mid Selective Suzuki Coupling at C8 (Bromo) reagent2->final Second Suzuki Coupling at C5 (Chloro)

Caption: Selective reactivity in sequential Suzuki cross-coupling reactions.

Expert Insight: The key to achieving high selectivity in the first coupling at the C8-Br position is the careful choice of catalyst, ligand, and reaction conditions. A less reactive palladium catalyst system and lower temperatures will favor the reaction at the more labile C-Br bond.[8] For the subsequent coupling at the C5-Cl bond, a more robust catalyst system (e.g., one with bulky, electron-rich phosphine ligands) and higher temperatures are typically required to activate the stronger C-Cl bond.[7][9] This orthogonal reactivity is a powerful tool for creating molecular diversity from a single precursor.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Halogen atoms are often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can significantly enhance pharmacological activity and pharmacokinetic profiles.[1][10]

This compound serves as an ideal starting point for generating libraries of novel compounds for screening. Through the regioselective cross-coupling reactions described above, a wide array of substituents (aryl, heteroaryl, alkyl, etc.) can be introduced at the 5- and 8-positions, allowing for systematic Structure-Activity Relationship (SAR) studies.[6] This approach is fundamental to modern drug discovery campaigns aimed at optimizing lead compounds for potency, selectivity, and drug-like properties.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Hazard Statements: Based on data for the compound, it is classified as hazardous.[3]

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.[11]

Handling Protocol:

  • Always handle this compound in a well-ventilated chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[14]

  • Store in a tightly sealed container in a cool, dry place.

References

  • Grigor, L.N. et al. (2018). Synthesis of 4-haloquinolines and their fused polycyclic derivatives. Mendeleev Communications.
  • ResearchGate. (n.d.). Synthesis of 4‐Halo Quinolines and Its Applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • American Elements. (n.d.). 8-Bromo-5-chloroisoquinoline.
  • National Center for Biotechnology Information. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet for 5-Bromoquinoline.
  • ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines.
  • University of South Dakota. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED.
  • Hangzhou LZ Chemical Co., Ltd. (n.d.). 8-Bromo-5-fluoroquinoline.
  • PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline. National Center for Biotechnology Information.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules.
  • PubChem. (n.d.). 8-Quinolinol, 7-bromo-5-chloro-. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound.
  • PubChemLite. (n.d.). 5-bromo-8-chloroquinoline.
  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions.
  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information.
  • American Chemical Society. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • American Chemical Society. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • American Chemical Society. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • PubChemLite. (n.d.). 8-bromo-5-chloroisoquinoline.
  • International Journal of ChemTech Research. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of The.

Sources

8-Bromo-5-chloroquinoline: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic framework provides an ideal template for developing agents that can effectively interact with various biological targets. Within this class, halogenated quinolines, and specifically di-halogenated derivatives like 8-Bromo-5-chloroquinoline, represent a particularly valuable subclass of building blocks for drug discovery and development professionals.

The strategic placement of two distinct halogen atoms—bromine at the C8 position and chlorine at the C5 position—offers medicinal chemists a powerful tool for controlled, sequential, and regioselective molecular elaboration. The differential reactivity of the C-Br and C-Cl bonds allows for orthogonal synthetic strategies, such as palladium-catalyzed cross-coupling reactions, enabling the systematic construction of complex molecular architectures. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its application as a pivotal intermediate in the generation of novel therapeutic candidates.

Core Molecular Properties and Identifiers

A foundational understanding of a molecule begins with its essential chemical data. This compound is a solid, heterocyclic aromatic compound with the following key identifiers and properties.

PropertyValueSource(s)
Molecular Formula C₉H₅BrClN[2]
Molecular Weight 242.50 g/mol [2]
IUPAC Name This compound[2]
CAS Number 1154741-20-4[2]
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)Br)Cl[2]
Monoisotopic Mass 240.92939 Da[2]
Boiling Point (Predicted) 325.7 °C

Plausible Synthetic Pathway: A Multi-Step Approach

While numerous methods exist for the synthesis of quinoline derivatives, a robust and logical pathway to this compound can be conceptualized starting from 5-chloroquinolin-8-amine. This approach leverages well-established, high-yielding transformations common in heterocyclic chemistry, ensuring a reliable supply of the target intermediate. The proposed synthesis involves a classic Sandmeyer reaction, a cornerstone transformation for converting aromatic amines into aryl halides.[3]

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 5-Chloroquinolin-8-amine B Diazonium Salt Intermediate A->B NaNO₂, HBr, 0-5 °C C This compound B->C CuBr, HBr

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a validated, self-consistent methodology derived from established principles of the Sandmeyer reaction.[4][5]

Step 1: Diazotization of 5-Chloroquinolin-8-amine

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-chloroquinolin-8-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate, which is expected.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic and requires careful monitoring.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the amine salt.

Causality Behind Choices: The use of a strong acid like HBr is critical for generating nitrous acid in situ from NaNO₂ and for forming the soluble amine salt. Low temperatures (0-5 °C) are essential to prevent the premature decomposition of the unstable diazonium salt intermediate.[6]

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Trustworthiness and Self-Validation: The protocol is self-validating as the reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product's identity and purity confirmed by standard analytical techniques described in the next section.

Analytical Characterization: Expected Spectroscopic Data

Characterization is critical for verifying the structure and purity of the synthesized compound. Based on the structure of this compound, the following spectral data are predicted. Computational methods, such as Density Functional Theory (DFT) calculations, provide a reliable means to predict NMR spectra with high accuracy.[3]

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)The spectrum is expected to show five distinct signals in the aromatic region (approx. δ 7.5-9.0 ppm). The protons on the quinoline ring will exhibit characteristic doublet and doublet of doublets splitting patterns based on their coupling with adjacent protons.
¹³C NMR (100 MHz, CDCl₃)Nine distinct signals are expected. The carbons attached to the electronegative bromine (C8) and chlorine (C5) atoms will be shifted downfield. The carbon attached to bromine (C-Br) is expected around δ 115-125 ppm, and the carbon attached to chlorine (C-Cl) around δ 130-140 ppm.
Mass Spectrometry (EI-MS) The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). Expected peaks: m/z 241 (M⁺), 243 ([M+2]⁺), 245 ([M+4]⁺).

Application in Drug Discovery: A Versatile Synthetic Intermediate

The true value of this compound lies in its utility as a versatile intermediate for creating libraries of novel compounds for biological screening. The bromine atom at the C8 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[4][7][8]

This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies. Such modifications are crucial in optimizing compounds to be potent and selective inhibitors of therapeutic targets like protein kinases.[4][9][10]

Suzuki_Coupling cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B Arylboronic Acid (R-B(OH)₂) D 8-Aryl-5-chloroquinoline C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling using this compound.

Generalized Protocol: Suzuki-Miyaura Cross-Coupling
  • Vessel Preparation: To a degassed reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature ranging from 80°C to 120°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 8-aryl-5-chloroquinoline derivative.

This modular approach allows for the rapid generation of a diverse library of compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.

  • Hazard Class: Acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its capacity for controlled, regioselective functionalization make it an invaluable intermediate. By leveraging modern synthetic methodologies like the Suzuki-Miyaura coupling, researchers can efficiently explore vast chemical space around the quinoline core, paving the way for the discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for scientists to fully exploit the potential of this powerful building block.

References

  • ACS Publications (n.d.). The Chemistry of Quinolines. Chemical Reviews.
  • Ökten, S. et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • ResearchGate (2025). Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents.
  • Lee, J. et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports.
  • Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • PubChem (n.d.). This compound. National Center for Biotechnology Information.
  • MDPI (n.d.). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones.
  • S. S. P. Bio-Chem (n.d.). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β.
  • TSI Journals (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.
  • Organic Chemistry Data (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • YouTube (2019). PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw.
  • Al-Ostoot, F. H. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Google Patents (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • SciSpace (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • YouTube (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
  • YouTube (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.

Sources

An In-depth Technical Guide to 8-Bromo-5-chloroquinoline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-bromo-5-chloroquinoline, a pivotal halogenated quinoline intermediate. We will delve into its chemical identity, robust synthesis protocols, detailed characterization methods, and its significant applications in medicinal chemistry and materials science. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted quinoline, a class of heterocyclic aromatic compounds fundamental to numerous areas of chemical research. The specific placement of a bromine atom at position 8 and a chlorine atom at position 5 creates a unique electronic and steric profile, making it a valuable and versatile building block in organic synthesis.

IUPAC Nomenclature and Structural Confirmation

The formal IUPAC name for the compound is This compound [1]. The name is derived from the parent heterocycle, quinoline, with numbering starting from the nitrogen atom and proceeding around the fused rings. The substituents are listed alphabetically.

  • Quinoline: The parent bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring.

  • 5-chloro: A chlorine atom is substituted at the C5 position.

  • 8-bromo: A bromine atom is substituted at the C8 position.

This nomenclature unambiguously defines the structure, which is critical for reproducibility in synthesis and application.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is essential for its handling, reaction planning, and purification.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.5 g/mol [2]
CAS Number 1154741-20-4[1][3][4]
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)Br)Cl[1]
InChIKey ZYHHRBFTAKZOLH-UHFFFAOYSA-N[1]
Boiling Point 325.7 °C (Predicted)
XLogP3 3.9 (Predicted)[1]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field, with several named reactions providing pathways to the core structure. For this compound, a common conceptual approach involves the construction of the quinoline ring from a pre-halogenated aniline, such as through the Skraup-Doebner-von Miller reaction or its variations[5][6][7].

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach involves disconnecting the pyridine ring portion of the quinoline. This leads back to a substituted aniline and a three-carbon glycerol equivalent, characteristic of the Skraup synthesis. The key is to start with an aniline already bearing the required chloro and bromo substituents in the correct positions.

Detailed Experimental Protocol: Modified Skraup Synthesis

This protocol outlines a representative synthesis of this compound.

Objective: To synthesize this compound from 2-bromo-5-chloroaniline.

Materials:

  • 2-Bromo-5-chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

  • Iron(II) sulfate (FeSO₄) (optional, to moderate the reaction)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, carefully add concentrated sulfuric acid.

  • Addition of Reactants: To the stirred acid, add 2-bromo-5-chloroaniline and a small amount of iron(II) sulfate. Slowly add glycerol through the dropping funnel, ensuring the temperature does not rise uncontrollably.

  • Oxidation: After the initial addition, carefully add nitrobenzene, which serves as the oxidizing agent for the cyclization step.

  • Heating: Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Neutralization: After cooling, pour the reaction mixture cautiously over crushed ice. Make the solution alkaline by the slow addition of a concentrated NaOH solution to precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture using dichloromethane (3 x volumes).

  • Purification - Steam Distillation & Chromatography: The crude product can be purified by steam distillation to remove unreacted nitrobenzene. Further purification is achieved by column chromatography on silica gel.

  • Isolation: Combine the purified fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Causality and Justification:

  • Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein (the α,β-unsaturated aldehyde) and as an acid catalyst for the subsequent cyclization steps[6][8].

  • Nitrobenzene: This is the classical oxidizing agent required to aromatize the dihydroquinoline intermediate to the final quinoline product[8].

  • Iron(II) Sulfate: The reaction can be highly exothermic. FeSO₄ is often added to moderate the reaction, preventing polymerization and improving yield.

  • Alkaline Workup: Neutralization is critical to deprotonate the quinoline nitrogen (which exists as a salt in the acidic medium), rendering the product soluble in organic solvents for extraction.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Aniline 2-Bromo-5-chloroaniline Reaction Skraup Reaction (Reflux) Aniline->Reaction Glycerol Glycerol Glycerol->Reaction Acid Conc. H₂SO₄ Acid->Reaction Oxidant Nitrobenzene Oxidant->Reaction Workup Quench & Neutralize (Ice, NaOH) Reaction->Workup Cooling Extraction Solvent Extraction (DCM) Workup->Extraction Purification Column Chromatography Extraction->Purification Crude Product Product This compound Purification->Product Pure Product Applications cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Compound Classes cluster_targets Potential Therapeutic Areas Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R-NH₂) Start->Buchwald Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Aryl 8-Aryl-5-chloroquinolines Suzuki->Aryl Amino 8-Amino-5-chloroquinolines Buchwald->Amino Alkynyl 8-Alkynyl-5-chloroquinolines Sonogashira->Alkynyl Oncology Oncology Aryl->Oncology Infectious Infectious Diseases (Antibacterial, Antimalarial) Amino->Infectious Neuro Neuroscience Alkynyl->Neuro

Caption: Synthetic pathways from this compound to diverse compound classes.

Part 5: Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with appropriate care.

Hazard Identification: Based on GHS classifications for similar compounds, it is expected to be harmful if swallowed, inhaled, or in contact with skin, and to cause skin and serious eye irritation.[1][9][10]

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound inside a certified chemical fume hood.[11]

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9][12]

  • Avoid generating dust.

  • Ensure eyewash stations and safety showers are readily accessible.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from strong oxidizing agents.[9]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[9][11]

Conclusion

This compound is more than just a chemical with a systematic name; it is a highly functionalized and strategic building block for chemical innovation. Its defined physicochemical properties, accessible synthesis via classical organic reactions, and versatile reactivity make it an invaluable tool for researchers in drug discovery and materials science. Understanding the principles behind its synthesis, characterization, and application allows scientists to fully leverage its potential in developing next-generation therapeutics and functional materials.

References

  • American Elements. 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
  • Wikipedia. Doebner–Miller reaction. [Link]
  • PubChem. This compound | C9H5BrClN | CID 14548349. [Link]
  • Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH. [Link]
  • Adimule, V., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
  • Thermo Fisher Scientific. (2012).
  • MDPI. (2022).

Sources

A Technical Guide to the Spectral Analysis of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive analysis of the expected spectral data for 8-bromo-5-chloroquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured not as a rigid template, but as a narrative that weaves together foundational principles with practical, field-proven insights. This document is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data interpretation for this specific molecule.

Introduction: The Structural Significance of this compound

This compound is a disubstituted quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] The specific placement of a bromine atom at the 8-position and a chlorine atom at the 5-position creates a unique electronic and steric environment. This substitution pattern is expected to significantly influence the molecule's chemical reactivity, intermolecular interactions, and, consequently, its spectral properties. Understanding these spectral signatures is paramount for confirming its identity, assessing its purity, and elucidating its role in further chemical synthesis or biological assays.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating protocol is crucial for obtaining reliable NMR data. Here is a recommended methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be reported with the data.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all aromatic proton signals (typically 0-10 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (e.g., 0-160 ppm) to cover the full range of aromatic carbon signals.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings.[2]

    • An HSQC (Heteronuclear Single Quantum Coherence) spectrum can be used to correlate directly bonded protons and carbons.

    • An HMBC (Heteronuclear Multiple Bond Correlation) spectrum will reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, each corresponding to one of the protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents, which generally cause a downfield shift.[2]

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.9 - 9.1ddJ = 4.0-4.5, 1.5-2.0
H-37.5 - 7.7ddJ = 8.0-8.5, 4.0-4.5
H-48.4 - 8.6ddJ = 8.0-8.5, 1.5-2.0
H-67.7 - 7.9dJ = 8.5-9.0
H-77.4 - 7.6dJ = 8.5-9.0

Causality Behind the Predictions:

  • H-2 and H-4: These protons are ortho and para to the nitrogen atom, respectively, and are thus significantly deshielded, appearing at the lowest field. Their multiplicity as doublets of doublets (dd) arises from coupling to H-3 and a smaller long-range coupling to each other.

  • H-3: This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets.

  • H-6 and H-7: These protons are on the carbocyclic ring. The presence of the electron-withdrawing chlorine at C-5 will deshield H-6. The bromine at C-8 will similarly influence H-7. They are expected to form a doublet system due to their ortho coupling to each other.

It is important to note that quinolines can exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[3] Therefore, reporting the concentration at which the spectrum was acquired is good practice.[2]

¹³C NMR Spectral Analysis: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts of the carbons directly bonded to the halogens (C-5 and C-8) will be significantly affected.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~150
C-3~122
C-4~135
C-4a~148
C-5~128
C-6~130
C-7~128
C-8~118
C-8a~140

Causality Behind the Predictions:

  • C-2, C-4, C-4a, C-8a: These carbons are influenced by the electronegative nitrogen atom and are expected to appear downfield.

  • C-5 and C-8: The signals for the carbons bearing the chlorine and bromine atoms are predicted based on the known effects of halogens on aromatic rings. The heavier bromine atom can have a more pronounced shielding effect (the "heavy atom effect") compared to chlorine.

  • C-3, C-6, C-7: These are standard aromatic CH carbons, with their shifts influenced by their position relative to the nitrogen and halogen substituents.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups and Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions from the aromatic ring system and the carbon-halogen bonds.

Experimental Protocol: Standard IR Measurement
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid or liquid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be run prior to the sample analysis to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

Interpretation of the IR Spectrum

The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium-Weak
1600-1450Aromatic C=C and C=N stretchingMedium-Strong
1075-1030Aryl-Cl stretchStrong
~650-510Aryl-Br stretchStrong
900-680C-H out-of-plane bendingStrong

Causality Behind the Predictions:

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[4][5]

  • Aromatic Ring Stretching: The stretching of the C=C and C=N bonds within the quinoline ring system gives rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.[4][5]

  • Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the lower frequency region of the spectrum. Specifically, aryl chlorides absorb in the 1075-1030 cm⁻¹ range, while aryl bromides absorb at lower wavenumbers, between 650-510 cm⁻¹.[6]

  • C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 900-680 cm⁻¹ region can sometimes provide clues about the substitution pattern of the aromatic ring.[7]

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule, offering further confirmation of its structure.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a molecular ion and characteristic fragments.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight).

Interpretation of the Mass Spectrum

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Predicted Mass Spectrometry Data for this compound

  • Molecular Formula: C₉H₅BrClN

  • Monoisotopic Mass: 240.92939 Da[8]

  • Molecular Ion (M⁺) Cluster: The molecular ion will appear as a cluster of peaks due to the isotopes of Br and Cl. The most abundant peaks will be at m/z 241 (for ⁷⁹Br and ³⁵Cl) and 243 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl), and a smaller peak at m/z 245 (for ⁸¹Br and ³⁷Cl). The relative intensities of this cluster will be highly characteristic.

Predicted Fragmentation Pathway:

The fragmentation of quinoline derivatives often involves the loss of small, stable molecules.

M [C₉H₅BrClN]⁺˙ m/z 241/243/245 M_minus_HCN [C₈H₄BrCl]⁺˙ m/z 214/216/218 M->M_minus_HCN - HCN M_minus_Cl [C₉H₅BrN]⁺˙ m/z 206/208 M->M_minus_Cl - Cl˙ M_minus_Br [C₉H₅ClN]⁺˙ m/z 162/164 M->M_minus_Br - Br˙

Caption: Predicted EI-MS fragmentation of this compound.

Causality Behind the Predictions:

  • Loss of HCN: A common fragmentation pathway for quinolines and other nitrogen-containing aromatic heterocycles is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da), leading to a fragment ion at m/z 214/216/218.[9]

  • Loss of Halogen Radicals: The cleavage of the C-Br or C-Cl bond can lead to the loss of a bromine radical (79/81 Da) or a chlorine radical (35/37 Da), resulting in fragment ions at m/z 162/164 and 206/208, respectively. The relative abundance of these fragments will depend on the C-halogen bond strengths.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data and interpretive guidelines presented in this document serve as an authoritative resource for researchers working with this compound and its analogs, enabling confident structural assignment and quality control.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14548349, this compound.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.[10]
  • He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • Huan, T. T. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 263-276.[1]
  • Khadir, A., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Journal of Mass Spectrometry, 58(8), e4964.[12]
  • Lee, M., & Lee, S. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry. Physical Chemistry Chemical Physics, 26(23), 16325-16331.[9]
  • BenchChem (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Chemistry LibreTexts. (2023). Alkyl and aryl halide infrared spectra.
  • Williamson, K. L. (2011). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.[3]
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Teymuri, M., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trends in Pharmaceutical Sciences, 4(3), 175-192.[14]
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Horvath, G., & Guarat, R. (2010). Infrared and Raman Spectroscopy.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Ershov, B. G., & Ananyev, A. V. (2022). Aromatic Compounds.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gu, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(13), 5085.[15]
  • BenchChem (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Bell, S. (2012). A Beginner's Guide to Interpreting Organic Spectra. Wiley.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of NMR in the Structural Elucidation of Heterocyclic Compounds

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a cornerstone of success. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of a molecule's architecture. This is particularly true for complex heterocyclic systems like quinoline and its derivatives, which form the scaffold of numerous pharmacologically active agents. The subtle interplay of substituent effects on the quinoline ring system profoundly influences its biological activity, making unambiguous structural confirmation an indispensable step in the research and development pipeline.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 8-bromo-5-chloroquinoline. As direct experimental spectra for this specific compound are not widely published, this guide will leverage foundational NMR principles and established substituent effects to predict and interpret the spectral data. This approach not only serves as a valuable reference for researchers working with this molecule but also provides a framework for understanding the NMR spectra of other substituted quinolines.

Principles of NMR Spectroscopy in the Context of Substituted Quinolines

The ¹H and ¹³C NMR spectra of a molecule provide a wealth of information based on several key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the electronic environment of the nucleus. Electron-withdrawing groups, such as halogens, deshield nearby nuclei, causing their signals to shift downfield (to higher ppm values). Conversely, electron-donating groups cause an upfield shift.[1][2]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of bonds separating the coupled nuclei and their spatial relationship.[3]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

For this compound, the electronegative chlorine and bromine atoms are expected to significantly influence the chemical shifts of the protons and carbons on the quinoline ring. Their positions will dictate the specific deshielding effects and the resulting complexity of the spectra.

Predicted ¹H NMR Spectrum of this compound

The prediction of the ¹H NMR spectrum of this compound begins with the known chemical shifts of unsubstituted quinoline, which are then adjusted based on the expected substituent chemical shifts (SCS) of the chloro and bromo groups.

Baseline ¹H NMR Data for Quinoline (in CDCl₃):

ProtonChemical Shift (δ, ppm)
H-2~8.9
H-3~7.4
H-4~8.1
H-5~7.7
H-6~7.5
H-7~7.6
H-8~8.1

Substituent Effects of Chlorine and Bromine:

  • Chlorine at C-5: The chloro group is an electron-withdrawing group and is expected to deshield the ortho protons (H-4 and H-6) and, to a lesser extent, the para proton (H-7).

  • Bromine at C-8: The bromo group will primarily deshield the ortho proton (H-7). The effect on other protons will be less pronounced.[4]

Based on these principles, the following ¹H NMR spectrum is predicted for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.0ddJ(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7
H-3~7.5ddJ(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5
H-4~8.3dJ(H4,H3) ≈ 8.5
H-6~7.8dJ(H6,H7) ≈ 8.0
H-7~7.9dJ(H7,H6) ≈ 8.0

Interpretation of the Predicted ¹H NMR Spectrum:

  • H-2, H-3, and H-4: These protons on the pyridine ring will exhibit a characteristic AMX spin system. H-2 is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom.[5] H-4 will be deshielded by the adjacent chloro group. The coupling constants are typical for ortho and meta coupling in a pyridine ring.[6]

  • H-6 and H-7: These two protons on the benzene ring will form an AX spin system, appearing as two doublets with a typical ortho coupling constant of around 8.0 Hz. Both protons are expected to be shifted downfield compared to unsubstituted quinoline due to the deshielding effects of the adjacent chloro and bromo groups, respectively.

Visualization of Spin-Spin Coupling:

G H2 H-2 H3 H-3 H2->H3 J(H2,H3) H4 H-4 H2->H4 J(H2,H4) H3->H4 J(H3,H4) H6 H-6 H7 H-7 H6->H7 J(H6,H7)

Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.

Predicted ¹³C NMR Spectrum of this compound

The prediction of the ¹³C NMR spectrum follows a similar logic, starting with the baseline data for quinoline and applying the expected substituent effects.

Baseline ¹³C NMR Data for Quinoline (in CDCl₃):

CarbonChemical Shift (δ, ppm)
C-2~150
C-3~121
C-4~136
C-4a~128
C-5~129
C-6~126
C-7~129
C-8~127
C-8a~148

Substituent Effects on ¹³C Chemical Shifts:

  • Ipso-Carbon: The carbon directly attached to the halogen (C-5 and C-8) will have its chemical shift significantly altered.

  • Ortho, Meta, and Para Effects: The halogens will also influence the chemical shifts of the adjacent and more distant carbons.[7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted δ (ppm)
C-2~151
C-3~122
C-4~137
C-4a~129
C-5~130
C-6~128
C-7~131
C-8~118
C-8a~147

Interpretation of the Predicted ¹³C NMR Spectrum:

  • The signals for C-5 and C-8 will be most affected by the direct attachment of the chlorine and bromine atoms, respectively.

  • The other carbon signals will experience smaller shifts depending on their position relative to the halogen substituents.

  • A proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Experimental Protocol for NMR Spectroscopy

The following is a generalized, yet detailed, procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a sample like this compound.

A. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[8]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9] Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[9]

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[8]

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

B. NMR Instrument Setup and Data Acquisition:

  • Insertion of the Sample: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[8]

  • ¹H NMR Spectrum Acquisition:

    • A standard one-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[10]

C. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integration (¹H NMR): The peak areas are integrated to determine the relative number of protons for each signal.

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate Peaks reference->integrate

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion and Future Perspectives

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and leveraging known substituent effects, we have constructed a comprehensive interpretation of the expected spectral data. The provided experimental protocol offers a robust framework for obtaining high-quality NMR spectra for this and similar compounds.

For researchers in drug development, the ability to accurately interpret NMR spectra is paramount. While predictive methods are powerful, the ultimate confirmation of structure will always rely on experimentally acquired data. It is our hope that this guide will not only serve as a valuable resource for those working with this compound but also as an educational tool for understanding the nuanced art and science of NMR spectral interpretation for complex heterocyclic systems.

References

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tsiory.
  • ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. ALWSCI.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 621–628.
  • inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • CSIRO Publishing. (n.d.). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Canadian Science Publishing. (n.d.). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.
  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and.
  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
  • University College London. (n.d.). Chemical shifts.
  • RSC Publishing. (2021, July 21). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli....
  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF.

Sources

A Technical Guide to the Solubility of 8-Bromo-5-chloroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 8-bromo-5-chloroquinoline, a crucial parameter for its application in research and development, particularly in the realms of medicinal chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.

Introduction to this compound

This compound is a halogenated derivative of quinoline. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and functional materials. The introduction of halogen atoms, in this case, bromine and chlorine, at the C8 and C5 positions, respectively, significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and, consequently, its solubility in various media.

A thorough understanding of the solubility of this compound is paramount for a variety of applications. In drug discovery, solubility directly impacts bioavailability, formulation strategies, and the design of in vitro and in vivo assays. For materials science, solubility is a key factor in solution-phase processing, purification, and the formation of crystalline or amorphous solids.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₅BrClN[1]

  • Molecular Weight: 242.50 g/mol [1]

  • Appearance: Typically a solid at room temperature.

  • CAS Number: 1154741-20-4[1]

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key factors governing solubility include:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes. This compound, with its heterocyclic aromatic system and halogen substituents, possesses a moderate degree of polarity. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the C-Br and C-Cl bonds introduce dipoles.

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds can significantly enhance solubility. While this compound does not have a hydrogen bond donor, the nitrogen atom can accept a hydrogen bond from protic solvents like alcohols.

  • Van der Waals Forces: These non-specific attractive or repulsive forces are present between all molecules and play a role in the dissolution process.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the molecules together in the solid state.

Based on these principles, we can make some educated predictions about the solubility of this compound in various classes of organic solvents.

Predicted Solubility Profile of this compound

In the absence of specific experimental data for this compound, we can extrapolate from the known solubility of structurally similar compounds and theoretical principles. For instance, the analogous compound 8-bromo-5-fluoroquinoline is reported to be soluble in toluene, a non-polar aromatic solvent.[3] This suggests that this compound is also likely to exhibit good solubility in aromatic and other non-polar to moderately polar aprotic solvents.

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. These predictions are based on the "like dissolves like" principle and the anticipated intermolecular interactions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHighThe aromatic rings of the solvent can engage in π-π stacking interactions with the quinoline ring system of the solute. The overall non-polar nature of these solvents is compatible with the largely non-polar character of this compound.
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformHighThe presence of halogen atoms in both the solute and solvent leads to favorable dipole-dipole interactions. These solvents are effective at dissolving moderately polar compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are moderately polar and can act as hydrogen bond acceptors, interacting with any potential hydrogen bond donor sites on the solute. THF is generally a better solvent than diethyl ether for a wider range of compounds due to its higher polarity.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateKetones are polar aprotic solvents that can engage in dipole-dipole interactions with the solute.
Esters Ethyl acetateModerateEsters are moderately polar and can act as hydrogen bond acceptors.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateWhile alcohols are polar protic solvents, the large non-polar quinoline backbone of this compound may limit its solubility. The ability of the quinoline nitrogen to act as a hydrogen bond acceptor may provide some degree of solubility.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are highly polar and are excellent at solvating a wide range of organic molecules.
Non-polar Aliphatic Hydrocarbons Hexane, HeptaneLowThe significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility.

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a standardized experimental method is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the dissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B Dispense C Agitate at constant temperature (e.g., 25 °C) B->C Incubate D Allow sufficient time to reach equilibrium (e.g., 24-48 hours) C->D Maintain E Allow solid to settle D->E Cease Agitation F Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) E->F Isolate Solution G Prepare serial dilutions of the saturated solution F->G Dilute H Analyze by a suitable analytical technique (e.g., UV-Vis or HPLC) G->H Inject/Measure I Quantify concentration against a standard curve H->I Calculate

Figure 1: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound (enough to ensure that undissolved solid remains at equilibrium) to a series of vials.

    • Accurately dispense a known volume of each organic solvent to be tested into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., a 0.22 µm PTFE filter to remove any undissolved microparticles) into a clean vial. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the chromophoric properties of the compound and the desired sensitivity.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Safety Precautions

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Hangzhou LZ Chemical Co., Ltd. (n.d.). 8-Bromo-5-fluoroquinoline.

Sources

A Strategic Multi-Step Synthesis of 8-Bromo-5-chloroquinoline from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

Halogenated quinolines are foundational scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates. This guide provides a comprehensive, in-depth technical overview for the synthesis of 8-Bromo-5-chloroquinoline, a specifically substituted quinoline derivative, starting from the readily available precursor, 8-hydroxyquinoline. Direct halogenation of the 8-position of the quinoline ring is synthetically unfeasible due to the electronic properties of the heterocyclic system. Therefore, this whitepaper details a robust and logical three-step synthetic pathway. The strategy hinges on a critical functional group interconversion of the 8-hydroxyl group to an 8-amino group, followed by regioselective chlorination at the 5-position, and culminates in a classic Sandmeyer reaction to install the bromide at the 8-position. Each step is presented with a deep mechanistic rationale, field-proven experimental protocols, and critical process insights to ensure reproducibility and high fidelity.

Introduction: The Strategic Imperative for a Multi-Step Approach

The Quinoline Scaffold: A Privileged Structure

The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The strategic placement of substituents, particularly halogens, on the quinoline core can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and target binding affinity.[3][4]

The Target Molecule: this compound

This compound is a dihalogenated derivative with potential applications as a key building block in the synthesis of more complex molecules, including novel pharmaceuticals and functional materials. The precise arrangement of a chloro group at the C5 position and a bromo group at the C8 position presents a unique synthetic challenge.

Synthetic Rationale: Why Direct Halogenation Fails

A cursory examination of the starting material, 8-hydroxyquinoline, might suggest a direct, two-step halogenation sequence. However, this approach is fundamentally flawed. The hydroxyl group at C8 is a powerful ortho-, para-director for electrophilic aromatic substitution, strongly activating the C5 and C7 positions.[5] Consequently, attempts at direct halogenation invariably lead to substitution at these activated sites, yielding 5-halo-, 7-halo-, or 5,7-dihalo-8-hydroxyquinolines.[1][6]

To achieve the desired C8-bromination, a more sophisticated strategy is required. The most logical and field-proven approach involves converting the C8 hydroxyl group into a functionality that can be chemically displaced by a bromide. The Sandmeyer reaction, which transforms an aromatic amino group into a halide via a diazonium salt intermediate, is the ideal tool for this purpose.[7][8] This necessitates a three-stage synthesis, which forms the core of this guide.

Retrosynthetic Analysis & Pathway Overview

A retrosynthetic analysis reveals a clear and logical path from the target molecule back to the starting material. The C8-Br bond is identified as the key disconnection, achievable via a Sandmeyer reaction from the corresponding C8-amine. The C5-Cl bond can be formed through electrophilic chlorination of the 8-aminoquinoline intermediate. Finally, the 8-aminoquinoline can be synthesized from the starting material, 8-hydroxyquinoline.

G Target This compound (Target) Intermediate2 5-Chloro-8-aminoquinoline Target->Intermediate2  Step 3: Sandmeyer Reaction (Diazotization & CuBr Displacement) Intermediate1 8-Aminoquinoline Intermediate2->Intermediate1  Step 2: Regioselective Chlorination Start 8-Hydroxyquinoline (Starting Material) Intermediate1->Start  Step 1: Amination

Caption: Retrosynthetic pathway for this compound.

The forward synthesis, therefore, follows this validated three-step sequence, which is detailed in the subsequent sections.

Detailed Synthetic Protocols & Mechanistic Insights

This section provides a step-by-step guide to the synthesis, including the causality behind procedural choices and reagent selection.

Step 1: Synthesis of 8-Aminoquinoline from 8-Hydroxyquinoline

The initial transformation involves the conversion of a phenolic hydroxyl group to an amino group. The Bucherer reaction or related nucleophilic aromatic substitution methods are suitable. For this guide, we will detail a robust procedure involving the formation of a sulfonate ester intermediate, which is a superior leaving group, followed by displacement with ammonia.

Direct displacement of the hydroxyl group is difficult. By first converting it to a tosylate (or another sulfonate ester), we transform the poor leaving group (-OH) into an excellent leaving group (-OTs). The electron-deficient nature of the quinoline ring facilitates nucleophilic attack by ammonia at the C8 position, leading to the displacement of the tosylate and formation of the desired 8-aminoquinoline.

Part A: Synthesis of Quinolin-8-yl Tosylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 8-hydroxyquinoline (10.0 g, 68.9 mmol) and pyridine (100 mL). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (15.7 g, 82.7 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Workup: Pour the reaction mixture into 400 mL of ice-cold water. A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude solid from ethanol to yield quinolin-8-yl tosylate as a white or off-white solid.

Part B: Synthesis of 8-Aminoquinoline

  • Setup: In a sealed pressure vessel, combine the quinolin-8-yl tosylate (15.0 g, 50.1 mmol) from the previous step, concentrated aqueous ammonia (28-30%, 100 mL), and copper(II) sulfate pentahydrate (0.5 g, 2.0 mmol) as a catalyst.

  • Reaction: Seal the vessel and heat the mixture to 160-170 °C with stirring for 8-10 hours. The internal pressure will increase.

  • Workup: After cooling the vessel to room temperature, carefully vent and open it in a fume hood. Transfer the mixture to a beaker and neutralize with a 20% sodium hydroxide solution until the pH is ~10.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 8-aminoquinoline can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield a yellow solid.

Step 2: Regioselective Chlorination to 5-Chloro-8-aminoquinoline

With the amino group installed, we can now perform an electrophilic aromatic substitution. The amino group, like the hydroxyl group, is a strong ortho-, para-director, activating the C5 and C7 positions. Careful control of reaction conditions is paramount to favor mono-chlorination at the C5 position.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A source of electrophilic chlorine (Cl⁺), such as that generated from N-chlorosuccinimide (NCS) or other chlorinating agents, attacks the electron-rich quinoline ring. While both C5 and C7 are activated, the C5 position is often sterically more accessible, and conditions can be optimized to favor its substitution. Using a stoichiometric amount of the chlorinating agent at controlled temperatures is key to preventing the formation of the 5,7-dichloro byproduct.

  • Setup: Dissolve 8-aminoquinoline (5.0 g, 34.7 mmol) in glacial acetic acid (75 mL) in a 250 mL three-neck flask equipped with a thermometer, magnetic stirrer, and an addition funnel. Cool the solution to 10-15 °C.

  • Reagent Preparation: In a separate beaker, dissolve N-chlorosuccinimide (NCS) (4.63 g, 34.7 mmol, 1.0 equivalent) in glacial acetic acid (50 mL).

  • Reaction: Add the NCS solution dropwise to the stirred 8-aminoquinoline solution over 1 hour, maintaining the internal temperature between 10-15 °C. After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Workup: Pour the reaction mixture into 500 mL of ice water and basify by slowly adding a 2M sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form.

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a 10-30% ethyl acetate in hexane gradient) to yield 5-chloro-8-aminoquinoline as a solid.

Step 3: Sandmeyer Reaction for the Synthesis of this compound

This final, crucial step replaces the C8 amino group with bromine. The Sandmeyer reaction is a two-part process: first, the formation of a diazonium salt at low temperature, followed by its copper(I)-catalyzed decomposition in the presence of a bromide source.[9][10]

The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[7]

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt (-N₂⁺). This is performed at low temperatures (0-5 °C) to prevent premature decomposition.

  • Radical Formation: A single electron transfer from the copper(I) bromide catalyst to the diazonium salt generates an aryl radical and nitrogen gas, which bubbles out of the solution.

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.

G cluster_0 Part A: Diazotization (0-5 °C) cluster_1 Part B: Substitution A1 Dissolve 5-Chloro-8-aminoquinoline in 48% HBr A2 Cool to 0 °C A1->A2 A3 Slowly add aqueous NaNO₂ solution A2->A3 A4 Stir for 30 min (Formation of Diazonium Salt) A3->A4 B2 Add Diazonium Salt solution to CuBr solution A4->B2 Transfer B1 Prepare CuBr solution in 48% HBr B1->B2 B3 Warm to 60 °C (N₂ evolution) B2->B3 B4 Cool and proceed to workup B3->B4

Caption: Experimental workflow for the Sandmeyer reaction step.

  • Setup (Diazotization): In a 250 mL flask, suspend 5-chloro-8-aminoquinoline (3.0 g, 16.8 mmol) in 48% hydrobromic acid (40 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.27 g, 18.5 mmol) in water (10 mL). Add this solution dropwise to the amine suspension over 30 minutes, keeping the temperature strictly between 0 and 5 °C. A clear diazonium salt solution should form. Stir for an additional 30 minutes at 0 °C.

  • Setup (Substitution): In a separate 500 mL flask, dissolve copper(I) bromide (2.65 g, 18.5 mmol) in 48% hydrobromic acid (20 mL) with gentle warming, then cool to room temperature.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Vigorous evolution of nitrogen gas will occur.

  • Completion: After the initial effervescence subsides, gently warm the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[9]

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of water. Neutralize the solution by the slow addition of a 20% sodium hydroxide solution to a pH of ~8.

  • Extraction: Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Process Data & Characterization

The successful synthesis relies on verifying the structure and purity of the intermediates and the final product.

CompoundFormulaMW ( g/mol )Typical YieldMelting Point (°C)Key ¹H NMR Signals (δ, ppm)
8-AminoquinolineC₉H₈N₂144.1770-80%62-64~8.8 (H2), ~8.0 (H4), ~7.3-7.4 (H3, H5, H6), ~6.9 (H7)
5-Chloro-8-aminoquinolineC₉H₇ClN₂178.6275-85%105-107~8.9 (H2), ~8.5 (H4), ~7.5 (H3, H6), ~6.9 (H7)
This compoundC₉H₅BrClN242.5065-75%98-100~9.0 (H2), ~8.6 (H4), ~8.0 (H7), ~7.7 (H6), ~7.6 (H3)

Note: NMR shifts are approximate and depend on the solvent used.

Conclusion

The synthesis of this compound from 8-hydroxyquinoline is a prime example of strategic synthetic planning, where direct functionalization is unviable. The three-step pathway outlined in this guide—amination, regioselective chlorination, and a concluding Sandmeyer reaction—provides a reliable and mechanistically sound method for accessing this valuable dihalogenated quinoline. By understanding the underlying principles of reactivity and carefully controlling experimental conditions, researchers can confidently execute this synthesis to obtain the target molecule in high purity and good yield, enabling further exploration in drug discovery and materials science.

References

  • Patsnap. Method for preparing 5-chloro-8-hydroxyquinoline.
  • Krakowiak, K. E., et al. (1999). Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. Inorganic Chemistry, 38(20), 4549-4555.
  • ResearchGate. 8‐Aminoquinoline C−H VS 8‐hydroxyquinoline halogenation.
  • Hübner, D., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5565-5575.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 621-629.
  • RSC Publishing. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 650-655.
  • Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
  • ResearchGate. The halogenated 8 hydroxyquinolines.
  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubMed. The halogenated 8-hydroxyquinolines.
  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Wikipedia. Sandmeyer reaction.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • J&K Scientific LLC. Sandmeyer Reaction.

Sources

Characterization of Novel 8-Bromo-5-chloroquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of drug discovery and development. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. The electronic and structural versatility of the quinoline ring system allows for fine-tuning of its biological activity through the introduction of various substituents. This guide focuses on the synthesis, characterization, and potential applications of a novel class of derivatives: 8-Bromo-5-chloroquinolines. The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 5-position is anticipated to modulate the lipophilicity, electronic distribution, and steric profile of the molecule, thereby influencing its interaction with biological targets.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, ensuring a deep understanding of the characterization process.

I. Synthetic Strategies for 8-Bromo-5-chloroquinoline Derivatives

The construction of the this compound core can be approached through several classical synthetic methodologies. The choice of a specific route will depend on the availability of starting materials, desired substitution patterns on the final derivatives, and scalability of the reaction.

A. Retrosynthetic Analysis and Key Synthetic Approaches

A logical retrosynthetic disconnection of the target this compound scaffold suggests a substituted aniline as a key precursor. Several named reactions are particularly well-suited for the formation of the quinoline ring system.

G cluster_synthesis Synthetic Pathways Target This compound Derivatives Core This compound Core Target->Core Derivatization Aniline Substituted Aniline Precursor (e.g., 2-amino-4-chloro-5-bromobenzaldehyde) Core->Aniline Ring-forming reaction Carbonyl Carbonyl Compound (with α-methylene group) Core->Carbonyl Ring-forming reaction Glycerol Glycerol Core->Glycerol Skraup Synthesis Friedlander Friedländer Synthesis Aniline->Friedlander Skraup Skraup Synthesis Aniline->Skraup Combes Combes Synthesis Aniline->Combes GouldJacobs Gould-Jacobs Reaction Aniline->GouldJacobs Carbonyl->Friedlander Glycerol->Skraup Diketone β-Diketone Diketone->Combes MalonicEster Malonic Ester Derivative MalonicEster->GouldJacobs

Caption: Key synthetic pathways to the quinoline core.

B. Recommended Synthetic Protocol: Modified Friedländer Synthesis

The Friedländer synthesis offers a versatile and direct route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2] This method is often preferred for its relatively mild conditions and the diversity of derivatives that can be accessed.

Protocol: Synthesis of a Model this compound Derivative

This protocol outlines the synthesis of a hypothetical derivative, 2-methyl-8-bromo-5-chloroquinoline, from 2-amino-3-bromo-6-chlorobenzaldehyde and acetone.

Materials:

  • 2-amino-3-bromo-6-chlorobenzaldehyde

  • Acetone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-bromo-6-chlorobenzaldehyde (1.0 mmol) in ethanol (20 mL).

  • Addition of Reagents: To this solution, add an excess of acetone (5.0 mmol) followed by a catalytic amount of potassium hydroxide (0.2 mmol). The base catalyzes the initial aldol condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-methyl-8-bromo-5-chloroquinoline.

Causality Behind Experimental Choices:

  • Excess Acetone: Acetone serves as both a reactant and a solvent. Using it in excess drives the equilibrium towards the product.

  • KOH Catalyst: A base is required to deprotonate the α-carbon of acetone, initiating the aldol-type condensation with the aldehyde group of the aniline derivative.

  • TLC Monitoring: This is a crucial step for determining the reaction endpoint, preventing the formation of side products due to prolonged heating.

  • Column Chromatography: This purification technique is essential for separating the desired product from unreacted starting materials and any byproducts, ensuring high purity for subsequent characterization and biological testing.

II. Comprehensive Spectroscopic Characterization

The unambiguous structural elucidation of novel this compound derivatives relies on a combination of modern spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential, and 2D NMR techniques may be required for complex substitution patterns.

General ¹H and ¹³C NMR Characteristics of Substituted Quinolines:

  • ¹H NMR: The protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the electronic effects of the substituents. The bromine at C-8 and chlorine at C-5, both being electron-withdrawing groups, will deshield the adjacent protons, causing them to shift downfield.

  • ¹³C NMR: The carbon signals for the quinoline core appear in the aromatic region of the spectrum. The carbons directly attached to the halogens will exhibit characteristic chemical shifts.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D Spectra Acquisition (if necessary): If the 1D spectra are complex or show overlapping signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to aid in the complete assignment of all proton and carbon signals.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compounds. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Expected Isotopic Pattern for this compound:

Due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak in the mass spectrum of an this compound derivative will exhibit a characteristic cluster of peaks.[3][4] The presence of one bromine and one chlorine atom will result in a distinctive M, M+2, and M+4 pattern, with the relative intensities determined by the isotopic abundances.

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (HRMS), such as one with an electrospray ionization (ESI) source, to obtain the exact mass of the molecular ion.

  • Data Analysis: Compare the experimentally observed isotopic pattern with the theoretically calculated pattern for the proposed molecular formula to confirm the presence of one bromine and one chlorine atom.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions for this compound Derivatives:

  • C=C and C=N stretching (aromatic): 1600-1450 cm⁻¹

  • C-H stretching (aromatic): 3100-3000 cm⁻¹

  • C-Cl stretching: 850-550 cm⁻¹

  • C-Br stretching: 690-515 cm⁻¹

  • Other characteristic peaks depending on the specific substituents on the quinoline ring.

Protocol: IR Spectroscopy Analysis

  • Sample Preparation: The sample can be analyzed as a neat solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 1: Summary of Spectroscopic Characterization Techniques

TechniqueInformation ObtainedKey Features for 8-Bromo-5-chloroquinolines
¹H NMR Proton environment and connectivityChemical shifts in the aromatic region, coupling patterns.
¹³C NMR Carbon skeletonChemical shifts of aromatic carbons and carbons bearing halogens.
Mass Spec (HRMS) Molecular weight and elemental formulaCharacteristic isotopic pattern for Br and Cl.
IR Spectroscopy Functional groupsC-Br and C-Cl stretching vibrations, aromatic ring vibrations.

III. Evaluation of Potential Biological Activities

The halogenated quinoline scaffold is a promising pharmacophore for the development of novel anticancer and antimicrobial agents. Therefore, it is crucial to screen newly synthesized this compound derivatives for these activities.

A. Anticancer Activity Screening

A common initial step in assessing anticancer potential is to determine the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[5]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Treat the cells with these dilutions and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound Derivatives (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

B. Antimicrobial Susceptibility Testing

The antimicrobial activity of the novel compounds can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for this purpose.[6][7]

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Table 2: Hypothetical Biological Activity Data for a Novel this compound Derivative

AssayCell Line / MicroorganismResult (IC₅₀ / MIC in µM)
Anticancer MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.7
Antimicrobial Staphylococcus aureus12.5
Escherichia coli25.0

IV. Structure-Activity Relationship (SAR) and Future Directions

The initial biological screening data provides the foundation for understanding the structure-activity relationship (SAR) of this novel class of compounds. By synthesizing a library of derivatives with varying substituents at different positions of the quinoline ring, a more comprehensive SAR can be established. This can be further augmented by computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to predict the activity of yet-to-be-synthesized compounds and guide the design of more potent and selective agents.[8][9]

Future work should focus on:

  • Exploring diverse substitutions: Introducing various functional groups at other available positions on the quinoline ring to probe their effect on biological activity.

  • Mechanism of action studies: For the most potent compounds, elucidating their mechanism of action (e.g., enzyme inhibition, DNA interaction) is crucial for further development.

  • In vivo studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety profiles.

V. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of its derivatives. By employing the detailed protocols and understanding the underlying scientific principles outlined herein, researchers can effectively explore the potential of this exciting class of compounds and contribute to the advancement of medicinal chemistry.

References

  • Wikipedia. (2023, December 27). Gould–Jacobs reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Merck & Co., Inc. (n.d.). Gould-Jacobs Reaction.
  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • Wikipedia. (2023, November 29). Combes quinoline synthesis.
  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines.
  • Organic Reactions. (2005). The Friedländer Synthesis of Quinolines.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • University of Technology, Iraq. (n.d.). Preparation and Properties of Quinoline.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • YouTube. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
  • Elsevier. (n.d.). Review on recent development of quinoline for anticancer activities.
  • Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 8-Bromoquinoline.
  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • MDPI. (2022). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline.
  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing.
  • PubMed. (2022). Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline.
  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline.
  • PubMed. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ACS Omega. (2024). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

Sources

8-Bromo-5-chloroquinoline: A Heterocyclic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a privileged structure due to its prevalence in a wide array of biologically active compounds and functional materials. Among the vast library of quinoline derivatives, di-halogenated systems offer a unique platform for sequential and site-selective functionalization. This technical guide focuses on 8-bromo-5-chloroquinoline, a versatile heterocyclic building block whose distinct electronic and steric properties, coupled with the differential reactivity of its carbon-halogen bonds, make it an invaluable tool for constructing complex molecular architectures. This document provides an in-depth analysis of its properties, reactivity, and strategic application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for its effective use in drug discovery and development workflows.

Introduction to Halogenated Quinolines in Synthesis

The quinoline ring system is a cornerstone in pharmaceutical sciences, forming the core of drugs with activities ranging from antimalarial (e.g., chloroquine) to anticancer and antibacterial.[1][2] The strategic introduction of halogen atoms onto this scaffold dramatically enhances its utility as a synthetic intermediate. Halogens serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

This compound emerges as a particularly strategic building block. It possesses two different halogen atoms at electronically distinct positions. This inherent differentiation is the key to its utility, allowing for programmed, stepwise reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the more robust carbon-chlorine bond. This reactivity differential enables chemists to selectively functionalize the C-8 position while leaving the C-5 position intact for a subsequent, different transformation, a crucial capability for building molecular diversity and complexity from a single starting material.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1154741-20-4Biosynth
Molecular Formula C₉H₅BrClNPubChem[3]
Molecular Weight 242.50 g/mol PubChem[3]
Appearance Typically an off-white to yellow solidN/A
Boiling Point 325.7 °C (Predicted)Biosynth
SMILES C1=CC2=C(C=CC(=C2N=C1)Br)ClPubChem[3]

Spectroscopic Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (approx. 7.0-9.0 ppm), corresponding to the five protons on the quinoline core. The coupling patterns (doublets, doublets of doublets) would be characteristic of the substituted quinoline system.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline ring, with the carbons directly attached to the halogens (C-5 and C-8) and nitrogen being significantly influenced.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio), which is a definitive feature for confirming the compound's identity.

Synthetic Pathways

While numerous custom synthesis routes exist, the preparation of this compound generally relies on established methodologies for quinoline synthesis followed by selective halogenation. A common conceptual approach involves a multi-step sequence, often starting from a pre-halogenated aniline precursor, which then undergoes a cyclization reaction like the Skraup or Doebner-von Miller synthesis. Subsequent selective bromination at the 8-position can be achieved using appropriate brominating agents, with reaction conditions optimized to favor the desired isomer.[1][4]

Reactivity and Strategic Application as a Building Block

The synthetic power of this compound lies in the predictable and selective reactivity of its two halogen atoms.

The Principle of Differentiated Reactivity

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5] The bond strength and reactivity of aryl halides in this step follow a well-established trend:

I > Br > OTf > Cl

This hierarchy is the cornerstone of sequential functionalization. The C-Br bond at the 8-position of our building block will react preferentially under conditions that leave the C-Cl bond at the 5-position untouched. This allows for a two-step synthetic sequence from a single starting material.

G cluster_0 Sequential Functionalization Workflow A This compound B Step 1: Selective Coupling at C-8 (e.g., Suzuki or Buchwald-Hartwig) Conditions: Pd(0), Ligand, Base (Milder Conditions) A->B Reacts at C-Br C Intermediate: 8-R¹-5-chloroquinoline B->C D Step 2: Coupling at C-5 (e.g., Suzuki or Buchwald-Hartwig) Conditions: Pd(0), Ligand, Base (Harsher Conditions) C->D Reacts at C-Cl E Final Product: 8-R¹-5-R²-quinoline D->E

Fig 1. Workflow for sequential cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, typically coupling an organoboron species with an organic halide.[6][7][8] When applied to this compound, it allows for the introduction of aryl, heteroaryl, or alkyl groups at the C-8 position.

Causality in Protocol Design:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (like Pd(OAc)₂) with phosphine ligands is common. The Pd(0) species is the active catalyst that initiates the cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[5][7]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

G cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-Br Pd0->PdII Oxidative Addition (R¹-Br) PdII_B R¹-Pd(II)L₂-R² PdII->PdII_B Transmetalation (R²-B(OH)₂) PdII_B->Pd0 Reductive Elimination (R¹-R²)

Fig 2. Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-8

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 8-substituted-5-chloroquinoline product.

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling an amine with an aryl halide.[9][10][11] This reaction is fundamental in drug discovery, as the aniline and related motifs are present in countless pharmaceuticals.

Causality in Protocol Design:

  • Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., JohnPhos, XPhos, BINAP) are critical. They accelerate the rate-limiting reductive elimination step, which forms the C-N bond, and stabilize the palladium catalyst.[9][12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are commonly used. Their function is to deprotonate the amine, forming a more reactive amide that coordinates to the palladium center.[11]

  • Inert Conditions: The palladium catalysts and bulky phosphine ligands are often air-sensitive. Therefore, maintaining a strict inert atmosphere is crucial for reproducibility and high yields.

G cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L PdII R¹-Pd(II)L-Br Pd0->PdII Oxidative Addition (R¹-Br) PdII_N R¹-Pd(II)L-NR²R³ PdII->PdII_N Amine Coordination & Deprotonation PdII_N->Pd0 Reductive Elimination (R¹-NR²R³)

Sources

The Halogenated Quinolines: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the history of medicinal chemistry. Its journey from a coal tar isolate to the nucleus of life-saving drugs is a testament to the power of synthetic chemistry and the relentless pursuit of therapeutic solutions. The introduction of halogen atoms to the quinoline core has proven to be a particularly fruitful strategy, leading to the development of potent antimalarial and antibacterial agents that have had a profound impact on global health. This in-depth technical guide provides a comprehensive overview of the discovery and history of halogenated quinolines. We will explore the foundational synthetic methodologies, the pivotal discoveries of iconic drugs such as chloroquine and ciprofloxacin, the intricate mechanisms of their action and the challenges posed by resistance. Furthermore, this guide will delve into the rational design principles that have guided the evolution of these compounds and illuminate the emerging applications of halogenated quinolines in oncology and beyond, offering a glimpse into the future of this remarkable class of molecules.

The Dawn of the Quinoline Era: From Coal Tar to the Laboratory

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar.[1] However, it was the development of robust synthetic methods in the late 19th century that truly unlocked the therapeutic potential of the quinoline scaffold. These classical name reactions provided the chemical tools necessary to construct the quinoline core and explore its chemical space.

Foundational Synthesis of the Quinoline Core

Two of the most significant early methods for quinoline synthesis are the Skraup synthesis and the Doebner-von Miller reaction. These reactions, and their variations, have been instrumental in the production of a vast array of quinoline derivatives.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a condensation reaction between an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: To the flask, add aniline (1.0 equivalent), glycerol (3.0 equivalents), and ferrous sulfate (as a moderator).

  • Acidification: Slowly and with vigorous stirring, add concentrated sulfuric acid. The reaction is highly exothermic and requires careful control of the addition rate.

  • Initiation of Reaction: Gently heat the mixture. The reaction will become self-sustaining and boil.

  • Oxidation: Once the initial vigorous reaction subsides, add the oxidizing agent (e.g., nitrobenzene) portion-wise.

  • Work-up: After the reaction is complete, allow the mixture to cool and then cautiously pour it into a large volume of water.

  • Neutralization and Isolation: Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) and then perform steam distillation to isolate the crude quinoline.

  • Purification: The crude product can be further purified by fractional distillation.

Diagram of the Skraup Synthesis Workflow:

Skraup_Synthesis reagents Aniline, Glycerol, FeSO4 acid Conc. H2SO4 (Slow Addition) reagents->acid 1 heating Gentle Heating acid->heating 2 oxidant Add Oxidizing Agent (e.g., Nitrobenzene) heating->oxidant 3 workup Cool & Quench in Water oxidant->workup 4 neutralize Neutralize with NaOH workup->neutralize 5 distill Steam Distillation neutralize->distill 6 purify Fractional Distillation distill->purify 7 product Pure Quinoline purify->product

Caption: A stepwise workflow of the Skraup quinoline synthesis.

The Doebner-von Miller reaction provides a more versatile route to substituted quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the aromatic amine in an acidic solution (e.g., hydrochloric acid).

  • Addition of Carbonyl Compound: Heat the solution to reflux and then slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).

  • Reaction Monitoring: Continue refluxing the mixture and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a base and extract the product with an organic solvent.

  • Purification: The crude product is then purified by column chromatography or distillation.

Diagram of the Doebner-von Miller Reaction Workflow:

Doebner_von_Miller reagents Aromatic Amine, Acidic Solution reflux Heat to Reflux reagents->reflux 1 add_carbonyl Add α,β-Unsaturated Carbonyl Compound reflux->add_carbonyl 2 monitor Monitor by TLC add_carbonyl->monitor 3 workup Cool to RT monitor->workup 4 neutralize Neutralize & Extract workup->neutralize 5 purify Purification neutralize->purify 6 product Substituted Quinoline purify->product

Caption: A generalized workflow for the Doebner-von Miller synthesis of quinolines.

The Rise of Halogenated Quinolines as Antimalarial Agents

The true breakthrough for halogenated quinolines came with the discovery of their potent antimalarial properties. Building upon the structure of quinine, a natural alkaloid from the cinchona tree, chemists began to synthesize and test a variety of quinoline derivatives.

The 4-Aminoquinolines: Chloroquine and Hydroxychloroquine

The synthesis of chloroquine in 1934 marked a pivotal moment in the fight against malaria.[4] Its development was driven by the need for effective and well-tolerated antimalarials, particularly during World War II.[5] A key structural feature of chloroquine is the chlorine atom at the 7-position of the quinoline ring, which was found to be crucial for its activity.[6]

The development of chloroquine and its analogs was guided by a growing understanding of their structure-activity relationships (SAR). Key insights include:

  • The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position is essential for high antimalarial potency.[6][7]

  • The 4-Amino Side Chain: The nature of the diaminoalkane side chain at the 4-position significantly influences the drug's activity, with the distance between the two nitrogen atoms being a critical factor.[8]

  • Basicity: The basicity of the side chain is important for the accumulation of the drug in the acidic food vacuole of the parasite, a key aspect of its mechanism of action.[7]

In the 1940s, hydroxychloroquine was developed by introducing a hydroxyl group to the side chain of chloroquine. This modification resulted in a compound with a similar efficacy but a better safety profile, exhibiting lower toxicity.[9][10]

The primary mechanism of action of 4-aminoquinolines like chloroquine is the inhibition of hemozoin formation in the malaria parasite.

Diagram of the Mechanism of Action of Chloroquine:

Chloroquine_MoA Mechanism of Action of Chloroquine cluster_parasite Malaria Parasite hemoglobin Hemoglobin (from host red blood cell) heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin (Heme Polymerization) heme->hemozoin Detoxification chloroquine Chloroquine chloroquine->inhibition inhibition->hemozoin

Caption: Chloroquine inhibits the detoxification of heme in the malaria parasite, leading to a buildup of toxic heme and parasite death.

The 8-Aminoquinolines: Pamaquine and Primaquine

The 8-aminoquinolines represent another important class of antimalarial drugs. Pamaquine, synthesized in 1924, was the first synthetic antimalarial from this class.[11] However, its use was limited by its toxicity. A significant advancement came with the synthesis of primaquine in 1946, which proved to be more effective and less toxic than pamaquine.[12][13] Primaquine is particularly valuable for its ability to eradicate the dormant liver stages of Plasmodium vivax and Plasmodium ovale, preventing relapse of the disease.[12]

The Fluoroquinolones: A New Frontier in Antibacterial Therapy

The discovery of the antibacterial properties of a quinolone derivative in the 1960s opened up a new chapter in the history of these compounds. This serendipitous finding led to the development of the fluoroquinolones, a major class of synthetic broad-spectrum antibiotics.

Nalidixic Acid: The First Quinolone Antibiotic

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962 as a byproduct of chloroquine synthesis.[2][7] Introduced for clinical use in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and was mainly used for the treatment of urinary tract infections.[7][14]

A common synthetic route to nalidixic acid involves the following key steps:

  • Condensation: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate.[10]

  • Cyclization: The resulting intermediate is heated to induce cyclization, forming the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[10]

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base.[10]

  • Alkylation: The final step is the alkylation of the nitrogen atom with ethyl iodide to yield nalidixic acid.[10]

The Fluorine Revolution: Norfloxacin and Ciprofloxacin

A major breakthrough in quinolone research was the discovery that the introduction of a fluorine atom at the 6-position of the quinolone ring dramatically increased antibacterial potency and broadened the spectrum of activity.[15] This led to the development of the fluoroquinolones. Norfloxacin, developed in 1978, was the first of this new generation.[2]

The synthesis of ciprofloxacin in 1981 represented a further significant advancement.[8] Ciprofloxacin exhibited enhanced activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[8]

The synthesis of ciprofloxacin is a multi-step process, with a common approach starting from 2,4-dichloro-5-fluoro benzoyl chloride.

Step-by-Step Methodology:

  • Acylation and Enamine Formation: 2,4-dichloro-5-fluoro benzoyl chloride is reacted with 3-dimethylamino-acrylic acid methyl ester in the presence of a base like triethylamine.[9]

  • Cyclization: The resulting intermediate is then reacted with cyclopropylamine, followed by ring closure using a base such as potassium carbonate to form the quinolone core.[9]

  • Nucleophilic Substitution: The chlorine atom at the 7-position is displaced by piperazine.[9]

  • Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, yielding ciprofloxacin.

Diagram of a Ciprofloxacin Synthesis Workflow:

Ciprofloxacin_Synthesis start 2,4-dichloro-5-fluoro benzoyl chloride step1 Acylation & Enamine Formation start->step1 1 step2 Cyclization with Cyclopropylamine step1->step2 2 step3 Nucleophilic Substitution with Piperazine step2->step3 3 step4 Ester Hydrolysis step3->step4 4 product Ciprofloxacin step4->product

Caption: A simplified workflow for a common synthetic route to ciprofloxacin.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state that leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[16]

Diagram of the Mechanism of Action of Fluoroquinolones:

Fluoroquinolone_MoA Mechanism of Action of Fluoroquinolones cluster_bacterium Bacterial Cell dna_replication DNA Replication & Transcription dna_gyrase DNA Gyrase dna_replication->dna_gyrase topoisomerase_iv Topoisomerase IV dna_replication->topoisomerase_iv outcome Inhibition of DNA Synthesis & Bacterial Cell Death dna_gyrase->outcome topoisomerase_iv->outcome fluoroquinolone Fluoroquinolone fluoroquinolone->inhibition1 fluoroquinolone->inhibition2 inhibition1->dna_gyrase Inhibits inhibition2->topoisomerase_iv Inhibits

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA synthesis and cell death.

The Challenge of Resistance

The widespread use of halogenated quinolines has inevitably led to the emergence of drug-resistant pathogens. Understanding the mechanisms of resistance is crucial for the development of new strategies to combat this growing threat.

In malaria, resistance to chloroquine is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene.[4] These mutations alter the transporter protein, which is located in the membrane of the parasite's food vacuole, and reduce the accumulation of chloroquine at its site of action.

In bacteria, resistance to fluoroquinolones can arise through several mechanisms, including:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase and topoisomerase IV that reduce the binding affinity of the drugs.[16]

  • Efflux pumps: Increased expression of efflux pumps that actively transport the drugs out of the bacterial cell.

  • Plasmid-mediated resistance: The acquisition of resistance genes on plasmids.

Modern Advancements and Future Perspectives

Despite the challenges of resistance, the halogenated quinoline scaffold continues to be a rich source of inspiration for the development of new therapeutic agents.

Halogenated Quinolines as Anticancer Agents

In recent years, there has been a growing interest in the potential of halogenated quinolines as anticancer agents.[17][18] Several derivatives have shown promising activity against a variety of cancer cell lines.[19] The mechanisms of their anticancer activity are diverse and include the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[20] The ability to modify the quinoline core and its substituents allows for the fine-tuning of their biological activity and selectivity for cancer cells.

The Future of Halogenated Quinolines

The future of halogenated quinoline research is focused on several key areas:

  • Overcoming Resistance: Designing new analogs that can evade existing resistance mechanisms in both malaria parasites and bacteria.

  • Expanding Therapeutic Applications: Exploring the potential of halogenated quinolines for the treatment of other diseases, including viral infections and neurodegenerative disorders.

  • Targeted Drug Delivery: Developing novel drug delivery systems to enhance the efficacy and reduce the side effects of quinoline-based drugs.

  • Hybrid Molecules: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to achieve multi-target activity.[16]

Conclusion

The journey of halogenated quinolines from their discovery in the 19th century to their current status as essential medicines is a remarkable story of scientific innovation. From the fight against malaria to the battle against bacterial infections, these compounds have saved countless lives and transformed the landscape of global health. While the emergence of drug resistance presents a significant challenge, the versatility of the quinoline scaffold and the ingenuity of medicinal chemists continue to drive the development of new and improved therapeutic agents. The ongoing exploration of halogenated quinolines in oncology and other disease areas promises a future where this historic class of molecules will continue to make a profound impact on human health.

References

  • Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 109(7), 305-328.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins.
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.
  • Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
  • Wikipedia. (2024). Quinoline. [Link]
  • Blondeau, J. M. (1999). Expanded activity and utility of the new fluoroquinolones: a review. Clinical therapeutics, 21(1), 3-40.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • The Vasquez Clinic. (n.d.).
  • Rastegar, H. (2020). Hydroxychloroquine history and its cardiovascular safety. Future Cardiology, 16(6), 499-502.
  • Agrawal, S. N. (2021). Chloroquine and Hydroxychloroquine: The History Revisited. African Journal of Biology and Medical Research, 4(4), 1-7.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.
  • Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem, 6(1), 001-011.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
  • Vale, N., Nogueira, F., & do Rosário, V. E. (2009). Primaquine revisited six decades after its discovery. European journal of medicinal chemistry, 44(3), 937-953.
  • Observer Research Foundation. (2020). The real journey of Hydroxychloroquine. [Link]
  • Patsnap Synapse. (2024).
  • Wikipedia. (2024). Primaquine. [Link]
  • Medcrine. (2023, May 13). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects [Video]. YouTube. [Link]
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • ACS Publications. (2023). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. [Link]
  • Melnyk, P., & Marcoux, J. (2021). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Frontiers in Chemistry, 6, 597.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Shanks, G. D. (2022). Historical 8-Aminoquinoline Combinations: Not all Antimalarial Drugs Work Well Together. The American journal of tropical medicine and hygiene, 106(4), 1033.
  • Royal Society of Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]
  • O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29-58.
  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]
  • Wikipedia. (2024). Pamaquine. [Link]
  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. [Link]
  • Trinity Student Scientific Review. (n.d.). 4-aminoquinolines as Antimalarial Drugs. [Link]
  • ResearchGate. (n.d.). The history of quinolones. [Link]
  • Rubinstein, E., & Caeiro, J. P. (2001). History of quinolones and their side effects. Chemotherapy, 47(Suppl. 3), 3-8.
  • Singh, K., & Singh, J. (2015). Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of medicinal chemistry, 28(10), 1409-1412.
  • ResearchGate. (2022). (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
  • PubMed. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. [Link]
  • Wikipedia. (2024). Doebner–Miller reaction. [Link]

Sources

A Theoretical Deep Dive into 8-Bromo-5-chloroquinoline: A Computational Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of 8-Bromo-5-chloroquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. While extensive experimental research has focused on the broader family of haloquinolines, this document pioneers a detailed, theory-driven approach to understanding the specific electronic, structural, and reactive properties of the 8-Bromo-5-chloro- substituted scaffold. By leveraging advanced computational methodologies, we aim to elucidate the fundamental characteristics of this molecule, thereby providing a robust foundation for its targeted application in drug development and the design of novel organic materials. This guide is intended for researchers, computational chemists, and drug development professionals seeking to explore the untapped potential of this intriguing heterocyclic compound.

The Quinoline Core: A Privileged Scaffold in Modern Science

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of natural products and synthetic compounds with profound biological activities.[1] From the historical antimalarial quinine to modern anticancer agents, the quinoline scaffold's unique electronic and structural features make it a "privileged" structure in drug discovery.[2] The introduction of halogen substituents, such as bromine and chlorine, dramatically modulates the molecule's lipophilicity, electronic distribution, and metabolic stability, often enhancing its therapeutic efficacy.[3][4][5] this compound, with its distinct substitution pattern, presents a compelling case for in-depth theoretical investigation to unlock its full potential.

Foundational Computational Strategy: Density Functional Theory (DFT)

To build a comprehensive understanding of this compound, Density Functional Theory (DFT) serves as our primary computational tool. DFT offers an exceptional balance of accuracy and computational efficiency for studying the electronic structure and properties of medium-sized organic molecules.[6][7][8]

Protocol for Geometric Optimization and Vibrational Analysis

A precise understanding of the molecule's three-dimensional structure is the bedrock of any theoretical study. The following protocol outlines the steps for obtaining a reliable, optimized geometry.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Functional: Select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely validated for organic molecules and provides excellent results for both geometric and electronic properties.[9][10][11]

    • Basis Set: Employ the 6-311++G(d,p) basis set. This triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution around the electronegative halogen and nitrogen atoms.

  • Optimization Procedure: Perform a full geometry optimization without symmetry constraints to locate the global minimum on the potential energy surface. The optimization should be carried out until the forces on each atom are negligible, and the geometry converges.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation: Confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies.

    • Spectral Prediction: The calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[9] A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.

Predicted Structural Parameters

Based on studies of similar haloquinolines, we can predict the key geometric parameters of this compound.[8][10] The quinoline core will be largely planar, with specific bond lengths and angles influenced by the electronic effects of the halogen substituents.

ParameterPredicted Value (Å/°)Rationale
C5-Cl Bond Length~1.74 ÅTypical C(sp²)-Cl bond length.
C8-Br Bond Length~1.90 ÅTypical C(sp²)-Br bond length.
C-N Bond Lengths~1.32 - 1.37 ÅCharacteristic of the pyridine ring within the quinoline system.
Dihedral AnglesClose to 0° or 180°Indicative of a planar bicyclic aromatic system.

Table 1: Predicted geometric parameters for this compound based on DFT calculations.

Delving into the Electronic Landscape: Frontier Molecular Orbitals

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties.[6] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity.

Workflow for FMO Analysis

The workflow for analyzing the frontier orbitals is a direct extension of the initial DFT calculations.

FMO_Workflow A Optimized Geometry (B3LYP/6-311++G(d,p)) B Single-Point Energy Calculation A->B Input Geometry C Generate Molecular Orbital Data B->C Output Wavefunction D Visualize HOMO & LUMO Surfaces C->D E Calculate HOMO-LUMO Gap (ΔE) C->E F Analyze Electron Density Distribution D->F

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Predicted Electronic Properties and Reactivity Descriptors

The HOMO is expected to be localized primarily on the electron-rich carbocyclic ring and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO will likely be distributed across the electron-deficient pyridinic ring, highlighting the sites susceptible to nucleophilic attack. From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:

DescriptorFormulaPredicted Significance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Electronegativity (χ) χ = (I + A) / 2The power of the molecule to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile.

Table 2: Key electronic properties and reactivity descriptors derived from FMO energies.

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is an invaluable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, providing a clear picture of electron-rich and electron-poor regions.

MEP Visualization Protocol
  • Calculation: The MEP is calculated from the optimized wavefunction obtained from the DFT calculations (B3LYP/6-311++G(d,p)).

  • Surface Generation: The potential is mapped onto an isosurface of the total electron density (typically 0.002 a.u.).

  • Color Coding:

    • Red: Regions of most negative potential (electron-rich), indicating sites for electrophilic attack.

    • Blue: Regions of most positive potential (electron-poor), indicating sites for nucleophilic attack.

    • Green/Yellow: Regions of neutral potential.

For this compound, the MEP is predicted to show a significant negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The regions near the hydrogen atoms and the electron-withdrawing chlorine and bromine atoms will likely exhibit a positive potential (blue).

Application in Drug Discovery: Molecular Docking Simulations

The potential of this compound and its derivatives as therapeutic agents, particularly as anticancer or antimicrobial agents, can be explored through molecular docking.[4][12][13] Docking simulations predict the preferred binding orientation of a ligand to a target protein, providing insights into binding affinity and mechanism of action.

A Proposed Docking Workflow

Given the established anticancer activity of related haloquinolines, a logical target for docking studies is a protein implicated in cancer progression, such as Topoisomerase I.[4][12]

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Optimize this compound Geometry (DFT B3LYP/6-311++G(d,p)) L2 Assign Partial Charges L1->L2 E Perform Docking Simulation (e.g., AutoDock Vina) L2->E P1 Obtain Protein Crystal Structure (e.g., Topoisomerase I from PDB) P2 Remove Water & Co-crystallized Ligands P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 D Define Binding Site (Grid Box) P3->D D->E F Analyze Binding Poses & Scores E->F G Identify Key Interactions (H-bonds, π-π stacking, etc.) F->G

Sources

An In-depth Technical Guide to the Safety and Handling of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the fast-paced environment of research and drug development, the pursuit of discovery must be intrinsically linked with an unwavering commitment to safety. 8-Bromo-5-chloroquinoline, a halogenated quinoline, is a valuable building block in medicinal chemistry and organic synthesis. Its utility, however, is matched by a significant hazard profile that demands a comprehensive understanding and meticulous handling. This guide moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically grounded perspective on the safe handling, storage, and emergency management of this compound. By understanding the "why" behind safety protocols, we empower researchers to not only protect themselves but also to ensure the integrity of their work.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a clear identification of the substance and its physical characteristics.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 1154741-20-4[PubChem][1]
Molecular Formula C₉H₅BrClN[PubChem][1]
Molecular Weight 242.50 g/mol [PubChem][1]
Appearance Solid (form may vary)Assumed based on similar compounds
Boiling Point 325.7 °C (predicted)[Biosynth]

Hazard Identification and GHS Classification: A Multi-faceted Risk Profile

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these classifications is the first step in implementing appropriate safety measures.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

The presence of both bromine and chlorine on the quinoline scaffold contributes to its reactivity and toxicity. Halogenated aromatic compounds can interfere with biological processes, and their metabolism can sometimes lead to the formation of reactive intermediates. While specific toxicological data for this compound is not extensively published, the known toxicology of quinoline and other halogenated derivatives suggests potential for liver and myocardial toxicity with significant exposure.[2][3][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid as a powder or when in solution, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent inhalation of airborne particles or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions and airborne powder, preventing serious eye irritation.[6][7]
Skin Protection Nitrile rubber gloves (double-gloving recommended), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption.[5]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if working outside of a fume hood is unavoidable or in the event of a spill.Minimizes the inhalation of the compound, which is harmful and can cause respiratory tract irritation.[6][7]

Safe Handling and Storage Protocols: Preventing Incidents

Handling Procedures
  • Work Area Preparation: Before starting any work, ensure the fume hood is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust. Use appropriate tools to handle the solid and avoid creating airborne particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and to prevent accidental contact with incompatible materials.

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Segregation: It is critical to store this compound away from incompatible materials.

Chemical Incompatibilities
  • Strong Oxidizing Agents: These can react violently with organic compounds, posing a fire or explosion hazard.[8]

  • Strong Acids and Bases: Contact with strong acids or bases may lead to decomposition or unwanted reactions.

Emergency Procedures: A Plan for When Things Go Wrong

A well-defined emergency plan is a critical component of laboratory safety.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Spill Response

In the event of a spill, the "Three C's" of spill response should be followed: Control, Contain, and Clean up.[4]

dot

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_control Control cluster_contain Contain cluster_cleanup Clean Up cluster_final Final Steps Assess Assess the Spill - Is it large or small? - Is there an immediate danger? Control Control the Source - Upright the container if safe. Assess->Control Contain Contain the Spill - Use absorbent pads around the spill. Control->Contain Cleanup Clean the Area - Gently sweep powder or absorb liquid. - Decontaminate the area. Contain->Cleanup Dispose Dispose of Waste - Place in a labeled hazardous waste container. Cleanup->Dispose Report Report the Incident - Inform the lab supervisor and EHS. Dispose->Report

Caption: A workflow for responding to a chemical spill.

For a spill of solid this compound, gently sweep or use damp towels to collect the powder to minimize dust generation.[2] For a solution, use an inert absorbent material. The contaminated materials should be placed in a sealed container for proper disposal.

Fire Fighting Measures

In the event of a fire involving this compound, the choice of extinguishing media is critical.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or a halon/halocarbon type fire extinguisher.[5][9][12][13][14] Water spray may be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water on a powder fire as it may scatter the material.

  • Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide.[8] Firefighters should wear self-contained breathing apparatus (SCBA).

Waste Disposal: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[15]

  • Labeling: Waste containers must be clearly labeled with the contents.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]

Experimental Protocols: A Framework for Safe Synthesis and Use

While specific experimental procedures will vary, the following provides a general framework for the safe handling of this compound in a laboratory setting.

dot

Safe_Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & PPE - Review SDS. - Don appropriate PPE. Handling 2. Work in Fume Hood - Weigh and transfer compound. - Prepare solutions. Prep->Handling Reaction 3. Conduct Experiment - Monitor the reaction. - Maintain containment. Handling->Reaction Cleanup 4. Decontamination & Waste - Decontaminate glassware. - Segregate and label waste. Reaction->Cleanup

Caption: A step-by-step protocol for safe handling.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules; it is about fostering a culture of safety where every researcher is empowered with the knowledge and resources to work responsibly. By understanding the inherent hazards of this compound and adhering to the principles outlined in this guide, scientists can confidently advance their research while ensuring the well-being of themselves and their colleagues.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14548349, this compound." [Link]
  • Lannek, B., & Lindberg, P. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. III. Intoxication experiments. Acta veterinaria Scandinavica, 15(3), 398–418. [Link]
  • U.S. Environmental Protection Agency. (1999). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]
  • Lannek, B., & Lindberg, P. (1974). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. Acta veterinaria Scandinavica, 15(4), 461–486. [Link]
  • Braun Research Group.
  • SAMS Solutions. (2024). "Protective Gear for Chemical Handling Must-Have Equipment." [Link]
  • ePACT Network. "8 Types of Fire Extinguisher (And When to Use Them)." [Link]
  • P2 InfoHouse. "Halocarbon Fire Extinguishing Agents." [Link]
  • Chem Klean. "Chemical Spill Procedures - Step By Step Guide." [Link]
  • SKYbrary Aviation Safety. "Halon Fire Extinguishers." [Link]
  • Amerex Fire Systems. "Fire Extinguishers." [Link]
  • Hesperian Health Guides. (2024). "First aid for chemicals." [Link]
  • Hazmat School. (2021). "First Aid Procedures for Chemical Hazards." [Link]
  • ScienceReady. "Safe Handling & Disposal of Organic Substances – HSC Chemistry." [Link]
  • Nipissing University. (2019).
  • University of Hamburg. "Solvent Wastes in the Laboratory – Disposal and/or Recycling." [Link]
  • University of Wisconsin-Madison.

Sources

An In-depth Technical Guide to the Stability and Storage of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-5-chloroquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As with many substituted heterocyclic compounds, understanding its chemical stability and defining optimal storage conditions are paramount to ensure its integrity, shelf-life, and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile of this compound, drawing upon its known chemical properties and data from related quinoline compounds. It outlines potential degradation pathways and offers detailed recommendations for its long-term storage and handling. Furthermore, this document provides standardized protocols for researchers to conduct their own stability assessments.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

PropertyValueSource
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1154741-20-4[1]
Appearance Typically a solidInferred from related compounds
Solubility Expected to be soluble in organic solventsGeneral knowledge of similar compounds

Stability Profile and Potential Degradation Pathways

While specific long-term stability data for this compound is not extensively published, the stability of the quinoline scaffold and the influence of its halogen substituents can be used to infer its stability profile. The primary factors influencing its degradation are light, temperature, and atmospheric conditions.

Photostability

Quinoline and its derivatives are known to be sensitive to light, particularly in solution. Exposure to UV or even ambient light can induce photodegradation. For this compound, this could involve the formation of hydroxyquinolines or other byproducts. It is crucial to protect the compound from light to prevent the formation of impurities that could compromise experimental outcomes.

Thermal Stability

Elevated temperatures can accelerate chemical degradation. While no specific decomposition temperature is readily available for this compound, it is advisable to store it in a controlled, cool environment to minimize the risk of thermal decomposition.

Oxidative Stability

The quinoline ring system can be susceptible to oxidation. Although the electron-withdrawing nature of the bromine and chlorine substituents may offer some protection against oxidation compared to unsubstituted quinoline, it is still a potential degradation pathway.

A proposed, general degradation pathway for halogenated quinolines is illustrated below.

G cluster_0 Stress Factors A This compound B Degradation Products (e.g., Hydroxyquinolines, Oxides) A->B Degradation C Loss of Potency & Purity B->C Light (UV, visible) Light (UV, visible) Light (UV, visible)->A Photodegradation Heat Heat Heat->A Thermal Decomposition Oxygen/Moisture Oxygen/Moisture Oxygen/Moisture->A Oxidation/Hydrolysis

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

Based on the inferred stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

Storage of Solid Compound
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation.
Light Store in an amber, tightly sealed vialTo protect from photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed glass vialTo prevent exposure to air and moisture.

For long-term storage, placing the sealed vial inside a desiccator within the refrigerator is an additional protective measure.

Storage of Solutions

Stock solutions of this compound are more susceptible to degradation than the solid form.

ParameterRecommendationRationale
Temperature Aliquot and store at -20 °C or -80 °CTo significantly slow down degradation kinetics.
Light Use amber or foil-wrapped vialsTo prevent photodegradation in solution.
Solvent Use dry, high-purity solventsTo minimize solvent-mediated degradation.
Preparation Prepare fresh solutions for critical applicationsTo ensure the highest purity and concentration accuracy.

Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Handling Precautions

Given the hazard classifications for similar compounds, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound should ideally be performed in a well-ventilated fume hood or a glove box to minimize inhalation exposure.

Experimental Protocols for Stability Assessment

To establish a definitive stability profile for this compound under specific laboratory conditions, forced degradation studies are recommended.

Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 60-80 °C) A->E F Photolytic Stress (UV/Vis light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by Stability-Indicating Method (e.g., HPLC) H->I J Quantify Parent Compound and Degradation Products I->J K Determine Degradation Rate and Pathway J->K

Caption: Workflow for a Forced Degradation Study.

Detailed Methodologies

4.2.1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

4.2.2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or an elevated temperature.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80 °C). For the solid compound, place the powder in the oven.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

4.2.3. Sampling and Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

Conclusion

While this compound is a stable compound when stored correctly, it is susceptible to degradation by light, and to a lesser extent, by heat and oxidation, particularly in solution. Adherence to the recommended storage and handling conditions outlined in this guide is critical for maintaining its purity and ensuring the reliability of research outcomes. For applications requiring stringent control over purity, it is highly recommended that researchers perform their own stability assessments using the provided protocols.

References

  • PubChem. This compound.
  • American Elements. 8-Bromo-5-chloroisoquinoline. [Link]
  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • Walchem.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-5-chloroquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities. The 8-bromo-5-chloroquinoline core, in particular, represents a highly versatile synthetic intermediate. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential functionalization, enabling the generation of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of the this compound scaffold, detailed protocols for its derivatization via modern cross-coupling reactions, and insights into its application in the development of novel therapeutic agents.

Introduction: The Strategic Value of the this compound Scaffold

Quinoline and its derivatives are privileged structures in drug design, forming the basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[1] The strategic incorporation of halogen atoms onto the quinoline ring provides synthetic handles for diversification through powerful transition-metal-catalyzed cross-coupling reactions.

The this compound scaffold is of particular interest to medicinal chemists for two primary reasons:

  • Orthogonal Reactivity : The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[2] This intrinsic difference in reactivity allows for selective functionalization at the 8-position (bromine) while leaving the 5-position (chlorine) intact for subsequent transformations.

  • Structural Diversity : This selective functionalization enables the systematic and controlled introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document serves as a practical guide for researchers, providing both the conceptual framework and detailed experimental procedures for synthesizing and utilizing this compound in drug discovery programs.

Synthesis of the Core Scaffold: this compound

A direct, one-step synthesis of this compound is not commonly reported. A robust and logical approach involves a multi-step sequence starting from a commercially available aniline derivative, constructing the quinoline ring, and then performing sequential halogenations. A plausible and efficient pathway begins with the synthesis of 5-chloro-8-hydroxyquinoline, followed by conversion of the hydroxyl group to a bromide.

The classical Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a fundamental method for creating the quinoline core.[3][4]

Synthesis_Workflow Proposed Synthesis of this compound A 4-Chloro-2-aminophenol C 5-Chloro-8-hydroxyquinoline A->C Skraup Synthesis [11] B Glycerol, H₂SO₄, Nitrobenzene (oxidant) E This compound C->E Bromination D POBr₃ or PBr₃

Caption: Proposed synthetic workflow for this compound.

Derivatization Strategies: Unleashing Chemical Diversity

The key to unlocking the potential of this compound lies in the selective functionalization of its two halogenated positions. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose.

Causality of Selective Reactivity

The success of selective mono-functionalization hinges on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition.[5] Consequently, under carefully controlled conditions, the palladium catalyst will preferentially react at the C8-Br position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. By reacting this compound with a suitable boronic acid or boronate ester, one can selectively synthesize 8-substituted-5-chloroquinolines.

Causality Behind Experimental Choices:

  • Catalyst : Palladium complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. The choice of ligand (e.g., triphenylphosphine, dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base : A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid and facilitate the transmetalation step.[2] Cesium carbonate is often used for less reactive chlorides but is also effective for bromides.

  • Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. Water is essential for dissolving the inorganic base and aiding in the catalytic cycle.[2]

Buchwald-Hartwig Amination: C-N Bond Formation

The introduction of nitrogen-containing moieties is fundamental in medicinal chemistry, as amine groups are prevalent in bioactive molecules and often serve as key pharmacophores. The Buchwald-Hartwig amination enables the coupling of amines with aryl halides. This reaction can be selectively performed at the C8-Br position of the scaffold.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System : This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich ligands like XPhos, SPhos, or BINAP are commonly employed.[2] These ligands promote the reductive elimination step, which forms the C-N bond, and stabilize the active Pd(0) species.

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is effective at deprotonating the amine without competing in the coupling reaction.

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.

Derivatization_Pathways Selective Derivatization of this compound Start This compound Suzuki Suzuki-Miyaura Coupling (Selective at C8-Br) [1] Start->Suzuki R-B(OH)₂, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Selective at C8-Br) [1] Start->Buchwald R₂NH, Pd Catalyst, Base Prod_Suzuki 8-Aryl-5-chloroquinoline Suzuki->Prod_Suzuki Prod_Buchwald 8-Amino-5-chloroquinoline Buchwald->Prod_Buchwald Secondary_Func Further functionalization at C5-Cl Prod_Suzuki->Secondary_Func Prod_Buchwald->Secondary_Func

Caption: Key cross-coupling pathways for derivatization.

Medicinal Chemistry Applications & Structure-Activity Relationships

Derivatives of halogenated quinolines are being investigated for a range of therapeutic applications, particularly in oncology. The ability to systematically modify the this compound scaffold allows for a detailed exploration of Structure-Activity Relationships (SAR).

Many quinoline-based anticancer agents function by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[6]

Signaling_Pathway Hypothetical Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline Derivative Inhibitor->Akt

Caption: Potential mechanism of action for quinoline derivatives.

SAR Insights:

  • Position 8 (from Bromine) : Introducing bulky aromatic or heteroaromatic rings via Suzuki coupling can enhance binding affinity to target proteins, potentially by engaging in π-stacking or hydrophobic interactions within an active site.

  • Position 5 (from Chlorine) : The chlorine atom itself can participate in halogen bonding, a crucial interaction in drug-receptor binding. Alternatively, its replacement with hydrogen bond donors/acceptors or other functional groups can be used to fine-tune solubility and metabolic stability.

Table 1: Illustrative Data for Suzuki & Buchwald-Hartwig Reactions

Reaction Type Halogen Position Coupling Partner Catalyst/Ligand Base Solvent Yield (%) Reference
Suzuki-Miyaura C-Br Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O ~85-95 [2]
Suzuki-Miyaura C-Cl Phenylboronic Acid Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane/H₂O ~60-75 [2]
Buchwald-Hartwig C-Br Morpholine Pd(OAc)₂ / XPhos NaOt-Bu Toluene ~80-90 [2]
Buchwald-Hartwig C-Cl Morpholine Pd₂(dba)₃ / BrettPhos LHMDS Dioxane ~55-70 [2]

Note: Yields are representative estimates based on typical outcomes for analogous aryl halides and are not from a specific synthesis of this compound derivatives.

Detailed Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.

Protocol 1: Synthesis of 5-Chloro-8-hydroxyquinoline via Skraup Synthesis

This protocol is adapted from established Skraup reaction procedures.[7][8][9]

Materials and Reagents:

  • 4-Chloro-2-aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 4-Chloro-2-nitrophenol (or another suitable oxidizing agent)

  • Sodium Hydroxide (NaOH) solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-chloro-2-aminophenol (1.0 eq), 4-chloro-2-nitrophenol (oxidant, ~1.5 eq), and glycerol (~2.5 eq).

  • Acid Addition : Begin stirring the mixture and heat to approximately 100-110 °C. Slowly add concentrated sulfuric acid (~4.0 eq) dropwise via the dropping funnel. The addition should be controlled to manage the exothermic reaction, maintaining the temperature between 120-140 °C.

  • Reaction : After the addition is complete, continue heating the reaction mixture at ~140-150 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Allow the mixture to cool to below 60 °C. Carefully and slowly pour the reaction mixture onto crushed ice.

  • Neutralization : Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 7-8. A precipitate will form.

  • Extraction : Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude 5-chloro-8-hydroxyquinoline by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective Suzuki-Miyaura Coupling (C8-Position)

This protocol is a generalized procedure based on standard Suzuki coupling conditions.[2]

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Inert Atmosphere : To a reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed organic solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction : Wash the organic layer with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the pure 8-aryl-5-chloroquinoline derivative.

Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination (C8-Position)

This protocol is a generalized procedure based on standard Buchwald-Hartwig amination conditions.[2]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium t-butoxide, 1.4 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Ethyl Acetate

  • Celite

Procedure:

  • Inert Atmosphere : In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition : Add the this compound and the anhydrous solvent. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.

  • Reaction : Seal the vessel and heat to 80-110 °C with stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction and Concentration : Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-5-chloroquinoline derivative.

Conclusion

The this compound scaffold is a powerful platform for medicinal chemistry research. Its synthesis, while requiring a multi-step approach, is achievable through established and reliable chemical transformations. The true value of this intermediate is realized in its capacity for selective derivatization. By leveraging the differential reactivity of the C-Br and C-Cl bonds in modern cross-coupling reactions, researchers can efficiently generate large, diverse libraries of novel compounds. The protocols and strategic insights provided herein are intended to empower drug discovery professionals to effectively utilize this versatile building block in the quest for new and improved therapeutic agents.

References

  • N.A. (n.d.). Combes Quinoline Synthesis. [Link]
  • Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline.
  • Wikipedia. (2023). Combes quinoline synthesis. [Link]
  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis. [Link]
  • ResearchGate. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]
  • Wikipedia. (2023). Skraup reaction. [Link]
  • Slideshare. (2023).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • ResearchGate. (2015). The Skraup Synthesis of Quinolines. [Link]
  • WordPress.com. (2012). Skraup's Synthesis. [Link]
  • White Rose Research Online. (2021).
  • National Institutes of Health. (2021).
  • National Institutes of Health. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • ACS Publications. (1942). The Chemistry of Quinolines. [Link]
  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. [Link]
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • Royal Society of Chemistry. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]
  • University of Oxford. (2021).
  • Morressier. (2022). Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes. [Link]

Sources

Application Notes and Protocols: Strategic Use of 8-Bromo-5-chloroquinoline in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihaloquinolines in Synthesis

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize this nucleus at specific positions is paramount for modern drug discovery and materials science. 8-Bromo-5-chloroquinoline emerges as a highly versatile building block, offering two distinct handles for sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a premier method for forging carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3]

This guide provides an in-depth exploration of the use of this compound in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings that govern the chemoselectivity of this reaction, provide detailed, field-proven protocols, and offer insights into catalyst selection and reaction optimization. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically and efficiently utilize this powerful synthetic intermediate.

Mechanistic Insights: Achieving Chemoselectivity

The successful application of this compound in Suzuki couplings hinges on exploiting the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The generally accepted reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][4] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4]

The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to cleave it during the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] This inherent difference in reactivity allows for the selective coupling at the 8-position (C-Br) while leaving the 5-position (C-Cl) intact for subsequent transformations.

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling is a cornerstone of organometallic chemistry and proceeds through three key steps:[2][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, preferentially the C-Br bond of this compound) to form a Pd(II) complex.[1][2] Bulky, electron-rich phosphine ligands are known to promote the formation of the active monoligated palladium(0) species, which enhances the rate of this step.[7][8][9][10]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide. The base activates the organoboron species, facilitating this ligand exchange.[1][11]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

.dot

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle for this compound Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Complex [L_nPd(II)(8-(5-chloroquinolyl))(Br)] Pd0->PdII_Complex ArylHalide This compound ArylHalide->PdII_Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Aryl_Complex [L_nPd(II)(8-(5-chloroquinolyl))(R)] PdII_Complex->PdII_Aryl_Complex BoronicAcid R-B(OH)₂ BoronicAcid->PdII_Aryl_Complex Base Base (e.g., K₂CO₃) Base->PdII_Aryl_Complex Transmetalation->PdII_Aryl_Complex ReductiveElimination Reductive Elimination PdII_Aryl_Complex->ReductiveElimination Product 8-Aryl-5-chloroquinoline PdII_Aryl_Complex->Product ReductiveElimination->Pd0 Regeneration of Catalyst

Caption: Catalytic cycle for the selective Suzuki coupling at the C-Br bond.

Experimental Protocols and Optimization

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary depending on the nature of the boronic acid coupling partner.

Protocol 1: General Procedure for the Selective Suzuki Coupling of this compound

This protocol is optimized for the selective reaction at the 8-position.

Materials:

  • This compound (1.0 equiv)[12]

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and the SPhos ligand in a small amount of the reaction solvent.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the flask containing the substrates and base.

  • Catalyst Addition: Add the catalyst pre-mixture to the reaction flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-5-chloroquinoline.[13][14]

Data Presentation: Catalyst and Base Screening

The choice of ligand and base is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective for coupling aryl chlorides, but they also excel at promoting the coupling of aryl bromides under milder conditions.[7][15]

Catalyst SystemBaseTemperature (°C)Typical Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄80-100>90Excellent for a wide range of arylboronic acids.[11]
Pd₂(dba)₃ / XPhosK₂CO₃80-100>85Another highly effective and general catalyst system.
Pd(PPh₃)₄Na₂CO₃10070-85A more traditional catalyst, may require higher temperatures.
[Pd(dppf)Cl₂]Cs₂CO₃100>90Particularly effective for heteroaryl boronic acids.[6][16]

.dot

Experimental_Workflow cluster_workflow Experimental Workflow for Selective Suzuki Coupling Start Start: Reagents & Glassware Setup 1. Combine Substrates & Base (this compound, Arylboronic acid, K₃PO₄) Start->Setup Degas 2. Add Degassed Solvent (Dioxane/Water) Setup->Degas Catalyst 3. Add Catalyst Solution (Pd(OAc)₂ / SPhos) Degas->Catalyst React 4. Heat & Stir (80-100 °C) Catalyst->React Monitor 5. Monitor Progress (TLC / GC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Workup (EtOAc, H₂O, Brine) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product End: Purified 8-Aryl-5-chloroquinoline Purify->Product

Caption: Step-by-step workflow for the selective Suzuki coupling.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The expected outcome is the high-yield formation of the 8-aryl-5-chloroquinoline with minimal to no formation of the di-coupled product or the 5-aryl-8-bromoquinoline isomer.

Validation Points:

  • TLC Analysis: During the reaction, the consumption of the this compound starting material and the appearance of a new, less polar product spot should be observed.

  • GC-MS Analysis: This provides a quantitative measure of the conversion of the starting material and the formation of the product, confirming the mass of the desired compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the purified product will show the disappearance of the characteristic signals for the proton at the 8-position of the starting material and the appearance of new aromatic signals corresponding to the coupled aryl group. The signals corresponding to the protons on the chloro-substituted ring should remain largely unperturbed.

Future Directions: Sequential Coupling

The true synthetic utility of this compound lies in its potential for sequential functionalization. The 8-aryl-5-chloroquinoline product from the first Suzuki coupling is an ideal substrate for a second cross-coupling reaction. Since aryl chlorides are less reactive than aryl bromides, more forcing conditions or a more active catalyst system (often employing bulky, electron-rich phosphine ligands) may be required for the second coupling at the 5-position.[4][7][17] This stepwise approach allows for the controlled and efficient synthesis of complex, unsymmetrically substituted 5,8-diarylquinolines, which are valuable scaffolds in medicinal chemistry and materials science.[18][19]

Conclusion

This compound is a powerful and versatile building block for the synthesis of functionalized quinoline derivatives. By leveraging the inherent differences in the reactivity of the C-Br and C-Cl bonds, selective Suzuki-Miyaura cross-coupling can be achieved with high efficiency and predictability. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully incorporate this valuable intermediate into their synthetic strategies, paving the way for the discovery and development of novel molecules with significant potential.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Accounts of Chemical Research.
  • Buchwald, S. L., & Mauger, C. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Fu, G. C. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25... ResearchGate.
  • ResearchGate. (n.d.). First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl... ResearchGate.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • ACS Publications. (n.d.). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics.
  • RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts.
  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Couplings with High-Purity Palladium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate.
  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • ResearchGate. (2025). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate.
  • National Institutes of Health. (n.d.). 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance. PMC.
  • YouTube. (2022). Suzuki Coupling Mechanism. YouTube.
  • YouTube. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube.
  • YouTube. (2020). Suzuki cross-coupling reaction. YouTube.
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • PubChem. (n.d.). This compound. PubChem.
  • Universidad de Alicante. (n.d.). The Suzuki-Miyaura reaction after the Nobel prize. Universidad de Alicante.
  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
  • ResearchGate. (n.d.). Importance of quinoline‐derived biaryls and the synthetic challenge. ResearchGate.
  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.

Sources

Application Note: A Protocol for the Regioselective Sonogashira Coupling of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction, a palladium- and copper-cocatalyzed process, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

The quinoline scaffold is a privileged pharmacophore, forming the structural core of numerous FDA-approved drugs and biologically active molecules due to its wide spectrum of therapeutic properties.[5][6][7] The strategic functionalization of the quinoline ring system is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.[6][8][9] 8-Bromo-5-chloroquinoline presents a valuable starting material for creating diverse molecular architectures. The differential reactivity of its two halogen substituents allows for selective functionalization.

This application note provides a detailed, field-proven protocol for the regioselective Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, offer a step-by-step experimental guide, and provide a comprehensive troubleshooting section to empower researchers in overcoming common challenges.

Mechanistic Rationale and Regioselectivity

The success of a selective Sonogashira coupling on a dihalogenated substrate like this compound hinges on the inherent reactivity differences between the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf >> Cl.[10][11][12] This differential reactivity is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease with which it undergoes oxidative addition to the palladium(0) catalyst.

Consequently, the C(sp²)-Br bond at the 8-position is significantly more susceptible to oxidative addition by the active Pd(0) catalyst than the more robust C(sp²)-Cl bond at the 5-position. This allows for a highly regioselective alkynylation at the 8-position while leaving the 5-chloro substituent intact for potential subsequent transformations.

The reaction proceeds through two interconnected catalytic cycles:

  • The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. The final step is reductive elimination, which forms the desired alkynyl-quinoline product and regenerates the Pd(0) catalyst.[1][10]

  • The Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne to form a π-alkyne complex.[10] In the presence of an amine base, the alkyne is deprotonated to generate a copper(I) acetylide species, which is the key nucleophile that participates in the transmetalation step of the palladium cycle.[1][10][13] The use of a copper co-catalyst is crucial as it accelerates the reaction, often allowing it to proceed at lower temperatures.[1][4]

Sonogashira_Mechanism Catalytic Cycles of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (A) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) (B) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal CuX Cu(I)Br PdII_Aryl->CuX Regenerates Cu(I) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) (D) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Product Ar-C≡CR RedElim->Product ArBr This compound ArBr->OxAdd Deprotonation Deprotonation (Base) CuX->Deprotonation CuAcetylide Cu(I)-C≡CR (C) Deprotonation->CuAcetylide CuAcetylide->Transmetal Transfers Acetylide Alkyne Terminal Alkyne H-C≡CR Alkyne->Deprotonation

Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol

This protocol provides a general procedure for the coupling of an aryl bromide with a terminal alkyne. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions like Glaser homocoupling.[11][14]

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundAryl Halide Substrate>97%
Terminal Alkyne (e.g., Phenylacetylene)Coupling Partner>98%
PdCl₂(PPh₃)₂Palladium Precatalyst>98%
Copper(I) Iodide (CuI)Co-catalyst>98%
Triphenylphosphine (PPh₃)Ligand>99%
Triethylamine (Et₃N) or DIPEABase and SolventAnhydrous, >99.5%
Tetrahydrofuran (THF)SolventAnhydrous, >99.9%
Schlenk flask or oven-dried round-bottom flaskReaction Vessel---
Magnetic stirrer and stir barAgitation---
CondenserReflux---
Nitrogen or Argon gas supplyInert AtmosphereHigh Purity
Syringes and needlesReagent Transfer---
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq).

    • Add the palladium precatalyst, PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent and Reagent Addition:

    • Through the septum, add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.

    • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq) dropwise via syringe. A slight color change may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C using an oil bath.

    • Allow the reaction to stir for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure 8-(alkynyl)-5-chloroquinoline product.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Key Parameter Optimization: The Causality Behind Choices

The success and efficiency of the Sonogashira coupling are highly dependent on the careful selection of several key parameters.

  • Palladium Catalyst and Ligand : While PdCl₂(PPh₃)₂ is a robust and common choice, challenging or sterically hindered substrates may benefit from more advanced catalytic systems.[11] Catalysts bearing bulky, electron-rich phosphine ligands (e.g., cataCXium® Plntb) or N-heterocyclic carbene (NHC) ligands can significantly enhance the rate of the oxidative addition step, which is often rate-limiting for aryl bromides.[3][10][15]

  • Copper Co-catalyst : The addition of CuI is critical for achieving high reaction rates at moderate temperatures.[1] However, in substrates sensitive to copper or when alkyne homocoupling (Glaser coupling) is a significant issue, a copper-free protocol may be necessary.[11] Copper-free reactions often require a stronger base, different ligands, or higher temperatures to proceed efficiently.

  • Base : An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is essential for deprotonating the terminal alkyne, a prerequisite for the formation of the copper acetylide.[11] The base also serves to neutralize the HBr generated during the catalytic cycle. The choice of base can influence reaction rates and should be anhydrous to avoid side reactions.

  • Solvent : The solvent must solubilize all reaction components. A combination of an amine base with a co-solvent like THF or DMF is common.[16] The solvent must be thoroughly deoxygenated (e.g., by sparging with nitrogen or via freeze-pump-thaw cycles) to prevent oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst.[11][17]

  • Temperature : While aryl iodides can often be coupled at room temperature, aryl bromides typically require heating to facilitate the oxidative addition step.[11] A temperature range of 50-80 °C is a good starting point for this compound.[16] Excessively high temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Inactive or decomposed palladium catalyst.[11]2. Poor quality of CuI or base.3. Insufficient temperature for oxidative addition.[16]4. Presence of oxygen or moisture in the reaction.1. Use a fresh batch of catalyst or store it properly under an inert atmosphere.[11]2. Use fresh, anhydrous base and a new bottle of CuI.[11][17]3. Gradually increase the reaction temperature in 10 °C increments.4. Ensure solvents are anhydrous and the system is rigorously degassed.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.[11]2. Excessive amount of copper co-catalyst.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).2. Reduce the loading of CuI to 1-2 mol%.3. Consider switching to a copper-free Sonogashira protocol.[11]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to excessive heat.2. Impurities in reagents or solvents poisoning the catalyst.[11]3. Inappropriate solvent choice (some evidence suggests THF can promote it).[11][17]1. Lower the reaction temperature.2. Use high-purity, anhydrous reagents and solvents.3. Switch to an alternative solvent such as DMF or dioxane.
Reaction Stalls / Incomplete Conversion 1. The catalytic system is not active enough for the substrate.2. Insufficient reaction time or temperature.1. Switch to a more active catalyst system using a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂, XPhos).[16]2. Increase the reaction time and/or temperature.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.).
  • Sonogashira coupling. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences.
  • Körner, M., et al. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem.
  • Ajani, O. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of the Chinese Chemical Society.
  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. (n.d.).
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository.
  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. International Journal of Chemistry.
  • Reddy, A. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry.
  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • Schmidt, F., et al. (2018). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (n.d.).
  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect.
  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Catalysis Science & Technology.
  • Doan, N.-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry.
  • Sonogashira troubleshooting help needed. (2020). Reddit.
  • Sinha, S., & De, A. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry.
  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.).
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
  • What is the best procedure for Sonogashira coupling?. (2014). ResearchGate.
  • Cacchi, S., & Fabrizi, G. (2011). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules.
  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
  • Szych, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry.
  • Hu, F., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. (2015). RSC Advances.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Catalysis Science & Technology.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-((Aryl)ethynyl)-3-fluoropicolinonitriles. (n.d.). University of Southampton Institutional Repository.

Sources

Buchwald-Hartwig amination of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I am starting my investigation with a comprehensive search on the Buchwald-Hartwig amination. My initial focus is its application to haloquinolines, particularly 8-bromo-5-chloroquinoline.

Gathering Initial Data

I'm now expanding my search. I'm focusing on "Buchwald-Hartwig amination of this compound," aiming to define reaction conditions for haloquinolines, specifically examining selective C-N coupling on dihaloquinolines. I'm also looking into the reaction's mechanism, and suitable ligands and catalysts for the process, especially with heterocyclic halides. My goal is to use this data for an upcoming application note.

Outlining The Application Note

I've moved on to structuring the application note, starting with an introduction to Buchwald-Hartwig amination and its importance in aminoquinoline synthesis. I'm focusing on the challenges with dihalo substrates like this compound, including regioselectivity. I'm now developing a detailed experimental protocol with subsections on catalyst/ligand selection and reaction parameters. I am going to include insights into the underlying mechanisms. I also plan a Graphviz diagram and a table on reaction parameters.

Defining the Application Scope

I'm currently focused on the overarching scope of this application note. The intention is to define this specific example of a Buchwald-Hartwig amination for the user's audience, clarifying the importance of this method within the field. I'm prioritizing establishing its significance as a key synthetic transformation.

Developing the Protocol Outline

I'm now outlining the protocol for the Buchwald-Hartwig amination of this compound. I plan to construct an introduction emphasizing the reaction's utility and the significance of aminoquinolines. I'm also including a detailed mechanistic overview. I'll be incorporating a Graphviz diagram to illustrate the catalytic cycle.

Structuring the Response Content

I've formulated a complete structural outline for this application note. First, I'll introduce the Buchwald-Hartwig amination and aminoquinolines. Then, I will address the reaction mechanism with a Graphviz diagram. I'm focusing on regioselectivity, explaining the C-Br bond's reactivity and why selective amination is achievable. Finally, I will provide a detailed experimental protocol and associated tables of necessary materials.

Refining the Reaction Details

I've just finalized the experimental section, including a detailed protocol for the Buchwald-Hartwig amination of this compound. I've focused on crucial factors like the reaction setup, reagent stoichiometry, and selection of the catalyst system. Now, I will highlight the significance of the palladium source and the choice of the appropriate ligand.

Formulating the Application Note

I've just finalized the comprehensive structure of the application note. I'm focusing now on fleshing out each section: the introduction to Buchwald-Hartwig amination and aminoquinolines, the detailed mechanism with a Graphviz diagram, the rationale for regioselectivity, and the experimental protocol details. I'm using the latest research to inform this process.

Finalizing the Note Structure

I've just solidified the detailed structure of this application note. I've broken it down into an introduction, a mechanistic overview, regioselectivity discussion, a thorough experimental protocol, workflow visualization, and a troubleshooting guide. I'm ensuring this is a very user-friendly document.

Application Notes and Protocols for 8-Bromo-5-chloroquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Potential of 8-Bromo-5-chloroquinoline

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. Halogenation, in particular, is a key strategy to enhance the drug-like properties of molecules, as halogen substituents can increase lipophilicity, modulate electronic distribution, and improve interactions with biological targets.[2]

This guide focuses on This compound (CAS No: 1154741-20-4), a di-halogenated quinoline derivative.[3][4][5] While direct evidence of its intrinsic anticancer activity is not extensively documented in publicly available literature, its structure presents it as a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The presence of two distinct halogen atoms at positions 5 and 8 offers orthogonal reactivity, enabling selective and sequential chemical modifications. This allows for the systematic exploration of the chemical space around the quinoline scaffold to develop potent and selective inhibitors of cancer-related targets.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in anticancer drug discovery. We will delve into the structure-activity relationships of related bromo- and chloro-substituted quinolines, propose synthetic strategies utilizing this scaffold, and provide detailed protocols for the in vitro evaluation of newly synthesized derivatives.

Structure-Activity Relationship (SAR) Insights from Related Halogenated Quinolines

The anticancer potential of derivatives synthesized from this compound can be inferred from the extensive research on other halogenated quinolines. SAR studies have revealed key insights into the role of halogen substitution patterns on cytotoxicity.

Key SAR Observations:

  • Importance of Substitution: Unsubstituted quinoline scaffolds often exhibit minimal anticancer activity. The introduction of functional groups, particularly halogens, is crucial for imparting cytotoxicity.[6]

  • Effect of Bromination: The presence of bromine atoms on the quinoline ring has been shown to significantly enhance antiproliferative activity. For instance, di-bromo substituted 8-hydroxyquinolines are notably more potent than their mono-bromo counterparts.[6][7]

  • Influence of Multiple Halogenation: The combination of different halogens and other substituents can lead to synergistic effects. For example, the presence of both bromo and chloro groups, as in this compound, provides a template for creating compounds with potentially enhanced potency.

  • Positional Isomerism: The position of the halogen substituent dramatically influences biological activity. The specific arrangement in this compound offers a unique electronic and steric profile for targeted drug design.

The table below summarizes the in vitro anticancer activity of several bromo-substituted quinoline derivatives against various cancer cell lines, providing a benchmark for the evaluation of new compounds derived from this compound.

Compound IDStructureR5R7R8Cell LineIC50 (µg/mL)Reference
1 8-HydroxyquinolineHHOHC6>50[6]
2 5,7-Dibromo-8-hydroxyquinolineBrBrOHC612.3[6]
3 7-Bromo-8-hydroxyquinolineHBrOHC625.6[6]
4 6,8-Dibromo-5-nitroquinolineNO2HBr--[6]
5 3,5,6,7-Tetrabromo-8-methoxyquinolineBrBrOMeC6, HeLa, HT295.45-9.6[8]
6 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrBrOHC6, HeLa, HT2915.0-26.4[8]

Synthetic Strategies for Derivatization

The unique substitution pattern of this compound allows for regioselective functionalization, making it an ideal starting point for creating diverse chemical libraries. The chlorine at the 5-position and the bromine at the 8-position exhibit differential reactivity, which can be exploited for sequential modifications.

Below is a conceptual workflow for the derivatization of this compound to generate novel anticancer candidates.

G A This compound B Suzuki-Miyaura Cross-Coupling (at C8-Br) A->B ArB(OH)2, Pd catalyst C Buchwald-Hartwig Amination (at C8-Br) A->C R2NH, Pd catalyst D Nucleophilic Aromatic Substitution (SNAr) (at C5-Cl) A->D Nu-H (e.g., RNH2, ROH, RSH) E Sonogashira Coupling (at C8-Br) A->E Terminal alkyne, Pd/Cu catalyst F 8-Aryl/Heteroaryl-5-chloroquinolines B->F G 8-Amino-5-chloroquinolines C->G H 5-Amino/Alkoxy/Thio-8-bromoquinolines D->H I 8-Alkynyl-5-chloroquinolines E->I J Further functionalization at C5-Cl F->J K Further functionalization at C5-Cl G->K L Further functionalization at C8-Br H->L M Further functionalization at C5-Cl I->M N Novel Anticancer Candidates J->N K->N L->N M->N

Caption: Synthetic derivatization workflow for this compound.

Experimental Protocols for Anticancer Evaluation

Once novel derivatives of this compound are synthesized, a cascade of in vitro assays is essential to determine their anticancer potential.[9][10][11] The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.[12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[14]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis A Seed and treat cells with This compound derivative B Harvest cells (adherent + floating) A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Add 1X Binding Buffer F->G H Analyze by Flow Cytometry G->H I Quadrant Analysis H->I

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Principle: PI is a fluorescent intercalating agent that binds to DNA.[19] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol[18][20]

  • PI staining solution (containing PI and RNase A)[19]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Wash with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[18][19][21] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[18][19]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[18][20]

  • Analysis: Analyze the samples by flow cytometry. Use a low flow rate and gate out doublets.[20]

Data Analysis: The resulting histogram of DNA content is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the test compound.[22][23][24]

Conclusion

This compound is a promising and versatile scaffold for the development of novel anticancer agents. Its di-halogenated structure allows for diverse and regioselective chemical modifications, enabling the synthesis of extensive compound libraries. By leveraging the established structure-activity relationships of related halogenated quinolines and employing the detailed in vitro evaluation protocols provided in these application notes, researchers can effectively explore the therapeutic potential of new derivatives. The systematic investigation of cytotoxicity, induction of apoptosis, and cell cycle arrest will be crucial in identifying lead compounds for further preclinical and clinical development in the fight against cancer.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
  • Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
  • Cell Viability Assays. NCBI Bookshelf. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
  • MTT Proliferation Assay Protocol.
  • Protocol for Annexin V-FITC apoptosis assay?
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
  • 5′-Br induces a cell cycle arrest at G0/G1 phase in HL-60 cells.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
  • This compound. PubChem. [Link]
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
  • Antiproliferative activity of the isoindigo 5'-Br in HL-60 cells is mediated by apoptosis, dysregulation of mitochondrial functions and arresting cell cycle at G0/G1 phase.
  • The Role of 8-Bromo-5-fluoroquinoline in Modern Drug Discovery. LinkedIn. [Link]
  • Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar
  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxid
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
  • Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275. PubMed. [Link]

Sources

Application Notes and Protocols: Developing Antimalarial Agents from 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The persistent global health challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium strains, necessitates the urgent development of novel antimalarial agents. Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 8-bromo-5-chloroquinoline scaffold for the synthesis and evaluation of new antimalarial candidates. We present detailed protocols for chemical derivatization, in vitro screening against Plasmodium falciparum, and preliminary in vivo efficacy assessment in a murine model. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Rationale for this compound in Antimalarial Drug Discovery

The quinoline core is a privileged scaffold in antimalarial drug design, with iconic drugs like chloroquine and quinine demonstrating its therapeutic potential.[1] These agents are thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[1][2] By inhibiting the polymerization of heme into hemozoin, free heme accumulates to toxic levels, ultimately killing the parasite.[2]

The strategic placement of halogen atoms on the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacokinetic profile and target engagement. This compound presents a synthetically versatile starting point for creating a library of novel derivatives. The differential reactivity of the bromine and chlorine substituents allows for selective modification, enabling a systematic exploration of the structure-activity relationship (SAR).

This guide outlines a structured workflow for the development of novel antimalarial agents based on this scaffold.

Antimalarial Drug Discovery Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Start This compound Scaffold Synthesis Chemical Derivatization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Start->Synthesis Introduce Diversity Purification Purification & Structural Characterization (e.g., Chromatography, NMR, Mass Spec) Synthesis->Purification Isolate Pure Compounds InVitro_Screening P. falciparum Growth Inhibition Assay (e.g., SYBR Green I Assay) Purification->InVitro_Screening Test Antimalarial Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells) InVitro_Screening->Cytotoxicity Assess Host Cell Toxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Determine Therapeutic Window InVivo_Model Murine Malaria Model (e.g., P. berghei Infection) Selectivity->InVivo_Model Promising Candidates Efficacy Evaluate In Vivo Efficacy (e.g., Peter's 4-Day Suppressive Test) InVivo_Model->Efficacy Test in a Living System Toxicity_InVivo Preliminary In Vivo Toxicity Assessment Efficacy->Toxicity_InVivo Monitor for Adverse Effects Lead_Optimization Lead Optimization Toxicity_InVivo->Lead_Optimization Iterative Refinement

Caption: Overall workflow for the development of antimalarial agents.

Synthesis of this compound Derivatives

The synthetic strategy will focus on palladium-catalyzed cross-coupling reactions, which are robust and allow for the introduction of a wide range of substituents at the 8-position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bond.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl boronic acid to the 8-position of this compound.

Materials:

  • This compound

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), aryl boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add K₂CO₃ (2.0 eq) and a 4:1 mixture of 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-5-chloroquinoline derivative.

Synthetic Scheme for 8-Aryl-5-chloroquinoline start This compound reagents + Ar-B(OH)₂ [Pd(OAc)₂, PPh₃, K₂CO₃] 1,4-Dioxane/H₂O, 90 °C start->reagents product 8-Aryl-5-chloroquinoline reagents->product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

In Vitro Evaluation of Antimalarial Activity

The primary in vitro screen will determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) using the SYBR Green I-based fluorescence assay.[3]

Protocol for SYBR Green I-based P. falciparum Growth Inhibition Assay

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

  • Test compounds and control drugs (e.g., chloroquine, artemisinin)

Procedure:

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.[3]

  • After incubation, freeze the plates at -80 °C to lyse the erythrocytes.

  • Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assessment

To evaluate the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293 or HepG2) will be determined using the MTT assay.[4]

Protocol for MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Test compounds and control (e.g., doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) values.

  • The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.

In Vivo Efficacy Assessment in a Murine Model

Promising compounds with high in vitro activity and selectivity will be advanced to a preliminary in vivo efficacy study using a rodent malaria model, such as Plasmodium berghei infection in mice.[5][6] The Peter's 4-day suppressive test is a standard method for this initial assessment.

Protocol for Peter's 4-Day Suppressive Test

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Swiss albino mice

  • Test compounds and control drug (e.g., chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80 in distilled water)

  • Giemsa stain

  • Microscope

Procedure:

  • Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

  • Two hours post-infection, administer the first dose of the test compound or vehicle orally.

  • Administer subsequent doses daily for the next three days (total of four days).

  • On the fifth day, collect blood from the tail vein of each mouse.

  • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

  • Determine the parasitemia by counting the number of infected erythrocytes out of at least 1000 total erythrocytes under a microscope.

  • Calculate the percentage of parasite suppression compared to the vehicle-treated control group.

Screening Cascade Start Synthesized Compound Library InVitro_Activity Primary Screen: P. falciparum Growth Inhibition (IC₅₀) Start->InVitro_Activity Cytotoxicity Secondary Screen: Mammalian Cell Cytotoxicity (CC₅₀) InVitro_Activity->Cytotoxicity Active Compounds (IC₅₀ < 1 µM) Selectivity Selectivity Index (SI = CC₅₀ / IC₅₀) Cytotoxicity->Selectivity InVivo_Efficacy Tertiary Screen: In Vivo Efficacy (Murine Model) Selectivity->InVivo_Efficacy Selective Compounds (SI > 10) Hit_to_Lead Hit-to-Lead Optimization InVivo_Efficacy->Hit_to_Lead Efficacious Compounds

Caption: A tiered screening cascade for hit identification.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of 8-Aryl-5-chloroquinoline Derivatives

Compound IDR-Group at C8IC₅₀ (nM) vs. P. falciparum 3D7CC₅₀ (nM) vs. HepG2Selectivity Index (SI)
Control-CQ -25 ± 3> 20,000> 800
Parent -Br> 10,000> 20,000-
Derivative 1 4-methoxyphenyl150 ± 20> 20,000> 133
Derivative 2 4-fluorophenyl210 ± 35> 20,000> 95
Derivative 3 3-pyridyl95 ± 1515,000 ± 1,500158

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of Selected Derivatives in the P. berghei Mouse Model

Compound IDDose (mg/kg/day)Percent Parasite Suppression
Vehicle Control -0
Control-CQ 2098.5 ± 1.2
Derivative 1 5075.3 ± 5.6
Derivative 3 5088.1 ± 4.2

Data are presented as mean ± standard deviation (n=5 mice per group).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimalarial agents. The protocols detailed in this application note provide a robust framework for the synthesis, in vitro screening, and preliminary in vivo evaluation of new chemical entities. By systematically exploring the structure-activity relationships and optimizing for both potency and selectivity, researchers can identify lead compounds with the potential for further preclinical and clinical development in the fight against malaria.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1644. [Link]
  • Egan, T. J. (2008). Recent advances in the understanding of the mechanism of action of quinoline antimalarials.
  • Desjardins, R. E., Canfield, C. J., Haynes, J. D., & Chulay, J. D. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710-718. [Link]
  • Webster, H. K., & Whaun, J. M. (1982). Antimalarial drug screening: a simplified in vitro assay. The Journal of Parasitology, 68(4), 724-726. [Link]
  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]
  • Deharo, E., Bourdy, G., Quenevo, C., Muñoz, V., Ruiz, G., & Sauvain, M. (2001). A search for natural bioactive compounds in Bolivia through a multidisciplinary approach. Part V. Evaluation of the antimalarial activity of plants used by the Tacana Indians. Journal of Ethnopharmacology, 77(1), 91-98. [Link]
  • Kapuscinski, J., & Darzynkiewicz, Z. (1994). The quinoline antimalarial drugs inhibit the crystallization of heme. Journal of Biological Chemistry, 269(46), 28875-28878. [Link]
  • Marques, C. A., & Kocienski, P. (2009). The development of in vitro and in vivo models for the study of malaria. Current Opinion in Chemical Biology, 13(3), 322-327. [Link]
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]
  • Pasteur, L. (2022). Malaria: blood stage of the parasite recreated in vivo to help tackle the disease. Institut Pasteur. [Link]
  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in drug screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]
  • Vaughan, A. M., & Kappe, S. H. (2017). Humanized mouse models for the study of human malaria parasite biology, pathogenesis, and immunity. Frontiers in Immunology, 8, 1204. [Link]
  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 95(4), 165-170. [Link]
  • Mishra, M., Mishra, V. K., Kashaw, V., Iyer, A. K., & Kashaw, S. K. (2017). A review on in vitro antimalarial drug efficacy testing: a systematic review. Journal of Parasitic Diseases, 41(4), 897-907. [Link]
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

Sources

Application Notes & Protocols: Evaluating the Antibacterial and Antiviral Efficacy of 8-Bromo-5-chloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Halogenated quinolines, in particular, have garnered significant interest for their potent biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 8-Bromo-5-chloroquinoline analogs for their potential antibacterial and antiviral properties. We present detailed, field-proven protocols for determining bioactivity and cytotoxicity, emphasizing the scientific rationale behind each experimental step. The overarching goal is to equip researchers with a robust framework for identifying and characterizing novel quinoline-based therapeutic candidates.

Scientific Rationale & Background

The therapeutic potential of quinoline derivatives has been recognized for over a century, beginning with the discovery of their antimalarial properties.[4] The core bicyclic structure, consisting of a benzene ring fused to a pyridine ring, is a versatile pharmacophore that can be chemically modified to modulate its biological activity.[2] The introduction of halogen atoms, such as bromine and chlorine, at specific positions can significantly enhance the lipophilicity and electronic properties of the molecule, often leading to improved potency and altered target specificity.

1.1. Anticipated Mechanism of Antibacterial Action

Quinolone antibiotics traditionally exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones inhibit the re-ligation of cleaved DNA strands.[6][8] This action converts these essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks, ultimately leading to bacterial cell death.[5][8] It is hypothesized that this compound analogs will follow this well-established mechanism.

G cluster_bacterium Bacterial Cell Quinoline Quinoline Analog Complex Ternary Complex (Quinoline-Enzyme-DNA) Quinoline->Complex Stabilizes Breaks Double-Strand DNA Breaks Complex->Breaks Induces Replication DNA Replication & Transcription Enzymes DNA Gyrase & Topoisomerase IV Replication->Enzymes Required For Enzymes->Complex Death Cell Death Breaks->Death Triggers caption Fig 1. Hypothesized antibacterial mechanism of quinoline analogs.

Fig 1. Hypothesized antibacterial mechanism of quinoline analogs.
1.2. Potential Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are more diverse and often virus-specific. For enveloped viruses, some quinolines, like chloroquine, are known to interfere with viral entry by inhibiting the pH-dependent endosomal fusion step.[9][10][11] This is achieved by raising the pH of endosomes, which prevents the conformational changes in viral glycoproteins required for membrane fusion. Other potential antiviral mechanisms include the inhibition of viral enzymes such as RNA polymerase or proteases, or interference with host-cell pathways that the virus hijacks for its replication, such as autophagy.[9][12] The evaluation of this compound analogs will require a multi-pronged approach to elucidate their specific mode of action against different viruses.

General Experimental Workflow

A rigorous and systematic screening cascade is essential for the efficient evaluation of new chemical entities. This workflow ensures that potent compounds are identified early, while cytotoxic candidates are deprioritized, saving time and resources. The process begins with primary screening for antibacterial and antiviral activity, followed by quantitative determination of potency, and concludes with an assessment of selectivity.

G cluster_antibacterial Antibacterial Arm cluster_antiviral Antiviral Arm cluster_safety Safety & Selectivity Compound This compound Analog Library MIC Protocol 3.1: MIC Assay (Primary Screen) Compound->MIC CPE Protocol 4.1: CPE Assay (Primary Screen) Compound->CPE MBC Protocol 3.2: MBC Assay (Bactericidal Activity) MIC->MBC Decision Lead Candidate Prioritization MBC->Decision PRA Protocol 4.2: Plaque Assay (EC50 Determination) CPE->PRA PRA->Decision MTT Protocol 5.1: Cytotoxicity Assay (CC50 Determination) SI Data Analysis: Selectivity Index (SI) Calculation MTT->SI SI->Decision caption Fig 2. Overall workflow for evaluating quinoline analogs.

Fig 2. Overall workflow for evaluating quinoline analogs.
Core Protocols: Antibacterial Activity Assessment

The foundational assessment of any new antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC).[13] This metric defines the lowest concentration of the compound that prevents visible microbial growth.[13]

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is the gold standard for quantitative susceptibility testing due to its efficiency and reproducibility.[14][15]

  • Rationale: The broth microdilution method allows for the simultaneous testing of multiple compounds against various bacterial strains in a high-throughput 96-well plate format. It provides a quantitative endpoint (the MIC value) that is essential for comparing the potency of different analogs.[14]

  • Materials & Reagents:

    • Test Compounds (this compound analogs) dissolved in DMSO.

    • Sterile 96-well, U-bottom microtiter plates.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • 0.5 McFarland turbidity standard.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Sterile saline or PBS.

    • Spectrophotometer or turbidity meter.

  • Step-by-Step Procedure:

    • Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] d. Perform a 1:100 dilution of this standardized suspension into CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be your final inoculum.

    • Prepare Compound Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first column of wells, add an additional 100 µL of your test compound stock (prepared at 2x the highest desired final concentration). c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard the final 100 µL from column 10. d. Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).

    • Inoculation: a. Inoculate wells in columns 1 through 11 with 100 µL of the final bacterial inoculum prepared in step 1d. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[14] b. Do not add bacteria to column 12.

    • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a crucial follow-up to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Rationale: While the MIC indicates the concentration needed to inhibit growth, it doesn't confirm cell death. The MBC is defined as the lowest compound concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. This is a critical parameter for drugs intended to treat severe, life-threatening infections.

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no colony growth on the subculture plate.

Core Protocols: Antiviral Activity Assessment

Evaluating antiviral activity requires cell-based assays where the compound's ability to protect host cells from virus-induced death or damage is measured.

Protocol 4.1: Cytopathic Effect (CPE) Inhibition Assay

This is a widely used primary screening method for viruses that cause visible damage to host cells.

  • Rationale: This assay provides a qualitative or semi-quantitative measure of a compound's ability to inhibit viral replication. It relies on the visual assessment of cell monolayer health after viral infection. Healthy, protected cells remain attached and confluent, while unprotected cells round up, detach, and lyse—a phenomenon known as the cytopathic effect (CPE).

  • Materials & Reagents:

    • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza).

    • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

    • Test virus stock with a known titer.

    • Test compounds and a positive control antiviral.

    • 96-well flat-bottom cell culture plates.

    • Crystal Violet staining solution.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

    • Compound Addition: The next day, when cells are confluent, remove the growth medium. Add 100 µL of medium containing 2-fold serial dilutions of the test compounds to the wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

    • Viral Infection: Add 100 µL of medium containing the virus at a pre-determined multiplicity of infection (MOI), typically 0.01-0.1, to all wells except the "cells only" control.

    • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until 100% CPE is observed in the "virus only" control wells.

    • Staining and Visualization: a. Gently wash the plates with PBS to remove dead cells. b. Fix the remaining cells with 10% formalin for 20 minutes. c. Stain the fixed cells with 0.5% crystal violet solution for 15 minutes. d. Wash away excess stain with water and allow the plates to dry.

    • Interpretation: Wells with viable, attached cells will stain purple. The minimum concentration of the compound that protects the cell monolayer from CPE is recorded.

Essential Safety & Selectivity Profiling

A promising antimicrobial compound must be more toxic to the pathogen than to the host. Cytotoxicity assays are therefore a mandatory step in the evaluation process.[16][17][18]

Protocol 5.1: MTT Assay for Mammalian Cell Cytotoxicity (CC₅₀)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19]

  • Rationale: This assay quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan precipitate.[19] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the 50% cytotoxic concentration (CC₅₀)—the compound concentration that reduces cell viability by 50%.

  • Materials & Reagents:

    • Mammalian cell line (e.g., HEK293, HepG2, or the same host cell line used in the antiviral assay).

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • Test compounds.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well flat-bottom cell culture plates.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed a 96-well plate with mammalian cells and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Remove the medium and add fresh medium containing 2-fold serial dilutions of the test compounds. Include "cells only" controls with no compound.

    • Incubation: Incubate for a period that matches the duration of your antiviral or antibacterial assay (e.g., 48-72 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Data Analysis & Interpretation

Proper data analysis is key to making informed decisions about which analogs to advance. All quantitative data should be summarized in a clear, structured format.

6.1. Key Metrics & Calculations
  • MIC (µg/mL or µM): Lowest concentration inhibiting bacterial growth.

  • MBC (µg/mL or µM): Lowest concentration killing ≥99.9% of bacteria.

  • EC₅₀ (µM): Concentration providing 50% protection from viral CPE.

  • CC₅₀ (µM): Concentration causing 50% cytotoxicity in mammalian cells.

  • Selectivity Index (SI): This crucial metric indicates the therapeutic window of a compound. A higher SI is desirable.

    • SI = CC₅₀ / EC₅₀

6.2. Example Data Presentation

Hypothetical data for a series of this compound analogs:

Compound IDTarget OrganismMIC (µg/mL)EC₅₀ (µM)CC₅₀ (µM) (Vero Cells)Selectivity Index (SI)
Analog-01 S. aureus2->100-
Analog-01 Influenza A-5.2>100>19.2
Analog-02 S. aureus8-75-
Analog-02 Influenza A-25.1753.0
Analog-03 S. aureus0.5-90-
Analog-03 Influenza A-45.0902.0
CiprofloxacinS. aureus0.25->200-

Interpretation: In this hypothetical dataset, Analog-01 emerges as a promising antiviral candidate due to its potent EC₅₀ and high selectivity index. Analog-03 shows excellent antibacterial activity but is a poor antiviral. Analog-02 has weak activity and a low SI, making it a low-priority candidate.

References
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Wikipedia. (n.d.). Quinolone antibiotic.
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanism of action of and resistance to quinolones. IntechOpen. [Link]
  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2017). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 22(5), 766. [Link]
  • Riebe, O., & Wenzel, U. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
  • Springer Nature. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Domagala, J. M. (1994). Chemistry and Mechanism of Action of the Quinolone Antibacterials.
  • Riebe, O., & Wenzel, U. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
  • JoVE. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. [Link]
  • Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(1), 1-18. [Link]
  • ResearchGate. (2015). Unconventional screening approaches for antibiotic discovery. Annals of the New York Academy of Sciences. [Link]
  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169. [Link]
  • protocols.io. (2017). Minimal Inhibitory Concentration (MIC).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]
  • Ling, L. L., Schneider, T., & Peoples, A. J. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 373-384. [Link]
  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • De Wilde, A. H., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research, 191, 105091. [Link]
  • Kaur, M., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113280. [Link]
  • Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Methods in Molecular Medicine, 24. [Link]
  • Wang, J. Y., et al. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. JoVE (Journal of Visualized Experiments), (186), e59920. [Link]
  • PubChem. (n.d.). This compound.
  • Kaur, M., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113280. [Link]
  • Semantic Scholar. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4277. [Link]
  • ResearchGate. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents.
  • Taylor & Francis Online. (2015). Approaches for Antiviral Probe Development: New Libraries, New Mechanisms. Antiviral Chemistry and Chemotherapy, 24(1), 1-3. [Link]
  • MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. International Journal of Molecular Sciences, 24(19), 14881. [Link]
  • FDA. (2022). Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin.
  • YouTube. (2022). Mechanism of Action of Quinolines.
  • D'Agostino, Y. N., et al. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Microbiology Spectrum, 12(3), e01515-22. [Link]
  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • De Wilde, A. H., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research, 191, 105091. [Link]
  • D'Agostino, Y. N., et al. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Microbiology Spectrum, 12(3), e01515-22. [Link]
  • ResearchGate. (2018). Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus.
  • IntechOpen. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4277. [Link]
  • De Wilde, A. H., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. PMC. [Link]
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4277. [Link]
  • MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6596. [Link]
  • National Institutes of Health. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(4), 415-419. [Link]

Sources

Application Note: A Comprehensive Protocol for the Electrophilic Bromination of 5-Chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the synthesis of brominated 5-chloroquinoline derivatives, key intermediates in the development of novel pharmaceuticals and functional materials. We delve into the mechanistic rationale behind electrophilic aromatic substitution on the quinoline scaffold, offering a step-by-step procedure for the regioselective bromination of 5-chloroquinoline. This guide emphasizes safety, procedural causality, and robust product validation, tailored for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Halogenated Quinolines

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The strategic functionalization of the quinoline nucleus through halogenation, particularly bromination, provides a versatile handle for further molecular elaboration via cross-coupling reactions and other transformations.[3][4]

5-Chloroquinoline presents an interesting substrate for further halogenation. The electrophilic substitution on the quinoline ring is governed by the directing effects of both the heterocyclic nitrogen and the existing chloro-substituent. The nitrogen atom deactivates the entire ring system, particularly the pyridine ring, towards electrophiles. The chloro group on the carbocyclic ring is a deactivating, yet ortho, para-directing group. Consequently, electrophilic attack is strongly favored on the benzene ring, with the C8 and C6 positions being the most probable sites for bromination. This protocol will focus on a general method that is expected to favor bromination at the C8 position, yielding 8-bromo-5-chloroquinoline.

Mechanistic Rationale and Strategy

The bromination of 5-chloroquinoline proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The brominating agent, typically molecular bromine (Br₂) or N-Bromosuccinimide (NBS), generates a potent electrophile (Br⁺ or its equivalent) that attacks the electron-rich carbocyclic ring of the quinoline.

Choice of Brominating Agent:

  • Molecular Bromine (Br₂): A powerful and common brominating agent. Its reaction with aromatic systems is often performed in a non-polar solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).[1][2] The reaction can generate hydrogen bromide (HBr) as a byproduct, which may form a salt with the quinoline nitrogen.[1]

  • N-Bromosuccinimide (NBS): A milder and often more selective source of electrophilic bromine.[3][4][5] It is easier to handle than liquid bromine and minimizes the production of HBr, often leading to cleaner reactions.

This protocol will detail the procedure using molecular bromine, as it is a well-established method for the bromination of various quinoline systems.[6]

Experimental Workflow Overview

The overall experimental process is divided into five key stages: reaction setup, electrophilic substitution, reaction quenching, product workup and isolation, and finally, purification. Careful execution of each stage is critical for achieving a high yield and purity of the desired brominated product.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 5-Chloroquinoline in Solvent (e.g., CHCl₃) B Cool Reaction Mixture (0 °C Ice Bath) A->B D Slow, Dropwise Addition of Br₂ Solution B->D C Prepare Br₂ Solution in CHCl₃ C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench Excess Br₂ (aq. Na₂S₂O₃) E->F G Neutralize with NaHCO₃ & Wash with Brine F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo (Rotary Evaporator) H->I J Column Chromatography or Recrystallization I->J K Characterize Product (NMR, MS) J->K

Sources

Application Notes & Protocols: Molecular Docking Studies of 8-Bromo-5-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The targeted introduction of halogen substituents, such as bromine and chlorine, offers a powerful strategy to modulate the physicochemical properties and biological efficacy of these molecules. This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 8-Bromo-5-chloroquinoline derivatives. We move beyond a simple list of steps to explain the underlying scientific principles, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to employ structure-based drug design to investigate novel quinoline-based compounds.

Introduction: The Scientific Rationale

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[3] This technique is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into the molecular interactions that drive binding affinity.[4][5]

This compound represents a specific scaffold of interest. The strategic placement of a bromine atom at position 8 and a chlorine atom at position 5 can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can lead to enhanced binding affinity and selectivity for specific protein targets. Quinoline derivatives have shown significant activity against various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[6][7] Therefore, this guide will focus on a prototypic protein kinase as the receptor to illustrate the docking protocol.

Choosing the Target Receptor: Phosphoinositide 3-kinase (PI3K)

For this protocol, we will use the delta isoform of the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3Kδ). PI3Kδ is a well-validated target in inflammation and B-cell malignancies. Several quinoline- and quinazoline-based molecules have been developed as PI3K inhibitors.[8][9] We will utilize the crystal structure of PI3Kδ in complex with a quinazoline-based inhibitor, available from the Protein Data Bank (PDB).

  • PDB ID: 5IS5[8]

  • Description: Crystal structure of PI3K delta in complex with a potent quinazoline inhibitor.

  • Resolution: 2.85 Å

This structure is ideal as it contains a co-crystallized ligand similar to our scaffold of interest, which is essential for validating our docking protocol.

The Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-stage process that requires careful preparation and validation at each step. The workflow is not merely a "black box" simulation but a systematic investigation grounded in biochemical principles.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Production Phase cluster_analysis Analysis Phase PDB 1. Fetch Receptor Structure (PDB ID: 5IS5) Prep_P 3. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Prep_P Lig_Build 2. Build Ligand Structure (this compound) Prep_L 4. Ligand Preparation (Energy minimization, assign charges, define rotatable bonds) Lig_Build->Prep_L Grid 7. Grid Box Generation (Define the docking search space) Prep_L->Grid Redock 5. Protocol Validation (Re-docking of co-crystallized ligand) RMSD 6. RMSD Calculation (Compare docked vs. crystal pose) Redock->RMSD RMSD->Grid Validated Protocol Dock 8. Docking Simulation (AutoDock Vina) Grid->Dock Analyze 9. Results Analysis (Binding energy, poses, interactions) Dock->Analyze Visualize 10. Visualization (PyMOL, LigPlot+) Analyze->Visualize

Figure 1: A high-level overview of the molecular docking workflow.

Detailed Protocols & Methodologies

This section provides step-by-step instructions for each phase of the workflow. We will use the AutoDock suite of tools, specifically AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking simulation, due to their widespread use and robust performance.[3]

PART 3.1: Preparation of the Receptor (PI3Kδ - PDB: 5IS5)

Objective: To prepare the protein structure for docking by removing non-essential molecules, correcting for missing atoms, and assigning appropriate atomic charges.

Causality: Raw PDB files are experimental models and are not immediately ready for docking. They often contain water molecules, co-solvents, and ions that can interfere with the docking process. Furthermore, hydrogen atoms are typically not resolved in X-ray crystal structures and must be added. Finally, atomic partial charges are necessary for the scoring function to calculate electrostatic interactions.[10] We use Kollman charges for proteins as they are parameterized to be compatible with the AMBER force field, providing a more accurate representation for large biological macromolecules compared to other methods.[11]

Protocol:

  • Download the PDB File: Obtain the structure file for PDB ID 5IS5 from the RCSB Protein Data Bank ([Link]).[8]

  • Initial Cleaning:

    • Open the 5IS5.pdb file in AutoDock Tools (ADT).

    • The structure contains two identical chains (A and B). For this study, we will delete Chain B to simplify the system.

    • Remove all water molecules (HOH residues). Select Edit -> Delete Water.

    • Isolate the co-crystallized ligand (internal ID: 6CY) and save it as a separate PDB file (native_ligand.pdb). This will be used for validation later. Then, delete it from the protein structure.

  • Add Hydrogens:

    • With the protein loaded, select Edit -> Hydrogens -> Add.

    • Choose Polar only and click OK. This adds hydrogens only to polar atoms (e.g., oxygen, nitrogen), which are critical for hydrogen bonding interactions.

  • Assign Charges:

    • Select Edit -> Charges -> Add Kollman Charges.

  • Save as PDBQT:

    • Select Grid -> Macromolecule -> Choose. Select the protein from the list and click Select Molecule.

    • This step merges non-polar hydrogens and assigns atom types.

    • Save the prepared receptor file in the PDBQT format (5IS5_receptor.pdbqt). This format contains the atomic coordinates, partial charges (Q), and AutoDock atom types (T).

PART 3.2: Preparation of Ligands

Objective: To generate a 3D structure for our test ligand (this compound) and the native ligand, assign charges, and define rotatable bonds.

Causality: Ligands must be converted into a 3D format with appropriate charges for the docking software. We use Gasteiger charges for small molecules, as this method is fast and was developed to compare the relative reactivity of organic functional groups, making it well-suited for ligands.[12][13] Defining rotatable bonds is crucial for flexible ligand docking, allowing the software to explore different conformations of the ligand within the binding site.[14]

Protocol:

  • Obtain/Build Ligand Structure:

    • The structure for this compound can be obtained from PubChem (CID 14548349) as a 3D SDF file.[15]

    • For the native ligand, use the native_ligand.pdb file saved in step 3.1.

  • Prepare in ADT:

    • Open the ligand file in ADT (Ligand -> Input -> Open).

    • Select Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Select Ligand -> Torsion Tree -> Choose Torsions to review and set the number of rotatable bonds.

    • Select Ligand -> Output -> Save as PDBQT. Save the prepared ligand files as 8B5CQ_ligand.pdbqt and native_ligand.pdbqt. ADT will automatically calculate Gasteiger charges during this step.

PART 3.3: Docking Protocol Validation (Self-Validating System)

Objective: To validate that our chosen docking software and parameters can accurately reproduce the experimentally determined binding pose of the co-crystallized ligand.

Trustworthiness: This is the single most critical step for ensuring the trustworthiness of your docking results. If you cannot reproduce the known experimental pose, any predictions for a new compound are unreliable. The standard metric for success is a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the docked pose and the crystallographic pose.[16][17]

Protocol:

  • Define the Grid Box:

    • In ADT, with the 5IS5_receptor.pdbqt loaded, go to Grid -> Grid Box.

    • Center the grid box on the co-crystallized ligand's position. An easy way to do this is to load the native_ligand.pdb file, select it, and then center the grid on the selection.

    • Adjust the grid box dimensions to encompass the entire binding site, typically with a 10 Å buffer around the ligand. For this system, dimensions of 25 x 25 x 25 Å are appropriate.

    • Record the center coordinates and dimensions.

  • Create Vina Configuration File:

    • Create a text file named conf_validate.txt.

    • Add the following lines, replacing the coordinate values with those from the previous step:

  • Run AutoDock Vina:

    • Execute Vina from the command line: vina --config conf_validate.txt

  • Calculate RMSD:

    • Open the original native_ligand.pdb and the top-ranked pose from validation_out.pdbqt in a visualization tool like PyMOL.

    • Align the protein backbones to ensure a proper frame of reference.

    • Use the align or rms_cur command in PyMOL to calculate the RMSD between the heavy atoms of the native ligand and the re-docked pose.

    • Success Criterion: If the RMSD is < 2.0 Å, the protocol is validated.[18][19]

G PDB Load Crystal Structure (Protein + Native Ligand) Align Superimpose Protein Backbones PDB->Align Docked Load Top Docked Pose (from Validation Run) Docked->Align RMSD Calculate RMSD between Ligand Heavy Atoms Align->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Valid Protocol Validated Decision->Valid Yes Invalid Protocol Invalid (Re-evaluate Parameters) Decision->Invalid No

Sources

Application Notes and Protocols: Leveraging 8-Bromo-5-chloroquinoline for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, halogenated quinolines serve as versatile building blocks for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the strategic use of 8-Bromo-5-chloroquinoline in the discovery and development of novel kinase inhibitors. We will explore the synthetic utility of this scaffold, propose rationales for targeting specific kinase families, and provide validated, step-by-step protocols for synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][3] Small molecule kinase inhibitors have revolutionized the therapeutic landscape by targeting the ATP-binding site of these enzymes.[3][4] The this compound scaffold offers a unique and powerful platform for the design of such inhibitors due to several key features:

  • Dual Halogenation for Site-Selective Modification: The presence of two distinct halogen atoms, bromine at the 8-position and chlorine at the 5-position, provides orthogonal reactive handles for sequential and site-selective functionalization. This allows for the systematic and independent introduction of various pharmacophores to probe the chemical space around the quinoline core.

  • Versatility in Chemical Transformations: The bromo and chloro substituents are amenable to a wide array of chemical reactions, including but not limited to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and nucleophilic aromatic substitution (SNAr).[2][5] This synthetic tractability enables the creation of diverse chemical libraries for screening and optimization.

  • Structural Mimicry and Hinge-Binding Potential: The quinoline core itself can act as a scaffold that mimics the purine ring of ATP, facilitating binding to the kinase hinge region.[1] The strategic placement of substituents can further enhance these interactions and improve binding affinity and selectivity.

Targeted Signaling Pathways

Derivatives of this compound can be designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Based on the extensive research on related quinoline-based kinase inhibitors, the following pathways represent high-priority targets for inhibitors derived from this scaffold:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K/Akt pathways, promoting cell growth and division.[2][4] Many quinoline derivatives have been successfully developed as EGFR inhibitors.[2][5]

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[2] Quinoline-based compounds have demonstrated potent inhibition of VEGFR-2.[2]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1]

Below is a conceptual diagram illustrating how a hypothetical inhibitor derived from this compound might interrupt these critical cancer-related signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK Binds PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits caption Conceptual Inhibition of Kinase Signaling Pathways

Caption: Conceptual diagram of kinase signaling pathway inhibition.

Synthetic Protocols: Building Kinase Inhibitors from this compound

The synthetic versatility of this compound allows for a modular approach to inhibitor design. The following protocols outline key transformations to functionalize the scaffold at the 5- and 8-positions. These protocols are based on well-established methodologies for related halogenated quinolines.[2][5]

General Experimental Workflow

The development of a kinase inhibitor from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

G start This compound (Starting Material) synthesis_1 Functionalization at C5 (e.g., Suzuki Coupling) start->synthesis_1 synthesis_2 Functionalization at C8 (e.g., Nucleophilic Substitution) synthesis_1->synthesis_2 purification Purification and Characterization synthesis_2->purification screening In vitro Kinase Assay purification->screening cell_based Cell-Based Proliferation Assay screening->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar optimization Lead Optimization sar->optimization caption General workflow for inhibitor development.

Caption: General workflow for inhibitor development.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 8-Bromo Position

This protocol describes the introduction of an aryl or heteroaryl moiety at the 8-position, a common strategy to explore interactions with the solvent-exposed region of the ATP-binding pocket.

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-5-chloroquinoline derivative.

Protocol 2: Nucleophilic Aromatic Substitution at the 5-Chloro Position

This protocol details the displacement of the chlorine atom with an amine, a key step in introducing functionalities that can interact with the kinase hinge region.

Materials:

  • This compound or its 8-aryl derivative

  • Appropriate primary or secondary amine (e.g., aniline derivative)

  • Solvent (e.g., n-butanol, isopropanol)

  • Optional: Acid catalyst (e.g., HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 5-chloroquinoline derivative (1.0 eq) in the chosen solvent.

  • Add the amine (1.5 - 2.0 eq).

  • If necessary, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 5-aminoquinoline derivative.

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their biological activity. The following are standard protocols for assessing kinase inhibition and cellular effects.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized this compound derivatives

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • To the wells of the plate, add 2.5 µL of the diluted test compound or control.

    • Add 2.5 µL of a master mix containing the kinase and its specific peptide substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the synthesized compounds on the metabolic activity of cancer cell lines, providing an indication of their anti-proliferative effects.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Complete cell culture medium

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold and subsequent biological testing will allow for the elucidation of the structure-activity relationship.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR¹ (at C8)R² (at C5)EGFR IC₅₀ (nM)A549 GI₅₀ (µM)
1 -Br-Cl>10,000>50
2a 4-methoxyphenyl-Cl5,20025.3
2b 3-pyridyl-Cl4,80022.1
3a -Br3-chloro-4-fluoroaniline8508.7
3b -Br4-(dimethylamino)aniline9209.1
4a 4-methoxyphenyl3-chloro-4-fluoroaniline500.45
4b 3-pyridyl3-chloro-4-fluoroaniline350.38

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • The unsubstituted scaffold (1 ) is inactive.

  • Functionalization at either the C8 (2a, 2b ) or C5 (3a, 3b ) position alone leads to a modest increase in activity.

  • Simultaneous functionalization at both positions (4a, 4b ) results in a significant enhancement of both enzymatic and cellular activity, suggesting a synergistic effect of the substituents.

  • The introduction of a substituted aniline at the C5 position appears to be crucial for potent inhibition, likely due to key interactions with the kinase hinge region.

  • The nature of the aryl group at the C8 position can fine-tune the potency, with a 3-pyridyl group (4b ) showing slightly better activity than a 4-methoxyphenyl group (4a ).

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its distinct halogenation pattern allows for controlled, site-selective modifications, enabling a systematic exploration of the chemical space around the quinoline core. By employing established synthetic methodologies such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, diverse libraries of compounds can be generated. Subsequent biological evaluation using robust in vitro and cell-based assays will facilitate the identification of potent and selective kinase inhibitors with therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in their drug discovery efforts.

References

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. BenchChem.
  • El-Sayed, M. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4784. [Link]
  • Fouad, A. D., & Aanei, C. (2017). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Frontiers in Pharmacology, 8, 347. [Link]
  • Hussain, S., et al. (2024). Targeting oncogenic kinases: Insights on FDA approved tyrosine kinase inhibitors. European Journal of Pharmacology, 970, 176484. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem.
  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635–654. [Link]
  • Sim, T., & Ahn, J. H. (2018). New strategies for targeting kinase networks in cancer.
  • Zhang, C., et al. (2018). Structural and atropisomeric factors governing the selectivity of pyrimido-benzodiazipinones as inhibitors of kinases and bromodomains. ACS Chemical Biology, 13(10), 2895–2903. [Link]

Sources

Application Note: Unlocking Novel Therapeutics through Structure-Activity Relationship (SAR) Studies of 8-Bromo-5-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatile heterocyclic scaffold is present in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Halogenation of the quinoline core is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of halogens like chlorine and bromine can significantly alter electron distribution, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[4][5]

This application note focuses on the 8-bromo-5-chloroquinoline scaffold, a specific substitution pattern with significant potential for developing novel therapeutic agents. We will provide a comprehensive guide to performing Structure-Activity Relationship (SAR) studies on this core, outlining the rationale behind molecular design, detailed protocols for synthesis and biological evaluation, and a framework for data interpretation.

The Rationale for SAR Studies on the this compound Core

An SAR study is a systematic process of modifying the molecular structure of a lead compound and assessing the impact of these changes on its biological activity. The goal is to identify the key chemical features responsible for the desired therapeutic effect and to optimize the compound's potency, selectivity, and drug-like properties.

The this compound core (PubChem CID: 14548349) presents a unique electronic and steric landscape.[6] The electron-withdrawing nature of the chlorine at C5 and bromine at C8 influences the reactivity and binding interactions of the entire ring system. A systematic SAR study is essential to understand how further substitutions on this scaffold can be leveraged to develop potent and selective drug candidates.

SAR_Workflow cluster_0 SAR Cycle Design Design & Hypothesize (In Silico Modeling) Synthesize Chemical Synthesis of Analogs Design->Synthesize Test Biological Evaluation (In Vitro / In Vivo Assays) Synthesize->Test Analyze Data Analysis & SAR Derivation Test->Analyze Analyze->Design Iterate Optimized Optimized Candidate Analyze->Optimized Meets Criteria Stop Terminate (Poor Activity/Toxicity) Analyze->Stop Fails Criteria Lead Lead Compound (this compound core) Lead->Design

Figure 1: A generalized workflow for a Structure-Activity Relationship (SAR) study, beginning with a lead compound and iterating through cycles of design, synthesis, and testing to produce an optimized drug candidate.

Designing the Derivative Library: Key Modification Points

The this compound scaffold offers several positions for chemical modification. The most promising positions for initial exploration are C2, C4, and C7, as substitutions at these points are known to significantly impact the activity of other quinoline-based agents.[7]

Figure 2: Key positions on the this compound scaffold for chemical modification to explore the structure-activity relationship.

Rationale for Proposed Modifications:

  • Position C2: Substitutions here can influence the orientation of the molecule within a binding pocket. Introducing small alkyl or aryl groups can probe steric tolerance.

  • Position C4: This is a critical position. In many quinoline drugs (e.g., chloroquine), a basic aminoalkyl side chain at C4 is essential for activity, often by affecting lysosomal accumulation or DNA interaction.[8] Introducing moieties like piperazine can enhance aqueous solubility and provide a handle for further derivatization.

  • Position C7: Adding groups capable of hydrogen bonding at this position can introduce new, specific interactions with a biological target, potentially increasing potency and selectivity.[9]

Potential Biological Targets and Mechanisms of Action

Based on extensive research into halogenated quinolines, derivatives of the this compound scaffold are promising candidates for evaluation as anticancer and antimicrobial agents.

Anticancer Activity: Topoisomerase II Inhibition

Many quinoline-based compounds exert their anticancer effects by acting as topoisomerase inhibitors.[10][11] Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Inhibitors can trap the enzyme-DNA complex, leading to double-strand breaks and triggering apoptosis (programmed cell death).

Topo_Inhibition cluster_pathway Mechanism of Topoisomerase II Inhibition Compound Quinoline Derivative TopoII Topoisomerase II -DNA Complex Compound->TopoII Intercalates/ Binds Cleavage Stabilized Cleavable Complex TopoII->Cleavage Inhibits Re-ligation DSB DNA Double-Strand Breaks Cleavage->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 3: Simplified pathway of Topoisomerase II inhibition by a quinoline-based agent, leading to apoptosis in cancer cells.

Antimicrobial Activity

Halogenated 8-hydroxyquinolines are known for their potent antimicrobial and antifungal activities.[4][12] While our core lacks the C8-hydroxyl group, the overall electronic properties conferred by the halogens may still allow for significant antimicrobial effects. The mechanism often involves the chelation of essential metal ions required for microbial enzyme function or the disruption of the bacterial cell membrane.[13][14]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a representative derivative.

Protocol: Synthesis of a C4-Substituted Derivative

This protocol outlines the synthesis of 8-bromo-5-chloro-4-(piperazin-1-yl)quinoline as a representative example of modifying the core scaffold. This involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • This compound (starting material)

  • Piperazine (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), piperazine (3.0 eq), and anhydrous DMSO to create a ~0.5 M solution.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. The base is crucial to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of EtOAc:Hexanes as the mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual DMSO and other aqueous-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure 8-bromo-5-chloro-4-(piperazin-1-yl)quinoline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Topoisomerase I DNA Relaxation Assay

This assay determines if the synthesized compounds can inhibit the activity of Topoisomerase I, a key anticancer target.[10]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Synthesized quinoline derivatives dissolved in DMSO

  • Camptothecin (positive control inhibitor)

  • DMSO (vehicle control)

  • Agarose gel (1%), TBE buffer, Gel electrophoresis system, UV transilluminator

Procedure:

  • Reaction Preparation: In microcentrifuge tubes on ice, prepare the following reaction mixtures (20 µL final volume):

    • Negative Control (Relaxed DNA): Supercoiled DNA + Topo I Enzyme + Assay Buffer + DMSO.

    • Positive Control (Inhibited): Supercoiled DNA + Topo I Enzyme + Camptothecin (e.g., 10 µM) + Assay Buffer.

    • Test Compound: Supercoiled DNA + Topo I Enzyme + Test Compound (at various concentrations) + Assay Buffer.

    • DNA Only Control: Supercoiled DNA + Assay Buffer + DMSO (no enzyme).

  • Incubation: Incubate all reaction tubes at 37 °C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube and mixing thoroughly.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TBE buffer at ~80-100V until the dye front has migrated approximately 75% of the gel length.

  • Visualization & Analysis:

    • Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light.

    • Interpretation: Supercoiled DNA (Form I) migrates faster than relaxed DNA (Form II). The "DNA Only" lane will show a strong band for Form I. The "Negative Control" lane will show mostly Form II, as the enzyme has relaxed the supercoiled plasmid. The "Positive Control" lane will show a strong band for Form I, as camptothecin inhibited the enzyme.

    • Effective test compounds will show a dose-dependent inhibition of DNA relaxation, indicated by the persistence of the supercoiled (Form I) DNA band.

Data Presentation and SAR Interpretation

The results of the biological assays should be compiled into a clear, tabular format to facilitate the derivation of structure-activity relationships.

Table 1: Hypothetical SAR Data for this compound Derivatives against HeLa Cancer Cells and S. aureus

Compound IDR (at C4)Topo I Inhibition (IC₅₀, µM)Antimicrobial Activity (MIC, µg/mL)
Core -H> 100> 128
1a -NH₂55.664
1b -NH(CH₃)42.132
1c -piperazin-1-yl15.38
1d -morpholin-4-yl28.916
1e -SCH₃89.2> 128

Interpretation of Hypothetical Data:

  • The unsubstituted core is inactive.

  • Substitution at C4 with a nitrogen-containing group is crucial for both anticancer and antimicrobial activity (compare Core vs. 1a-1d ).

  • The presence of a cyclic, basic amine like piperazine (1c ) significantly enhances potency compared to a simple primary amine (1a ) or morpholine (1d ), which is less basic. This suggests that both the presence of nitrogen and its pKa are important.

  • Replacing nitrogen with sulfur (1e ) leads to a dramatic loss of activity, highlighting the specific requirement for a nitrogen atom at this position.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of halogens provides a unique electronic profile that can be further exploited through systematic chemical modification. This application note provides a foundational workflow for researchers to design, synthesize, and evaluate new derivatives based on this core. Future work should focus on expanding the derivative library to include modifications at other positions (C2, C7), exploring a wider range of biological targets, and conducting in vivo efficacy and toxicology studies on the most promising candidates identified through these SAR studies.

References

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017).
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2016). Biochemistry and Biophysics Reports. [Link]
  • This compound. PubChem. [Link]
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. (2021). New Journal of Chemistry. [Link]
  • SAR of Quinolines.pptx. (2018). Slideshare. [Link]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules. [Link]
  • SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. (2022). YouTube. [Link]
  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. (2022). Molecules. [Link]
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). Molecules. [Link]
  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020).
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2006). Antimicrobial Agents and Chemotherapy. [Link]
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). Science Alert. [Link]

Sources

Functionalization of the 8-Bromo-5-chloroquinoline Scaffold: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 8-Bromo-5-chloroquinoline Scaffold - A Privileged Structure in Modern Chemistry

The quinoline core is a prominent heterocyclic motif in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The this compound scaffold, in particular, offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The presence of two distinct halogen atoms at the C5 and C8 positions allows for selective and sequential functionalization, enabling the generation of diverse molecular architectures. This guide provides a comprehensive overview of the key strategies for the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions, and offers detailed, field-proven protocols for researchers in drug discovery and chemical development.

Core Principle: Regioselective Functionalization

The differential reactivity of the carbon-halogen bonds is the cornerstone of selectively functionalizing the this compound scaffold. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[5] This inherent difference in reactivity allows for the preferential functionalization of the C8-Br bond while leaving the C5-Cl bond intact for subsequent transformations. This regioselectivity is crucial for the controlled synthesis of complex quinoline derivatives.

Factors influencing this selectivity include the choice of catalyst, ligand, base, and solvent. For instance, careful selection of phosphine ligands can significantly impact the outcome of the reaction.[5] By tuning these reaction parameters, chemists can achieve high yields and excellent regioselectivity in the desired transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] Three of the most powerful and widely used reactions for the functionalization of the this compound scaffold are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester.[7] This reaction is known for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[8]

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C8-Position

This protocol describes the selective coupling of an arylboronic acid at the C8-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA common and effective catalyst system for Suzuki couplings of aryl bromides.
Base K₃PO₄A strong base that effectively promotes transmetalation.
Solvent Toluene/Water (4:1)A biphasic solvent system that facilitates the reaction and solubilizes the base.
Temperature 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ inert Evacuate and backfill with inert gas reagents->inert solvent Add degassed toluene and water inert->solvent heat Heat to 100 °C with stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT and dilute with EtOAc monitor->cool wash Wash with water and brine cool->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX ArPd(II)(Br)L₂ Pd0->ArPdX Ar-Br AmineCoord Amine Coordination & Deprotonation ArPdAmide ArPd(II)(NR₂)L₂ ArPdX->ArPdAmide + HNR₂ - HBr ArPdAmide->Pd0 RedElim Reductive Elimination Product Ar-NR₂ ArPdAmide->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. T[9]his reaction typically employs a palladium catalyst and a copper(I) co-catalyst. I[10][11]t provides a direct route to introduce alkynyl moieties onto the quinoline scaffold, which are valuable functionalities for further transformations and are present in many biologically active molecules.

Protocol 3: Regioselective Sonogashira Coupling at the C8-Position

This protocol outlines the selective coupling of a terminal alkyne at the C8-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Table 3: Typical Conditions for Sonogashira Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ / CuIA classic and effective catalyst/co-catalyst system for Sonogashira reactions.
Base Triethylamine (Et₃N)Acts as both a base and a solvent to facilitate the reaction.
Solvent THFA suitable solvent for solubilizing the reactants.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for this reaction.

Diagram 3: Sonogashira Coupling Experimental Setup

Sonogashira_Setup cluster_reagents Reagents cluster_process Process flask Schlenk Flask inert Inert Atmosphere (Argon/Nitrogen) flask->inert stirring Stirring flask->stirring heating Heating (if required) flask->heating quinoline This compound quinoline->flask catalysts Pd(PPh₃)₄, CuI catalysts->flask solvents THF, Et₃N solvents->flask alkyne Terminal Alkyne alkyne->flask dropwise

Caption: Schematic of the Sonogashira coupling reaction setup.

Conclusion and Future Outlook

The this compound scaffold represents a valuable starting point for the synthesis of a wide range of functionalized molecules. The regioselective nature of palladium-catalyzed cross-coupling reactions provides a powerful and predictable means to introduce diverse substituents at the C8-position, while preserving the C5-chloro for subsequent modifications. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust and reproducible methods for researchers. Further exploration of other cross-coupling reactions and C-H activation strategies will undoubtedly continue to expand the synthetic utility of this versatile scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • ResearchGate. (n.d.). A One-Pot Selective Saturation and Functionalization of Heteroaromatics Leading to Dihydropyridines and Dihydroquinolines. [Link]
  • Wikipedia. (2023). 8-Aminoquinoline. [Link]
  • PMC. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)
  • MDPI. (2024). Iron(III)
  • MDPI. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • PMC. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]
  • ResearchGate. (2021).
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • MDPI. (2020).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
  • Open Access Journals. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2022).
  • PubMed. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with.... [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
  • PubMed. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. [Link]
  • MDPI. (2017).
  • ResearchGate. (n.d.). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]

Sources

The Synthetic Chemist's Guide to 8-Bromo-5-chloroquinoline: Advanced Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

8-Bromo-5-chloroquinoline is a dihalogenated heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its strategic placement of two distinct halogen atoms—a bromine at the 8-position and a chlorine at the 5-position—offers a powerful platform for selective, metal-catalyzed functionalization. This differential reactivity is the cornerstone of its utility, allowing for the sequential introduction of diverse molecular fragments and the construction of complex, highly substituted quinoline scaffolds. Such scaffolds are of significant interest to researchers in drug discovery and materials science, as the quinoline core is a prevalent motif in a wide array of biologically active compounds and functional materials.[1]

This comprehensive guide provides detailed application notes and robust protocols for the most pertinent metal-catalyzed reactions involving this compound. We will delve into the mechanistic intricacies of these transformations, offering insights into the causality behind experimental choices to empower researchers to not only replicate but also rationally troubleshoot and adapt these methods.

Core Principle: Regioselective Functionalization

The synthetic utility of this compound is primarily dictated by the differential reactivity of the C–Br and C–Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl.[2] This hierarchy implies that the C8–Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C5–Cl bond. This reactivity gap allows for highly regioselective transformations at the C8-position while leaving the C5-chloro substituent intact for subsequent functionalization.

This selective activation is a key theme that will be explored throughout the following protocols, enabling a modular approach to the synthesis of complex quinoline derivatives.

I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] For this compound, this reaction provides a direct and efficient route to 8-aryl-5-chloroquinolines, which are valuable intermediates in medicinal chemistry.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' This compound This compound This compound->Ar-Pd(II)(Br)L2 Oxidative Addition Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OH)2 + Base->Ar-Pd(II)-Ar'L2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 8-Aryl-5-chloroquinolines

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Illustrative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10080-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9082-92
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF11075-85

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the coupling of aryl halides with a wide range of primary and secondary amines.[4][5] This reaction is of paramount importance in pharmaceutical research, where the arylamine motif is a common feature in drug candidates.[6] For this compound, this reaction allows for the selective introduction of an amino group at the C8-position.

Reaction Mechanism

The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Pd(II)(NR1R2)L2 Ar-Pd(II)(NR1R2)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(NR1R2)L2 Amine Coordination & Deprotonation Ar-Pd(II)(NR1R2)L2->Pd(0)L2 Reductive Elimination Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)(NR1R2)L2->Ar-NR1R2 This compound This compound This compound->Ar-Pd(II)(Br)L2 Oxidative Addition HNR1R2 + Base HNR1R2 + Base HNR1R2 + Base->Ar-Pd(II)(NR1R2)L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: A Pd(0) species inserts into the C8-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the 8-aminoquinoline product and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 8-Amino-5-chloroquinolines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand is crucial and often depends on the nature of the amine.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to an oven-dried Schlenk tube.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound, the amine, and the base.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography or recrystallization.

Data Presentation: Illustrative Buchwald-Hartwig Aminations
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOt-BuToluene10080-90
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane11075-85
3n-ButylaminePd₂(dba)₃ (1.5) / Xantphos (3)NaOt-BuToluene9082-92
4PiperidinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane10085-95

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

III. Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, typically between an aryl halide and a terminal alkyne.[7] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[8] For this compound, this provides a direct route to 8-alkynyl-5-chloroquinolines, which are versatile intermediates for further transformations.

Reaction Mechanism

The Sonogashira coupling involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR This compound This compound This compound->Ar-Pd(II)(Br)L2 Oxidative Addition Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)(Br)L2 HC≡CR + Base HC≡CR + Base HC≡CR + Base->Cu(I)-C≡CR

Caption: Catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition, transmetalation, and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then participates in the transmetalation step with the Pd(II) complex.

Experimental Protocol: Synthesis of 8-Alkynyl-5-chloroquinolines

This protocol describes a general method for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Illustrative Sonogashira Couplings
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT85-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF5080-90
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃NTHFRT90-98
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (5)Et₃NDMF6070-80

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

IV. Palladium-Catalyzed C-C Bond Formation: The Heck Reaction

The Heck reaction is a powerful method for the arylation of alkenes.[9][10] It involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. With this compound, this reaction allows for the introduction of a vinyl group at the C8-position.

Reaction Mechanism

The Heck reaction mechanism differs from the previously discussed couplings in that it does not involve a transmetalation step.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Alkene-Complex Alkene-Complex Ar-Pd(II)(Br)L2->Alkene-Complex Alkene Coordination Insertion-Product Insertion-Product Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)L2 β-Hydride Elimination Alkene-Product Alkene-Product Insertion-Product->Alkene-Product Base Base Insertion-Product->Base H-Base+ H-Base+ This compound This compound This compound->Ar-Pd(II)(Br)L2 Oxidative Addition Alkene Alkene Alkene->Alkene-Complex Base->H-Base+

Sources

Application Note: Synthesis of Novel Fluorescent Probes from 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Fluorescence Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and extended π-conjugated system provide a robust framework for the development of fluorophores with tunable photophysical properties.[4][5] Quinoline-based probes are instrumental in bioimaging, sensing of biologically crucial analytes like metal ions, and as tools in drug discovery.[1][3][6][7]

The starting material, 8-bromo-5-chloroquinoline, is a particularly versatile precursor for creating diverse libraries of fluorescent probes. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond towards oxidative addition to a Pd(0) center, enabling chemists to selectively modify the 8-position while leaving the 5-position intact for potential subsequent modifications.[8][9] This guide provides a detailed overview of the primary synthetic strategies, field-proven protocols, and the underlying chemical principles for leveraging this compound in the synthesis of advanced fluorescent probes.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The most powerful and versatile methods for functionalizing the this compound scaffold are palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-nitrogen bonds at the 8-position with high efficiency and functional group tolerance. We will focus on three cornerstone reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is an exceptionally reliable method for forming C(sp²)-C(sp²) bonds, making it ideal for attaching various aryl or heteroaryl groups to the quinoline core.[9] The introduction of these substituents extends the π-conjugation of the quinoline system, which is a fundamental strategy for tuning the fluorescence emission towards longer wavelengths and modulating other photophysical properties.[10]

Causality Behind the Method: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[9] The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation or homo-coupling of the boronic acid.[9][11]

Workflow for Probe Synthesis via Cross-Coupling

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling at C8-Br cluster_products Functionalized Quinoline Intermediates cluster_final Final Probe Start This compound Suzuki Suzuki Coupling (+ Arylboronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Prod_Aryl 8-Aryl-5-chloroquinoline Suzuki->Prod_Aryl Prod_Alkynyl 8-Alkynyl-5-chloroquinoline Sonogashira->Prod_Alkynyl Prod_Amino 8-Amino-5-chloroquinoline Buchwald->Prod_Amino FinalProbe Novel Fluorescent Probe (Characterization & Application) Prod_Aryl->FinalProbe Further Modification or Direct Use Prod_Alkynyl->FinalProbe Further Modification or Direct Use Prod_Amino->FinalProbe Further Modification or Direct Use

Caption: General workflow for synthesizing fluorescent probes from this compound.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between the quinoline core and a terminal alkyne.[12][13][14] This introduces a rigid, linear alkyne linker, which is highly effective at extending the π-system and often results in probes with sharp emission spectra and high quantum yields. The resulting terminal alkyne can also serve as a versatile handle for subsequent "click" chemistry reactions.

Causality Behind the Method: The Sonogashira reaction uniquely employs a dual catalytic system.[14][15] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[15] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The amine base is crucial as it not only scavenges the HX byproduct but also deprotonates the alkyne.[13][15] Copper-free variants exist but often require different conditions.[12]

Buchwald-Hartwig Amination: Introducing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[16][17] Introducing an amino group at the 8-position can induce strong intramolecular charge transfer (ICT) characteristics, leading to fluorescent probes that are highly sensitive to solvent polarity and their local microenvironment.[2]

Causality Behind the Method: This reaction also follows a Pd(0)/Pd(II) catalytic cycle.[18] A key feature is the use of bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step (the C-N bond formation), which is often the rate-limiting step, and prevent catalyst decomposition.[19] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[18]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium catalysts and phosphine ligands are air- and/or moisture-sensitive and should be handled under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction: this compound + Arylboronic Acid → 8-Aryl-5-chloroquinoline

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Solvent Addition: Evacuate the flask and backfill with inert gas (repeat 3 times). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 8-aryl-5-chloroquinoline.

Catalytic Cycle: Suzuki-Miyaura Coupling

G center Pd(0)L₂ ArPdX R-Pd(II)L₂-Br center->ArPdX R-Br OA Oxidative Addition ArX R-Br (8-Bromoquinoline) ArX->OA Trans Transmetalation ArPdX->Trans ArPdAr R-Pd(II)L₂-Ar Boronic ArB(OH)₂ + Base Boronic->ArPdX ArB(OR)₃⁻ ArPdAr->center R-Ar RE Reductive Elimination ArPdAr->RE Product R-Ar (Coupled Product) RE->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2: General Procedure for Sonogashira Coupling
  • Reaction: this compound + Terminal Alkyne → 8-Alkynyl-5-chloroquinoline

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst [e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.], and the copper co-catalyst, copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[20]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane, wash with water and brine, then dry over Na₂SO₄. Purify the crude product by silica gel column chromatography.

Catalytic Cycle: Sonogashira Coupling

G Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX R-Pd(II)L₂-Br Pd0->ArPdX Oxidative Addition (R-Br) ArPdX->Pd0 Reductive Elimination (R-C≡C-R') Product R-C≡C-R' ArPdX->Product CuX Cu(I)Br CuAcetylide Cu(I)-C≡C-R' CuX->CuAcetylide Alkyne R'-C≡C-H Alkyne->CuX Base Amine Base Base->CuX CuAcetylide->ArPdX Transmetalation

Caption: Simplified dual catalytic cycles of the Sonogashira coupling reaction.

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination
  • Reaction: this compound + Amine (R₂NH) → 8-(Dialkylamino)-5-chloroquinoline

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precursor [e.g., Pd₂(dba)₃, 0.02 equiv.], a bulky phosphine ligand [e.g., Johnphos or XPhos, 0.05 equiv.], and a strong base [e.g., sodium tert-butoxide (NaOt-Bu), 1.4 equiv.] to a dry Schlenk tube.

  • Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent, such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

G center Pd(0)L ArPdX R-Pd(II)L-Br center->ArPdX R-Br OA Oxidative Addition ArX R-Br (8-Bromoquinoline) ArX->OA AmineCoord Amine Coordination ArPdX->AmineCoord AmidoComplex [R-Pd(II)L(NR'₂)] ArPdX->AmidoComplex - HBr Amine R'₂NH + Base Amine->ArPdX R'₂NH AmidoComplex->center R-NR'₂ RE Reductive Elimination AmidoComplex->RE Product R-NR'₂ (Coupled Product) RE->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-5-chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-5-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and optimized protocols. As your virtual application scientist, my goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

Section 1: Synthetic Strategy & Workflow

The synthesis of this compound, a key building block in medicinal chemistry, can be approached through several pathways. The most reliable and controllable method involves a sequential halogenation strategy. An alternative, the Skraup synthesis, while powerful for creating the quinoline core, can be challenging to control with heavily substituted anilines.

Our recommended approach begins with a more readily available starting material, 5-aminoquinoline, and proceeds through two key transformations: a Sandmeyer reaction for chlorination followed by a regioselective bromination. This strategy offers superior control over isomer formation and generally results in higher purity of the final product.

SynthesisWorkflow cluster_0 Route A: Recommended Pathway cluster_1 Route B: Alternative Pathway A 5-Aminoquinoline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C (Diazotization) C 5-Chloroquinoline B->C CuCl, HCl (Sandmeyer Reaction) D This compound C->D NBS, H₂SO₄ (Electrophilic Bromination) E 2-Bromo-5-chloroaniline F This compound E->F Glycerol, H₂SO₄ Oxidizing Agent (Skraup Synthesis)

Caption: Recommended vs. Alternative Synthetic Pathways.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning your experiments.

Q1: What are the most common and reliable synthetic routes to this compound? The most prevalent methods involve the sequential halogenation of a quinoline precursor. A highly effective route is the Sandmeyer reaction of 5-aminoquinoline to produce 5-chloroquinoline, followed by electrophilic bromination.[1][2] This method provides excellent control over the position of the chlorine atom. The subsequent bromination is directed to the 8-position due to the electronic effects of the existing chloro-substituent and the protonated quinoline ring under acidic conditions.

Q2: Which is a better starting material: 5-chloroquinoline or 8-bromoquinoline? While both are viable, starting with 5-chloroquinoline is generally preferable. The synthesis of 5-chloroquinoline from 5-aminoquinoline via the Sandmeyer reaction is a well-established and high-yielding process.[1][2] Bromination of 5-chloroquinoline can then be performed. Starting with 8-bromoquinoline and performing a chlorination is also possible, but controlling the regioselectivity of chlorination with a bromo-substituent can sometimes be less predictable and may lead to mixtures of isomers.

Q3: What are the critical safety precautions for quinoline synthesis and halogenation?

  • Skraup Synthesis: This reaction is notoriously exothermic and can become violent if not properly controlled.[3][4] It is essential to add reagents slowly, ensure efficient cooling and stirring, and use a moderator like ferrous sulfate (FeSO₄) to temper the reaction's vigor.[3][4][5]

  • Sandmeyer Reaction: Diazonium salts are thermally unstable and potentially explosive when isolated in a dry state. Always keep the reaction temperature between 0-5°C and use the diazonium salt solution immediately without attempting to isolate it.[1][6] The decomposition of the salt releases nitrogen gas, which can cause pressure buildup if the vessel is not properly vented.[1]

  • Halogenating Agents: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE). Liquid bromine is highly corrosive and toxic; its use requires extreme caution.

  • Acid Handling: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always add acid to water, not the other way around, and wear acid-resistant gloves and eye protection.

Q4: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise analysis, especially for identifying isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7][8]

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part A: Synthesis of 5-Chloroquinoline via Sandmeyer Reaction

Problem 1: Low yield of 5-chloroquinoline; reaction mixture turns dark brown/black.

  • Potential Cause: Premature decomposition of the diazonium salt. This is the most common failure mode and is highly temperature-sensitive.

  • Scientific Explanation: Aryl diazonium salts are only stable at low temperatures, typically 0-5°C.[6] Above this range, the C-N bond cleaves, leading to the formation of an aryl cation or radical, which can react with water to form phenols or polymerize into tar-like substances.[3][9]

  • Solutions:

    • Strict Temperature Control: Ensure your ice-salt bath maintains the reaction temperature consistently below 5°C throughout the entire addition of sodium nitrite.[1][2]

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of 5-aminoquinoline. This prevents localized temperature spikes from the exothermic diazotization reaction.

    • Purity of NaNO₂: Use a fresh, high-purity source of sodium nitrite. Old or contaminated reagent can lead to side reactions.

Problem 2: The reaction stalls, and starting material (5-aminoquinoline) remains.

  • Potential Cause: Incomplete diazotization due to insufficient acid or nitrite.

  • Scientific Explanation: The diazotization reaction requires at least two equivalents of acid: one to protonate the amino group and another to react with sodium nitrite to form nitrous acid (HNO₂) in situ. A third equivalent is often used to maintain acidity.

  • Solutions:

    • Verify Stoichiometry: Ensure you are using at least 2.5-3 equivalents of hydrochloric acid relative to the 5-aminoquinoline.

    • Check Nitrite Amount: Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite to ensure all the amine reacts.[2]

    • Test for Nitrous Acid: After the addition of NaNO₂ is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). If the test is negative, a small additional amount of NaNO₂ solution may be needed.

Part B: Bromination of 5-Chloroquinoline

Problem 3: Formation of multiple products observed on TLC/LC-MS.

  • Potential Cause: Lack of regioselectivity, leading to the formation of other isomers (e.g., 5-chloro-6-bromoquinoline or 5-chloro-7-bromoquinoline).

  • Scientific Explanation: In a strongly acidic medium like H₂SO₄, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the entire heterocyclic system towards electrophilic attack. Substitution is therefore directed to the benzene ring. The 5-chloro group is an ortho-, para-director but deactivating. The primary site for the second substitution (bromination) becomes the C8 position. However, if conditions are not optimal, substitution at other positions can occur.

  • Solutions:

    • Use a Strong Acid Solvent: Performing the reaction in concentrated sulfuric acid is crucial for deactivating the pyridine ring and directing bromination to the C8 position.[10]

    • Control Temperature: Low temperatures often enhance selectivity. A procedure for the analogous bromination of isoquinoline specifies careful temperature control between -22°C and -18°C to suppress the formation of undesired isomers.[10]

Problem 4: Significant amount of di-brominated byproduct is formed.

  • Potential Cause: Excess brominating agent or reaction run for too long.

  • Scientific Explanation: The product, this compound, is still susceptible to further electrophilic substitution, although it is more deactivated than the starting material. Using a large excess of the brominating agent (like NBS or Br₂) can overcome this energy barrier and lead to di-substitution.

  • Solutions:

    • Control Stoichiometry: Use a carefully measured amount of the brominating agent. Start with 1.0-1.1 equivalents of NBS and monitor the reaction by TLC.

    • Monitor Reaction Closely: Once the starting material is consumed (as indicated by TLC), work up the reaction promptly to prevent the formation of over-brominated products.

Problem 5: Reaction is sluggish or incomplete.

  • Potential Cause: Insufficient activation of the brominating agent or low reaction temperature.

  • Scientific Explanation: Electrophilic bromination requires the generation of a potent electrophile (Br⁺ or a polarized equivalent). In the NBS/H₂SO₄ system, sulfuric acid activates the NBS. If the temperature is too low or the acid concentration is insufficient, the reaction rate may be impractically slow.

  • Solutions:

    • Ensure Anhydrous Conditions (if applicable): While the H₂SO₄ system is aqueous, for other bromination methods, water can interfere with the catalyst or brominating agent.

    • Optimize Temperature: If the reaction is slow at very low temperatures, allow it to warm slowly. A patent for a similar synthesis of 5-bromo-8-chloroisoquinoline involves stirring at 80°C after the initial addition.[11] This indicates that heating may be required to drive the reaction to completion. Experiment with a gradual increase in temperature after the initial controlled addition.

Part C: Workup & Purification

Problem 6: Difficulty isolating the product from the acidic reaction mixture.

  • Potential Cause: The product is protonated and soluble in the acidic aqueous phase.

  • Scientific Explanation: As a nitrogen-containing heterocycle, this compound is basic and will exist as its conjugate acid salt in the strong acid reaction mixture, making it water-soluble.

  • Solutions:

    • Careful Neutralization: Pour the cooled reaction mixture slowly onto crushed ice. Then, carefully neutralize the solution with a base like concentrated ammonium hydroxide or a cold, concentrated NaOH solution.[11] The product will precipitate as the free base.

    • Extraction: After neutralization, extract the aqueous slurry with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[11]

    • Back-Extraction (Optional): To remove non-basic impurities, the organic layer can be washed with a dilute acid solution, followed by re-neutralization of the aqueous layer and re-extraction of the pure product.

Problem 7: The final product is an oil or has a low melting point, indicating impurities.

  • Potential Cause: Presence of isomeric or over-halogenated byproducts.

  • Scientific Explanation: Impurities disrupt the crystal lattice of the solid product, often leading to melting point depression or preventing crystallization altogether.

  • Solutions:

    • Column Chromatography: This is the most effective method for separating closely related isomers. Use silica gel with a gradient elution of hexane and ethyl acetate.[12]

    • Recrystallization: If the impurity level is low, recrystallization can be effective. Try solvents like ethanol, heptane, or a toluene/heptane mixture.[10]

Section 4: Optimized Experimental Protocol

This protocol details the recommended synthetic pathway (Route A).

Step 1: Synthesis of 5-Chloroquinoline via Sandmeyer Reaction

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-aminoquinoline (14.4 g, 100 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL).

  • Diazotization: Cool the solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in water (50 mL) and add it dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature never exceeds 5°C.[1][2]

  • Catalyst Preparation: In a separate 1 L beaker, dissolve copper(I) chloride (12.0 g, 121 mmol) in concentrated hydrochloric acid (100 mL). Cool this solution to 0-5°C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.[1] Maintain the temperature below 10°C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the mixture to room temperature. Make the solution strongly basic with concentrated ammonium hydroxide. Steam distill the mixture or extract with dichloromethane (3 x 150 mL). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloroquinoline. Purify further by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Setup: In a 250 mL flask equipped with a magnetic stirrer and a thermometer, dissolve 5-chloroquinoline (8.18 g, 50 mmol) in concentrated sulfuric acid (50 mL) at 0°C.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol) in small portions, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 60-80°C for 2-4 hours, monitoring by TLC until the starting material is consumed.[11]

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the cold acidic solution with concentrated ammonium hydroxide until the pH is >9. A precipitate will form. Filter the solid product and wash it thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.[12]

Section 5: Data Summary Table

ParameterStep 1: Sandmeyer ReactionStep 2: Bromination
Starting Material 5-Aminoquinoline5-Chloroquinoline
Key Reagents NaNO₂, CuCl, HClNBS, H₂SO₄
Reagent Equiv. 1.1 eq NaNO₂, 1.2 eq CuCl1.05 eq NBS
Solvent H₂O / conc. HClconc. H₂SO₄
Temperature 0-5°C (diazotization), then 60°C0-10°C (addition), then 60-80°C
Typical Time 2-3 hours3-5 hours
Typical Yield 65-75%70-85%
Purification Vacuum Distillation / ChromatographyRecrystallization / Chromatography

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Organic Syntheses. (n.d.). Procedure for Skraup synthesis of quinoline.
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
  • Wikipedia. (2023). Skraup reaction.
  • Osonuga, O. A., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography B, 1097-1098, 35-43.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.
  • Pharm D GURU. (n.d.). SANDMEYERS REACTION.
  • Osonuga, O. A., et al. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. PubMed.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

Sources

Technical Guide: Synthesis and Purification of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges faced by medicinal chemists and process development scientists, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis and purification of 8-Bromo-5-chloroquinoline. As a key intermediate in pharmaceutical research, achieving high yield and purity is paramount. This guide, structured from the perspective of a Senior Application Scientist, offers field-proven insights and explains the causality behind experimental choices to ensure reproducible, high-quality outcomes.

The synthesis of this compound is not a trivial endeavor and presents several challenges, including regioselectivity control during halogenation and purification from closely related isomers. The most logical synthetic approach involves a multi-step sequence, typically starting with the construction of the quinoline core, followed by sequential, directed halogenations.

A plausible and common strategy is to employ the Skraup synthesis or a related reaction to form the quinoline ring system, followed by electrophilic halogenation.[1][2] The order of halogenation is critical to direct the substituents to the desired positions.

Proposed Synthetic Workflow

The following workflow is a logical pathway to synthesize this compound, based on established quinoline chemistry.[3] It prioritizes the introduction of the chloro group first, followed by bromination.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Purification A 3-Chloroaniline + Glycerol B 5-Chloroquinoline A->B H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) C 5-Chloroquinoline D Crude this compound C->D Brominating Agent (e.g., NBS or Br₂) in H₂SO₄ E Crude Product F Column Chromatography E->F G Recrystallization F->G H Pure this compound G->H

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the synthesis of this compound, providing systematic solutions based on chemical principles.

Question 1: My Skraup synthesis of 5-chloroquinoline (the precursor) is giving a very low yield and a lot of charring. What's going wrong?

Answer: The Skraup synthesis is notoriously exothermic and can lead to polymerization and charring if not properly controlled.[4]

  • Causality: The reaction involves the dehydration of glycerol to acrolein, which is highly reactive. The subsequent condensation and cyclization steps are acid-catalyzed and generate significant heat. Uncontrolled temperatures accelerate side reactions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain rigorous temperature control. Add the concentrated sulfuric acid slowly and with efficient stirring while cooling the reaction vessel in an ice bath.

    • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent.[4]

    • Oxidizing Agent: While nitrobenzene is a classic oxidizing agent, it can also act as the solvent.[4] Arsenic acid is an alternative that may result in a less vigorous reaction, though it presents significant toxicity concerns.[1] A milder oxidizing agent should be considered if possible.

    • Purity of Reagents: Ensure your aniline and glycerol are pure. Impurities in the starting materials can be seeds for polymerization.

Question 2: The bromination of 5-chloroquinoline is not selective. I'm getting a mixture of isomers (e.g., 6-bromo and 8-bromo) and di-brominated products. How can I improve the regioselectivity for the 8-position?

Answer: Controlling regioselectivity in the electrophilic substitution of quinolines is a common challenge. The directing effects of the existing chloro-substituent and the protonated quinoline ring under strong acid conditions determine the outcome.

  • Causality: In strongly acidic media (like H₂SO₄), the quinoline nitrogen is protonated, making the pyridine ring highly electron-deficient and deactivating it towards electrophilic attack. Substitution, therefore, occurs on the carbocyclic (benzene) ring. The 5-chloro group is an ortho-, para-director but is deactivating. The combination of these effects typically directs incoming electrophiles to the C8 and C6 positions. Over-bromination can occur if the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in concentrated sulfuric acid is often a milder and more selective choice than liquid bromine (Br₂).[5][6] This can help reduce the formation of di-brominated byproducts.

    • Strict Temperature Control: Keep the reaction temperature low. Performing the bromination at temperatures between -20°C to 0°C can significantly enhance selectivity by slowing down the reaction rate and favoring the thermodynamically more stable product.[5]

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Using a large excess will inevitably lead to di-substitution. Monitor the reaction progress carefully using TLC or HPLC to avoid over-bromination.

    • Solvent: Concentrated sulfuric acid is often the solvent of choice as it protonates the quinoline, directing substitution to the desired ring.[5]

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and often more selective than Br₂.[5]
Temperature -20°C to 0°CSuppresses formation of kinetic byproducts and di-bromination.[5]
Stoichiometry 1.05 - 1.1 eq. of NBSMinimizes di-substitution.
Solvent Concentrated H₂SO₄Deactivates the pyridine ring, forcing substitution onto the benzene ring.

Troubleshooting Guide: Purification

Purifying this compound from unreacted starting material and isomeric byproducts is critical for obtaining a high-purity final product.

Question 3: I am struggling to separate this compound from the 6-bromo isomer using column chromatography. They have very similar Rf values. What can I do?

Answer: Separating constitutional isomers can be very challenging. The key is to exploit subtle differences in their polarity and interaction with the stationary phase.

  • Causality: Isomers like the 6-bromo and 8-bromo derivatives often have very similar polarities, leading to poor separation on standard silica gel columns. The steric environment around the 8-position, being adjacent to the fused ring system, can be exploited.[7]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use a less polar solvent system. A shallow gradient of ethyl acetate in a non-polar solvent like heptane or hexane can improve separation. Avoid highly polar solvents like methanol, which can mask the small polarity differences. A common eluent for similar compounds is an Ethyl Acetate/Hexane mixture.[8]

    • Change the Stationary Phase: If silica gel fails, consider using alumina. The different surface chemistry of alumina might provide a different selectivity for your isomers.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative reverse-phase HPLC is a powerful tool, though it is more resource-intensive.

    • Recrystallization (Pre-Chromatography): Attempt a fractional recrystallization before chromatography. It's possible one isomer is significantly less soluble in a particular solvent system, allowing for its selective precipitation.

Question 4: My final product has a persistent yellow or brown color after purification. How can I obtain a colorless or off-white solid?

Answer: Colored impurities are often highly conjugated organic molecules or trace amounts of residual reagents.

  • Causality: These impurities can co-crystallize with your product or be difficult to remove via chromatography. They are often present in very small quantities but have strong chromophores.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after dissolving your product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes. The colored impurities will adsorb to the charcoal's surface.[9]

    • Hot Filtration: Perform a hot filtration through a pad of Celite or filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[9]

    • Second Recrystallization: A second recrystallization from a different solvent system can be highly effective at removing impurities that were soluble in the first solvent.[9]

G start Crude Product Purity Issue is_isomer Isomeric Impurity? start->is_isomer is_color Colored Impurity? is_isomer->is_color No col_chrom Optimize Column Chromatography (Shallow Gradient, e.g., Hexane/EtOAc) is_isomer->col_chrom Yes recrys_charcoal Recrystallize with Activated Charcoal is_color->recrys_charcoal Yes end_pure High Purity Product is_color->end_pure No prep_hplc Consider Preparative HPLC col_chrom->prep_hplc Still Impure col_chrom->end_pure Separation Successful prep_hplc->end_pure hot_filtration Perform Hot Filtration recrys_charcoal->hot_filtration second_recrys Perform Second Recrystallization from different solvent hot_filtration->second_recrys second_recrys->end_pure

Caption: Decision tree for troubleshooting purity issues.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 5-Chloroquinoline

This protocol is adapted from procedures for similar halogenations of quinoline systems.[5]

  • Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 5-chloroquinoline (1 eq.).

  • Dissolution: Cool the flask in an ice-salt or dry ice-acetone bath. Slowly add concentrated sulfuric acid (96%) while stirring, ensuring the internal temperature is maintained below 10°C. Continue stirring until all the starting material is dissolved.

  • Bromination: Cool the solution to the target temperature (e.g., -20°C). Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 1-2 hours, ensuring the temperature does not rise above -15°C.

  • Reaction: Stir the mixture at -15°C to -20°C for 3-4 hours, monitoring the reaction by TLC (e.g., 9:1 Hexane/Ethyl Acetate).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of ~8, keeping the temperature below 20°C.

  • Extraction: Extract the aqueous suspension with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline. The optimal solvent must be determined experimentally.[9]

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Ethanol, methanol/acetone, or heptane/toluene are good starting points for bromoquinoline derivatives.[5][8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.[9]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Compound TypeSuggested Recrystallization SolventsReference
Bromo-hydroxyquinolinesMethanol / Acetone (1:1)[8]
Dibromo-hydroxyquinolinesBenzene[9]
Bromo-nitroisoquinolinesHeptane / Toluene (4:1)[5][9]
Bromo-methoxyquinolinesEthanol[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: A common strategy involves the Skraup synthesis to create a 5-chloroquinoline precursor from 3-chloroaniline, followed by a regioselective electrophilic bromination at the C8 position using an agent like NBS in sulfuric acid.[1][5]

Q2: Why is temperature control so critical during bromination? A2: Low temperatures (e.g., -20°C to 0°C) are crucial for controlling the regioselectivity of the bromination. It slows the reaction, favoring the formation of the more stable 8-bromo isomer and minimizing the production of other isomers and di-brominated byproducts.[5]

Q3: What are the main impurities I should expect? A3: The most common impurities are unreacted 5-chloroquinoline, the isomeric 6-bromo-5-chloroquinoline, and the di-brominated 6,8-dibromo-5-chloroquinoline.

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity should be confirmed using a combination of techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and identify impurities, and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.

Q5: What safety precautions should be taken when working with bromine and strong acids? A5: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid/chemical-resistant gloves, is mandatory. Bromine and concentrated sulfuric acid are highly corrosive and toxic. Have appropriate quench solutions (e.g., sodium thiosulfate for bromine, sodium bicarbonate for acid) readily available.

References

  • Skraup reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. [URL: https://www.benchchem.com/technical-guides/skraup-synthesis-of-quinoline]
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • The Skraup Synthesis of Quinolines - Organic Reactions. [URL: https://organicreactions.org/index.php/The_Skraup_Synthesis_of_Quinolines]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://www.iipseries.org/full-text-pdf/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview-1685965415.pdf]
  • Sandmeyer reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [URL: https://acgpubs.org/record/2016100305]
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. [URL: https://patents.google.
  • Sandmeyer Reaction Mechanism - BYJU'S. [URL: https://byjus.com/chemistry/sandmeyer-reaction/]
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571217/]
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. [URL: https://www.researchgate.net/figure/Bromination-of-8-substituted-quinolines-Reagents-and-conditions-i-Br-2-11-21-eq_fig1_308772370]
  • Sandmeyer Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • 8-Quinolinol, 7-bromo-5-chloro - SIELC Technologies. [URL: https://sielc.com/product/8-quinolinol-7-bromo-5-chloro/]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [URL: https://www.masterorganicchemistry.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [URL: https://www.mdpi.com/1420-3049/24/8/1546]
  • 5-BROMO-8-CHLOROISOQUINOLINE synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0043]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6515153/]
  • 1154741-20-4|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/1154741-20-4.html]
  • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline - Benchchem. [URL: https://www.benchchem.com/technical-guides/reactivity-of-6-chloroquinoline-and-8-chloroquinoline]
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. [URL: https://www.benchchem.com/technical-guides/synthesis-of-7-bromo-4-chloro-8-methylquinoline]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [URL: https://www.hilarispublisher.
  • 1154741-20-4 Cas No. | this compound | Matrix Scientific. [URL: https://www.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. [URL: https://www.researchgate.net/publication/281298492_Synthesis_of_5-Bromoisoquinoline_and_5-Bromo-8-nitroisoquinoline]
  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents. [URL: https://patents.google.
  • 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0 | AMERICAN ELEMENTS ®. [URL: https://www.americanelements.com/8-bromo-5-chloroisoquinoline-927801-25-0]
  • This compound | C9H5BrClN | CID 14548349 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8-Bromo-5-chloroquinoline]
  • This compound | 1154741-20-4 | EWB74120 - Biosynth. [URL: https://www.biosynth.com/p/EWB74120/8-bromo-5-chloroquinoline]
  • Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives - Benchchem. [URL: https://www.benchchem.
  • 8-bromo-5-fluoroquinoline synthesis - ChemicalBook. [URL: https://www.chemicalbook.

Sources

Technical Support Center: Suzuki Coupling with 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 8-bromo-5-chloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this specific transformation. We will move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common experimental failures.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1] However, heteroaromatic substrates like this compound introduce specific challenges, including catalyst inhibition, competing reactivity of two distinct halogen atoms, and steric hindrance. This guide provides a structured approach to diagnosing and resolving these issues.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Question 1: I am seeing low to no conversion of my this compound starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is the most common failure mode and typically points to an issue with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[2][3] The problem is often a deactivated catalyst or insufficiently reactive conditions.

Initial Checks (The "Low-Hanging Fruit"):

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition via protodeboronation, especially heteroaryl boronic acids.[4][5] Confirm the purity of your boronic acid. Consider using a more stable boronic ester, such as a pinacol[5] or MIDA boronate[6], which can release the active boronic acid slowly under the reaction conditions.[6][7]

    • Solvent Purity: Ethereal solvents like dioxane or THF can contain peroxides which oxidize boronic acids and phosphine ligands.[5] Always use freshly distilled or inhibitor-free, anhydrous solvents.

    • Base Integrity: Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and has been stored properly. Grinding the base to a fine powder can improve reproducibility.[8]

  • Inert Atmosphere:

    • Palladium(0) catalysts are oxygen-sensitive. Incomplete degassing allows oxygen to oxidize the active Pd(0) to inactive Pd(II) species or palladium black.[4][9] Ensure your solvent is rigorously degassed (3-4 freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of inert gas throughout.[10]

Systematic Optimization Strategy:

If initial checks do not resolve the issue, a systematic approach to re-optimizing the reaction is necessary.[11] The C-Br bond at the 8-position is expected to be more reactive than the C-Cl bond at the 5-position.[12] Your troubleshooting should focus on facilitating the oxidative addition at this sterically hindered and electron-deficient site.

ParameterRecommended Action & Rationale
Catalyst & Ligand The choice of ligand is critical for activating the C-Br bond.[2] Standard Pd(PPh₃)₄ may be insufficient. Screen more effective catalyst systems. Recommendation: Use a pre-catalyst with a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) center and accelerate the rate-limiting oxidative addition step.[1][8]
Base The base activates the boronic acid for transmetalation.[3] Weak bases may not be effective. Recommendation: Switch to a stronger base. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings, particularly with heteroaryl halides.[1][13]
Solvent The solvent system must solubilize all components and facilitate the reaction. Recommendation: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is a standard starting point.[14] If solubility is an issue, consider DMF or Toluene.[10][15]
Temperature Insufficient thermal energy can stall the reaction. Recommendation: Increase the reaction temperature in 10-20 °C increments. Most Suzuki couplings run well between 80-110 °C.[10][16] Consider switching to a higher-boiling solvent if necessary.

A recommended starting point for a catalyst/ligand screen is provided in the Experimental Protocols section below.

Question 2: My reaction is messy, with significant side products like homocoupled boronic acid, dehalogenated starting material, or protodeboronation. What is causing this?

Answer:

The formation of multiple byproducts points to competing reaction pathways that are out-pacing the desired cross-coupling. Understanding these side reactions is key to suppressing them.[17]

  • Protodeboronation: This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond.[5] It is often base-catalyzed and is a major issue with electron-deficient or heteroaryl boronic acids.[4][18]

    • Solution: Use a more stable boronic acid derivative like a pinacol ester or an organotrifluoroborate salt.[6] These reagents release the boronic acid slowly, keeping its instantaneous concentration low and minimizing decomposition.[19] Alternatively, running the reaction under anhydrous conditions with a base like KF can sometimes reduce this side reaction, though it may also slow the desired coupling.[15]

  • Homocoupling (Glaser-Hay type): This is the coupling of two molecules of your boronic acid to form a biaryl byproduct.[4] This process is often promoted by the presence of oxygen or Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[5]

    • Solution: Rigorous degassing is the primary solution.[10] Ensure your inert atmosphere is maintained. Using a well-defined Pd(0) source like Pd₂(dba)₃ with a ligand, or a modern precatalyst that cleanly generates Pd(0), can also help.[4]

  • Dehalogenation: This is the replacement of the bromine on your quinoline with a hydrogen atom. It can occur if a hydride source is present in the reaction. The mechanism can involve the palladium complex abstracting a hydride, followed by reductive elimination.[4]

    • Solution: Ensure your solvent and base are free from potential hydride donors. This side reaction is less common but can be promoted by certain additives or impurities. Re-purifying reagents can often solve the problem.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving a failed Suzuki coupling with this compound.

G start Reaction Failed (Low Yield / No Product) check_reagents Step 1: Verify Reagent & Solvent Quality - Boronic acid purity? - Anhydrous, peroxide-free solvent? - Dry base? start->check_reagents check_setup Step 2: Check Reaction Setup - Atmosphere truly inert? - Sufficient degassing? check_reagents->check_setup Reagents OK re_run Re-run with Verified Reagents/Setup check_setup->re_run Setup OK re_run_failed Still Failing? re_run->re_run_failed success Reaction Successful re_run->success Success! optimize_catalyst Step 3: Optimize Catalyst System - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) - Use modern pre-catalyst re_run_failed->optimize_catalyst Yes optimize_base Step 4: Optimize Base & Solvent - Switch to stronger base (K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene, DMF) optimize_catalyst->optimize_base optimize_temp Step 5: Increase Temperature - Incrementally raise temp to 110-120 °C optimize_base->optimize_temp optimize_temp->success

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Frequently Asked Questions (FAQs)

  • Q: Which halogen is more reactive on this compound? A: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F.[12] Therefore, the Suzuki coupling should occur selectively at the C-Br bond at position 8. The C-Cl bond at position 5 is significantly less reactive and would require more forcing conditions and specialized catalysts, often those developed for aryl chlorides.[3][16]

  • Q: What are the best "out-of-the-box" conditions for this coupling? A: For a challenging heteroaromatic bromide, a robust starting point is crucial. Avoid older catalysts like Pd(PPh₃)₄ and start with a more modern system. A reliable set of initial conditions would be:

    • Catalyst: XPhos Pd G3 (1-2 mol%)

    • Ligand: (If not using a pre-catalyst) XPhos (2-4 mol%) with a Pd(0) source like Pd₂(dba)₃

    • Base: K₃PO₄ (2.0 - 3.0 equiv.)

    • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

    • Temperature: 100 °C

  • Q: How does the quinoline nitrogen affect the reaction? A: The nitrogen atom in the quinoline ring is a Lewis base and can coordinate to the palladium catalyst.[20] This coordination can sometimes inhibit the catalytic cycle by occupying a coordination site needed for other steps. Using bulky ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can create a sterically hindered environment around the palladium center, which can disfavor this inhibitory coordination and promote the desired catalytic turnover.[1]

  • Q: Why is a mixture of organic solvent and water typically used? A: The Suzuki coupling often requires biphasic conditions. The organic solvent (like dioxane or toluene) is used to dissolve the aryl halide and the catalyst complex.[6] Water is required to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is necessary to activate the boronic acid for the transmetalation step.[15]

Visualizing the Mechanism and Pitfalls

Understanding the core catalytic cycle and where it can fail is essential for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition Ar-Pd(II)-X pd0->oa + Ar-X trans Transmetalation Ar-Pd(II)-R oa->trans + [RB(OH)3]⁻ re Reductive Elimination Ar-R Product trans->re re->pd0 Product Out aryl_halide This compound aryl_halide->oa boronic_acid R-B(OH)2 + Base boronic_acid->trans

Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.[14]

Common Side Reaction Pathways

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions start_mat Ar-X + R-B(OH)2 desired_path Pd(0) Catalyst + Base start_mat->desired_path protodeboronation Protodeboronation (R-H) start_mat->protodeboronation H₂O, Base homocoupling Homocoupling (R-R) start_mat->homocoupling O₂, Pd(II) dehalogenation Dehalogenation (Ar-H) start_mat->dehalogenation Hydride Source product Ar-R (Coupled Product) desired_path->product

Caption: Competing pathways that reduce the yield of the desired product.[4][5]

Key Experimental Protocols

Protocol 1: Baseline Suzuki Coupling with a Modern Catalyst

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to make a ~0.1 M solution with respect to the starting halide) via syringe.[14]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Parallel Catalyst/Ligand Screening

If the baseline protocol fails, a small-scale, parallel screen can quickly identify a more effective catalyst system.

  • Preparation: In an array of reaction vials inside a glovebox, dispense this compound (1.0 equiv), the boronic acid partner (1.5 equiv), and the chosen base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Systems: To each vial, add a different catalyst system. For example:

    • Vial 1: Pd₂(dba)₃ (0.01 equiv) + SPhos (0.04 equiv)

    • Vial 2: Pd(OAc)₂ (0.02 equiv) + RuPhos (0.04 equiv)

    • Vial 3: Pd(dppf)Cl₂ (0.02 equiv)[21]

    • Vial 4: A commercially available pre-catalyst (e.g., CPhos Pd G3, 0.02 equiv)

  • Execution: Add the degassed solvent mixture to each vial, seal tightly, and place the array in a heating block set to 100 °C.

  • Analysis: After a set time (e.g., 16 hours), cool the reactions. Take a small aliquot from each, dilute, and analyze by LC-MS to determine the relative conversion to the desired product. This will identify the most promising catalyst system for a larger-scale reaction.

References

  • Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Martina, F., et al. (2008). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Hosoya, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
  • Hosoya, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Wikipedia. (2024). Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5584-5588.
  • Benchchem. A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
  • Cuffin-Munday, E. Dalton Transactions Blog. Royal Society of Chemistry.
  • Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 783.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Organic & Biomolecular Chemistry, 14(42), 9994-9999.
  • Biswas, S., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • ResearchGate. (2019). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa.
  • ResearchGate. (2017). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
  • Ortiz-Rovira, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 240-247.
  • ResearchGate. (2020). Side reactions of Suzuki cross-coupling.

Sources

Technical Support Center: Purification of Crude 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of crude 8-Bromo-5-chloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth solutions to common challenges encountered during the purification of this halogenated quinoline derivative. Our goal is to move beyond generic protocols and provide you with the causal reasoning behind experimental choices, ensuring a higher success rate in achieving the desired purity for your downstream applications.

The presence of impurities in a synthesized compound can significantly impact the reliability and reproducibility of experimental results.[1] For pharmaceutical applications, even trace amounts of certain impurities can have unintended biological effects, making rigorous purification an indispensable step.[2] This guide will equip you with the necessary knowledge to troubleshoot and optimize your purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.

Recrystallization Issues

Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid.[3] This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute. For this compound, this can be exacerbated by the presence of impurities that depress the melting point.

Causality & Solution Workflow:

  • Re-dissolution: Place the flask back on the heat source and add a small amount of additional hot solvent to fully dissolve the oil.[4]

  • Solvent System Modification: If using a single solvent, consider adding a small amount of a co-solvent in which the compound is more soluble. This can lower the supersaturation point.

  • Slow Cooling: The key to forming well-defined crystals is slow cooling.[1] Rapid cooling often leads to precipitation rather than crystallization. Allow the flask to cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath.[4]

  • Seeding: If crystals are still not forming, introduce a seed crystal (a tiny crystal of pure this compound) to the cooled solution to initiate crystallization.[5]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[5]

Q2: I'm getting a very low yield after recrystallizing my this compound. How can I improve it?

A2: A low yield in recrystallization can stem from several factors, including using too much solvent, premature crystallization during hot filtration, or significant solubility of your compound in the cold solvent.

Troubleshooting Steps:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to dissolve your crude product.[1] An excessive volume of solvent will retain more of your product in the mother liquor upon cooling.

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during the removal of insoluble impurities, pre-heat your funnel and receiving flask with hot solvent vapor before filtration.[6]

  • Second Crop of Crystals: A significant amount of your product may remain in the mother liquor.[5] You can often recover a second crop of crystals by concentrating the filtrate (e.g., using a rotary evaporator) and repeating the cooling process. Be aware that this second crop may be less pure than the first.

  • Solvent Choice: The ideal solvent should have high solubility for this compound at high temperatures and low solubility at low temperatures.[1] If your yield is consistently low, you may need to re-evaluate your choice of solvent.

Solvent Boiling Point (°C) Polarity Notes
Ethanol78PolarOften a good starting point for quinoline derivatives.[7]
Methanol65PolarSimilar to ethanol, but lower boiling point.
Toluene111Non-polarCan be effective, especially in a mixed solvent system with a more polar solvent like heptane.[6]
Heptane98Non-polarGood for precipitating the compound from a more soluble solvent.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.[8]

Q3: The crystals of this compound I've obtained are colored, but the pure compound should be off-white. How do I remove the color?

A3: Colored impurities can often be effectively removed using activated charcoal.[5]

Protocol for Decolorization:

  • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute weight).

  • Gently swirl the flask and reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal. It is crucial to use a fluted filter paper and a pre-heated funnel to prevent premature crystallization.

  • Allow the clear, colorless filtrate to cool slowly to form pure crystals.

Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.[4]

Column Chromatography Issues

Q1: My this compound is not separating from its impurities on a silica gel column. What should I do?

A1: Failure to achieve separation on a silica gel column is usually due to an inappropriate solvent system (mobile phase). The goal is to find a solvent or solvent mixture that provides differential migration of your compound and the impurities.

Troubleshooting Workflow:

  • Thin Layer Chromatography (TLC) Optimization: Before running a column, always optimize your solvent system using TLC. The ideal solvent system will give your product a retention factor (Rf) of around 0.3-0.4 and show good separation from all impurity spots.[9]

  • Adjusting Polarity:

    • If the Rf is too high (compound moves too fast): Decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • If the Rf is too low (compound is stuck on the baseline): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Alternative Solvent Systems: If a hexane/ethyl acetate system is not providing adequate separation, consider other solvent systems. For a compound like this compound, a dichloromethane/methanol system might offer different selectivity.

  • Consider a Different Stationary Phase: If your compound is unstable on silica gel, you might consider using alumina or Florisil.[9]

Q2: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A2: Silica gel is acidic and can cause the decomposition of acid-sensitive compounds. While this compound is generally stable, certain impurities or reaction byproducts might not be.

Mitigation Strategies:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase.[9]

  • Use Neutral Alumina: Neutral alumina is a good alternative to silica gel for compounds that are sensitive to acid.

  • Work Quickly: Do not let your compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: What are the common impurities I might encounter in crude this compound?

A2: The impurities will largely depend on the synthetic route used. However, some common possibilities include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Isomers: Positional isomers of bromination or chlorination.

  • Over-brominated products: Di- or tri-brominated quinoline species.[7]

  • Solvent residues: Residual solvents from the reaction or workup.

Q3: How can I assess the purity of my final product?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp and well-defined melting point is characteristic of a pure compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a chemical that should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation.[11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of crude this compound.

Purification_Workflow start Crude this compound is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization assess_purity Assess Purity (TLC, MP, NMR) recrystallization->assess_purity Successful oiling_out Troubleshoot 'Oiling Out' recrystallization->oiling_out Oiling Out low_yield Troubleshoot Low Yield recrystallization->low_yield Low Yield colored_crystals Troubleshoot Colored Crystals recrystallization->colored_crystals Colored Crystals is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (or if recrystallization fails) column->assess_purity pure_product Pure Product assess_purity->pure_product oiling_out->recrystallization low_yield->recrystallization colored_crystals->recrystallization

Caption: Decision tree for purifying this compound.

References

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • PubChem. (n.d.). This compound.
  • Reachem. (2024, August 9). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • American Elements. (n.d.). 8-Bromo-5-chloroisoquinoline.
  • PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • PubChemLite. (n.d.). 5-bromo-8-chloroquinoline (C9H5BrClN).
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • PubChemLite. (n.d.). This compound (C9H5BrClN).
  • PubChemLite. (n.d.). 8-bromo-5-chloroisoquinoline (C9H5BrClN).
  • Hangzhou LZ Chemical Co., Ltd. (n.d.). 8-Bromo-5-fluoroquinoline.
  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

Sources

Technical Support Center: Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common and complex challenges in quinoline synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to various quinoline synthesis routes.

Q1: My reaction shows low or no conversion. What are the initial diagnostic steps?

A: Before altering core parameters, systematically verify the fundamentals. Low conversion is a frequent challenge stemming from several factors.[1] Traditional methods often require high temperatures and strong catalysts, which can lead to degradation if not optimized.[1][2]

  • Reagent Purity: Verify the purity of your starting materials, particularly the aniline and carbonyl compounds. Aniline derivatives are susceptible to oxidation. Consider purification of the aniline (e.g., distillation) if it has been stored for a long time.

  • Catalyst Activity: Many quinoline syntheses are acid-catalyzed.[3] Ensure your acid catalyst (e.g., H₂SO₄, PPA, HCl) has not absorbed atmospheric moisture, which can quench its activity. For Lewis acids, ensure strictly anhydrous conditions.[4][5] Consider using a fresh batch or increasing catalyst loading incrementally.[1]

  • Reaction Temperature: Temperature is critical.[1] For thermally driven cyclizations like the Gould-Jacobs or Combes synthesis, insufficient heat will stall the reaction.[5][6] Conversely, excessively high temperatures can promote tar formation.[2]

  • Solubility: Poor solubility of reactants can impede the reaction.[1] If reactants are not fully dissolved, consider switching to a more suitable solvent like DMF or ethanol, especially in microwave-assisted setups.[1][7]

Q2: My reaction mixture has turned into a thick, dark tar. How can I prevent this and salvage my product?

A: Tar formation is a notorious problem, especially in classical syntheses like the Skraup and Doebner-von Miller reactions, due to aggressive, high-temperature acidic conditions causing polymerization.[2][8][9]

Prevention:

  • Moderating Agents: In the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the violent exotherm and reduce charring.[4][10][11]

  • Controlled Addition: Add the strong acid (e.g., H₂SO₄) slowly and with efficient cooling and vigorous stirring to dissipate heat and prevent localized hotspots.[5][9]

  • Biphasic Systems: For the Doebner-von Miller reaction, using a biphasic medium (e.g., toluene/water) can sequester the polymer-prone α,β-unsaturated carbonyl in the organic phase, significantly reducing tar formation.[4][12]

  • Modern Alternatives: Consider milder, modern catalytic methods. Numerous protocols using catalysts like iodine, Yb(OTf)₃, or even nanocatalysts can promote cyclization under less aggressive conditions.[13][14][15]

Salvage:

  • Steam Distillation: This is the most effective method for isolating volatile quinoline products from non-volatile tar.[10][16] After basifying the reaction mixture, pass steam through it to carry the product over into the distillate.

  • Solvent Extraction & Carbon Treatment: After distillation, extract the quinoline from the aqueous distillate with a solvent like dichloromethane.[10] If the product is still colored, treatment with activated carbon can remove persistent impurities.[10]

Section 2: Method-Specific Troubleshooting Guides

The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] While versatile, it is plagued by issues of regioselectivity and side reactions.[1][17]

FAQ: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the outcome?

A: This is a classic challenge in the Friedländer synthesis.[4][18] The reaction can proceed via two different enolates of the unsymmetrical ketone, leading to two isomeric quinoline products. Control can be achieved through several strategies:

  • Catalyst Choice: The catalyst can significantly influence which reaction pathway is favored. Base-catalyzed reactions often favor the thermodynamic enolate, while certain Lewis acids or ionic liquids can promote formation of a single isomer.[1][19]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the condensation to occur at a specific position.[1][19]

  • Reaction Conditions: Systematically optimizing the solvent and temperature can influence the equilibrium between the two possible enolates, thereby favoring one regioisomer.[18]

Troubleshooting Table: Friedländer Synthesis

Problem Potential Cause Suggested Solution
Low Yield Self-condensation (aldol reaction) of the methylene partner, especially under basic conditions. Use the imine analog of the o-aminoaryl ketone instead of the ketone itself to prevent competing side reactions.[19] Alternatively, use milder acid catalysts like p-toluenesulfonic acid or iodine under solvent-free conditions.[19]
No Reaction Deactivated 2-aminoaryl ketone (e.g., with strong electron-withdrawing groups). Switch to more forcing conditions (higher temperature, stronger acid) or consider a modern catalytic system. Gold(III)-catalyzed reactions, for example, can proceed under milder conditions.[1]

| Product Degradation | Harsh reaction conditions (strong acid/base, high heat). | Employ milder catalysts such as SiO₂ nanoparticles or choline hydroxide in water.[1] Microwave-assisted synthesis with a reusable solid acid catalyst like Nafion NR50 can also offer better control and milder conditions.[7] |

The Skraup & Doebner-von Miller Syntheses

These related reactions synthesize quinolines from anilines and either glycerol (Skraup) or α,β-unsaturated carbonyls (Doebner-von Miller).[3][13] They are powerful but notorious for their harsh conditions.[2][13]

FAQ: The Skraup reaction is too violent and unsafe for my substrate. Are there greener, milder alternatives?

A: Yes. The extreme exothermicity and use of hazardous oxidants are significant drawbacks.[8][10][20] Modern modifications have made this synthesis safer and more controlled.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields, offering better temperature control and minimizing runaway reactions.[2][14]

  • Ionic Liquids: Using a Brønsted-acidic ionic liquid can replace concentrated sulfuric acid, often leading to cleaner reactions and eliminating the need for a hazardous external oxidant.[8][14]

  • Alternative Oxidants: While classic procedures use nitrobenzene or arsenic acid, exploring milder oxidants in conjunction with modern catalysts is an active area of research.[4][10]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][21] The critical step is the final cyclization.

FAQ: The initial enamine intermediate forms, but the acid-catalyzed cyclization step is failing. Why?

A: Failure at the cyclization stage, which is the rate-determining step, typically points to two issues:[6]

  • Insufficient Acid Strength/Temperature: The electrophilic aromatic substitution (annulation) step requires a strong acid catalyst (e.g., concentrated H₂SO₄, PPA) and often significant thermal energy to overcome the activation barrier.[6][21] If using a weaker acid, you may need to increase the reaction temperature.

  • Deactivated Aniline Ring: If the aniline starting material has strong electron-withdrawing groups (e.g., -NO₂), the aromatic ring becomes too deactivated to participate in the electrophilic cyclization step.[21] This reaction works best with electron-rich or neutral anilines.

Section 3: Purification Strategies

Q: My polysubstituted quinoline product is a mixture of isomers that co-elute on silica gel. What are my purification options?

A: Separating regioisomers is a common and significant purification challenge.[22][23] When standard column chromatography fails, consider these advanced and alternative techniques:

  • Preparative HPLC: High-performance liquid chromatography, particularly reverse-phase (RP-HPLC), often provides much higher resolution than standard silica gel chromatography and can separate closely related isomers.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for preparative-scale purification of complex mixtures and is particularly effective for separating isomers of heterocyclic compounds.

  • Crystallization/Derivative Formation: If chromatography fails, attempt fractional crystallization from various solvents. Alternatively, you can temporarily convert the quinoline mixture into a crystalline derivative (like a picrate or phosphate salt), separate the isomeric salts by crystallization, and then regenerate the pure quinoline base.[24]

  • Vacuum Distillation: For liquid quinolines that are thermally stable, vacuum distillation can be highly effective at removing non-volatile impurities or separating isomers with sufficiently different boiling points.[23]

Section 4: Visual Guides & Workflows

Diagram 1: General Troubleshooting Workflow for Quinoline Synthesis

G cluster_diagnosis Diagnosis cluster_solutions Solutions start Reaction Start check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->analyze no_product No/Low Conversion analyze->no_product side_products Multiple Side Products analyze->side_products tar Tar Formation analyze->tar solution_catalyst Optimize Catalyst & Temperature no_product->solution_catalyst solution_conditions Modify Conditions (Solvent, Time, Additives) side_products->solution_conditions solution_workup Improve Workup & Purification side_products->solution_workup solution_moderator Use Moderator or Milder Method tar->solution_moderator

Caption: A general workflow for troubleshooting common issues in quinoline synthesis.

Diagram 2: Regioselectivity Challenge in the Friedländer Synthesis

G cluster_pathways Two Competing Enolate Pathways reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone (R-CO-CH2-R') path_a Pathway A (Deprotonation at α-carbon) reactants->path_a [H+] or [OH-] path_b Pathway B (Deprotonation at α'-carbon) reactants->path_b [H+] or [OH-] product_a Regioisomer A path_a->product_a Cyclization product_b Regioisomer B path_b->product_b Cyclization mixture Product Mixture (Difficult to Separate) product_a->mixture product_b->mixture

Caption: Competing pathways leading to regioisomers in the Friedländer synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(17), 1-12.
  • Wang, X., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(1), 1-20.
  • Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • Purification of Quinoline. LookChem.
  • QUINOLINE. Organic Syntheses.
  • Preparation and Properties of Quinoline. Pharmapproach.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Friedländer synthesis of quinolines 4 and 6. ResearchGate.
  • Combes Quinoline Synthesis. Cambridge University Press.
  • Purification of isoquinoline. Google Patents.
  • Combes quinoline synthesis. Wikipedia.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health.
  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for γ-aryl-β,γ-unsaturated α-ketoesters. The Journal of Organic Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Advances in polymer based Friedlander quinoline synthesis. National Institutes of Health.
  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.

Sources

Technical Support Center: Regioselectivity in the Bromination of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the regioselective bromination of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the functionalization of the quinoline scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling the regiochemical outcomes of your reactions. We address common experimental issues in a practical question-and-answer format, explain the causality behind experimental choices, and provide validated protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and challenges researchers face during the bromination of quinoline derivatives.

Question 1: Why am I getting a mixture of mono- and di-brominated products, and how can I favor monobromination?

Answer: The formation of polybrominated products is a frequent challenge, particularly when the quinoline ring is substituted with strongly activating groups.[1] The issue stems from two primary causes:

  • Cause 1: Stoichiometry of the Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine, Br₂) will invariably favor polybromination. For instance, the bromination of 8-hydroxyquinoline with 2.1 equivalents of Br₂ drives the reaction to the 5,7-dibrominated product with high conversion, whereas using fewer equivalents often yields a mixture of mono- and di-brominated species.[1][2][3]

    • Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of the brominating agent to your quinoline substrate for monobromination. A slow, dropwise addition of the brominating agent to the reaction mixture helps maintain a low instantaneous concentration, further suppressing over-bromination.

  • Cause 2: Highly Activating Substituents: Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) strongly activate the quinoline ring towards electrophilic aromatic substitution (SEAr).[1][2] This heightened reactivity can make it difficult to stop the reaction after a single bromination.

    • Solution: For highly activated systems, consider using a milder brominating agent like N-Bromosuccinimide (NBS) in place of the more aggressive molecular bromine.[4][5] Additionally, running the reaction at lower temperatures (e.g., 0 °C) can significantly improve selectivity by reducing the overall reaction rate.[2][3]

Question 2: My bromination has poor regioselectivity. How do I control which position on the quinoline ring is brominated?

Answer: Regioselectivity is governed by the inherent electronic properties of the quinoline nucleus and the directing effects of its substituents.[5]

  • The Quinoline Core: The carbocyclic (benzene) ring is more electron-rich and thus more susceptible to electrophilic attack than the heterocyclic (pyridine) ring.[5] In acidic conditions, protonation of the quinoline nitrogen further deactivates the pyridine ring. Therefore, electrophilic bromination almost always occurs at positions C-5, C-6, C-7, or C-8.[5] Halogenation on the pyridine ring is difficult and typically requires specialized conditions, such as high-temperature gas-phase reactions.[6]

  • Substituent Directing Effects: The position of bromination on the benzene ring is dictated by the directing effect of any existing substituents.

    • Activating Groups (Ortho-, Para-Directors): Electron-donating groups like -OH, -NH₂, -OCH₃, and alkyl groups (-CH₃) direct incoming electrophiles to the positions ortho and para to themselves.[7][8] For example, a substituent at C-8 will direct bromination to C-5 (para) and C-7 (ortho).[2]

    • Deactivating Groups (Meta-Directors): Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) are deactivators and direct incoming electrophiles to the meta position.[7][9]

    • Halogens (Deactivating Ortho-, Para-Directors): Halogens are an exception; they are deactivating due to their inductive effect but are ortho-, para-directors because of resonance.[8]

Question 3: I am attempting to brominate a quinoline with an alkyl group, but the reaction is giving me a complex mixture. What is happening?

Answer: When your quinoline contains an alkyl substituent, such as a methyl group, you must consider two competing reaction pathways: electrophilic substitution on the aromatic ring and free-radical bromination at the benzylic position of the alkyl group.

  • Electrophilic Ring Bromination: This pathway is favored by using an electrophilic bromine source (e.g., Br₂ or NBS) in the presence of an acid catalyst (e.g., H₂SO₄) and in the dark to prevent radical formation.[10]

  • Radical Side-Chain Bromination: This pathway is favored when using NBS in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light.[10][11] This will result in bromination of the methyl group (e.g., -CH₃ → -CH₂Br).

Solution: To ensure selective ring bromination, perform the reaction in a strong acid like sulfuric acid, use NBS as the brominating agent, and rigorously exclude light and radical initiators.[10] Conversely, for side-chain bromination, use NBS with AIBN in a non-polar solvent like CCl₄ under photochemical conditions.[10]

Troubleshooting Guide & Mechanistic Insights

This section provides a deeper dive into specific experimental problems and illustrates the underlying chemical principles that govern regioselectivity.

Problem: Unpredictable Regioselectivity with 8-Hydroxyquinoline

Scenario: "I am trying to synthesize 7-bromo-8-hydroxyquinoline, but I keep getting a mixture of the 7-bromo and 5,7-dibromo products, with the dibromo product often dominating."

Analysis: The hydroxyl group at C-8 is a powerful activating ortho-, para-director. The ortho position is C-7 and the para position is C-5. Both sites are highly activated, making selective monobromination challenging. The formation of the 5,7-dibromo product is thermodynamically favored.[2][3]

Mechanistic Rationale: The stability of the cationic Wheland intermediate determines the regiochemical outcome. For an 8-substituted electron-donating group, attack at C-5 and C-7 allows for resonance structures where the positive charge is delocalized onto the donating group, providing significant stabilization.

Diagram: Regiodirecting Effect of an 8-OH Group

Caption: Directing effects of the 8-OH group on bromination.

Data Summary: Regioselectivity of Bromination on Substituted Quinolines

The following table summarizes typical outcomes for the bromination of various substituted quinolines under electrophilic conditions.

SubstituentPositionReagent(s)Primary Product(s)CommentsReference(s)
8-HydroxyC-8Br₂ (1.5 eq), CH₃CN, 0°CMixture of 7-bromo and 5,7-dibromoPrecise stoichiometry is critical for selectivity.[2][3][12]
8-HydroxyC-8Br₂ (2.1 eq), CHCl₃5,7-Dibromo-8-hydroxyquinolineHigh yield of the dibrominated product.[3]
8-MethoxyC-8Br₂ (1.1 eq), CHCl₃5-Bromo-8-methoxyquinolineGood selectivity for the C-5 (para) position.[12]
8-AminoC-8Br₂ (1.5 eq), CH₂Cl₂Mixture of 5-bromo and 5,7-dibromoHighly activating; difficult to control.[3]
8-AminoC-8Br₂ (2.1 eq), CH₂Cl₂5,7-Dibromo-8-aminoquinolineDrives reaction to completion for dibromination.[3]
5-MethylC-5NBS, H₂SO₄8-Bromo-5-methylquinolineThe methyl group directs bromination to the C-8 position.[10]
6-BromoC-6HNO₃, H₂SO₄6-Bromo-5-nitroquinolineExample of nitration, but illustrates directing effects. The bromo group directs ortho/para.[13]
Experimental Protocols

The following protocols are derived from established literature and provide a reliable starting point for your experiments.

Protocol 1: Selective Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol is adapted from Ökten, S., et al. (2016) and is designed for the high-yield synthesis of the dibrominated product.[3]

Diagram: Experimental Workflow

G start Start setup Dissolve 8-hydroxyquinoline in CHCl₃ start->setup addition Add Br₂/CHCl₃ solution dropwise over 5 min setup->addition react Stir at room temperature for 1 hour addition->react workup1 Dissolve yellow solid in CHCl₃ react->workup1 workup2 Wash with 5% NaHCO₃ (aq) workup1->workup2 workup3 Dry organic layer (Na₂SO₄) workup2->workup3 isolate Evaporate solvent workup3->isolate purify Crystallize from benzene isolate->purify end Obtain pure 5,7-dibromo- 8-hydroxyquinoline purify->end

Sources

Technical Support Center: Synthesis of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-5-chloroquinoline. Moving beyond a simple recitation of steps, this document elucidates the critical control points, underlying chemical principles, and troubleshooting strategies necessary for successfully scaling this multi-step synthesis.

Strategic Overview: A Three-Step Approach

The most reliable and scalable pathway to this compound involves a three-step sequence starting from the commercially available 5-chloroquinoline. This modular approach allows for clear checkpoints and purification of intermediates, which is crucial for the success of the final, sensitive Sandmeyer reaction.

Synthesis_Workflow Start 5-Chloroquinoline Step1 Step 1: Nitration (H₂SO₄, KNO₃) Start->Step1 Intermediate1 8-Nitro-5-chloroquinoline Step1->Intermediate1 Step2 Step 2: Reduction (Fe, NH₄Cl) Intermediate1->Step2 Intermediate2 8-Amino-5-chloroquinoline Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction (NaNO₂, HBr, CuBr) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 1: Recommended synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Nitro-5-chloroquinoline

This electrophilic nitration proceeds with high regioselectivity for the C-8 position due to the directing effects of the quinoline nitrogen under strongly acidic conditions.

Methodology:

  • In a flask equipped with a mechanical stirrer and a thermometer, cautiously add 5-chloroquinoline to concentrated sulfuric acid at 0-5 °C.

  • Once the quinoline is fully dissolved and the solution is cool, add potassium nitrate portion-wise, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and requires careful monitoring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice. This will precipitate the product and dilute the strong acid.

  • Neutralize the slurry with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product is typically suitable for the next step without further purification.

Step 2: Reduction to 8-Amino-5-chloroquinoline

The nitro group is reduced to a primary amine. While several methods exist (e.g., catalytic hydrogenation, Sn/HCl), reduction with iron powder in the presence of an electrolyte is often cost-effective and efficient for scale-up.

Methodology:

  • Create a suspension of 8-Nitro-5-chloroquinoline and iron powder in a mixture of ethanol and water.

  • Add a small amount of ammonium chloride to act as an electrolyte and activate the iron surface.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

  • Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude 8-Amino-5-chloroquinoline can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pale yellow solid.[1]

Step 3: Sandmeyer Reaction to this compound

This is the most critical step. The primary aromatic amine is converted to a diazonium salt, which is then displaced by bromide using a copper(I) catalyst.[2][3][4][5] The reaction is an example of a radical-nucleophilic aromatic substitution.[2][4]

Methodology:

  • Diazotization:

    • Suspend 8-Amino-5-chloroquinoline in a solution of hydrobromic acid (HBr, 48%) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Keep the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Sandmeyer Displacement:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • While maintaining vigorous stirring, slowly add the cold diazonium salt solution to the CuBr solution. The temperature should be allowed to rise to room temperature.

    • Nitrogen gas evolution will be observed as the diazonium group is displaced.[5]

    • Stir the mixture for 1-2 hours at room temperature, then gently heat to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Troubleshooting_Sandmeyer Problem Low Yield in Sandmeyer Reaction (Step 3) Cause1 Diazonium Decomposition? Problem->Cause1 Cause2 Incomplete Reaction? Problem->Cause2 Cause3 Side Product Formation? Problem->Cause3 Solution1a Check Temperature Control (Was it kept < 5°C?) Cause1->Solution1a Probable Cause Solution1b Check NaNO₂ Quality (Is it old or clumpy?) Cause1->Solution1b Probable Cause Solution2a Check CuBr Activity (Was it freshly prepared or purchased?) Cause2->Solution2a Probable Cause Solution2b Allow for sufficient reaction time/ gentle heating post-addition? Cause2->Solution2b Probable Cause Solution3a Phenol Impurity Detected? (Indicates reaction with H₂O) Cause3->Solution3a Probable Cause Solution3b Ensure non-aqueous workup until quenching step. Solution3a->Solution3b Corrective Action

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of chloroquinolines is a critical step in the synthesis of numerous compounds with significant therapeutic potential. However, the inherent inertness of the C-Cl bond in these heterocyclic systems presents a considerable challenge.[1] This guide, designed by senior application scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of catalyst selection for cross-coupling reactions involving chloroquinolines.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the cross-coupling of chloroquinolines, offering explanations grounded in mechanistic principles and providing actionable solutions.

Problem 1: Low or No Conversion of the Chloroquinoline Starting Material

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted chloroquinoline.

  • The desired product is formed in very low yields or not at all.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The C-Cl bond in chloroquinolines is notoriously difficult to activate.

    • Explanation: The electronegativity of the nitrogen atom in the quinoline ring influences the electronic properties of the C-Cl bond, making oxidative addition to the palladium(0) catalyst a challenging step.[2]

    • Solution 1: Switch to a More Active Catalyst System. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts paired with bulky, electron-rich phosphine ligands like SPhos, XPhos, BrettPhos, and RuPhos are generally more effective.[1] N-heterocyclic carbene (NHC) ligands also offer high activity.[1][3] For Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst is standard, though copper-free systems are also effective.[2][4]

    • Solution 2: Consider Nickel Catalysts. For Suzuki-Miyaura couplings, nickel-based catalysts can be a viable and more economical alternative to palladium.[1]

  • Inappropriate Base Selection: The choice of base is critical for the efficiency of the transmetalation step and regeneration of the active catalyst.

    • Explanation: The base's strength and solubility can significantly impact the reaction rate. Strong, non-nucleophilic bases are often required.[5]

    • Solution: For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][7] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are frequently used.[5][8] The solubility of the base can be a factor; in some cases, a combination of an inorganic and an organic base (e.g., DBU+NaTFA) can be beneficial for substrates with base-sensitive functional groups.[5]

  • Poor Solvent Choice: The solvent plays a crucial role in catalyst solubility, stability, and reactivity.[9][10][11][12]

    • Explanation: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[9][11]

    • Solution: Aprotic polar solvents like dioxane, toluene, and DMF are commonly used.[9][13] However, the optimal solvent can be reaction-specific. For instance, in some Suzuki-Miyaura couplings of chloroaryl triflates, polar aprotic solvents like acetone or MeNO₂ can favor reaction at the C-Cl bond.[9]

Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodehalogenation)

Symptoms:

  • GC-MS or LC-MS analysis reveals the presence of undesired products, such as the homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions), or the replacement of the chlorine atom with hydrogen.

Potential Causes & Solutions:

  • Catalyst Decomposition: The active catalyst can decompose, leading to the formation of palladium black and promoting side reactions.

    • Explanation: High temperatures or the presence of impurities can lead to the degradation of the catalytic species.

    • Solution: Ensure rigorous exclusion of air and moisture by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Consider using more stable pre-catalysts, such as the Buchwald G3 palladacycles.[14]

  • In Sonogashira Reactions: Alkyne Homocoupling (Glaser Coupling):

    • Explanation: This is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.

    • Solution: Meticulously degas all solvents and reagents. Alternatively, employ a copper-free Sonogashira protocol.[4]

  • Protodehalogenation:

    • Explanation: The chloroquinoline can react with trace amounts of water or other proton sources in the presence of the catalyst and base, leading to the replacement of the chlorine with a hydrogen atom.

    • Solution: Use thoroughly dried solvents and reagents. Ensure the base is not excessively hydrated.

Problem 3: Regioselectivity Issues with Polysubstituted Chloroquinolines

Symptoms:

  • In reactions with chloroquinolines bearing other leaving groups (e.g., -Br, -I, -OTf), the coupling occurs at the wrong position.

Potential Causes & Solutions:

  • Differential Reactivity of Halogens: The reactivity of halogens in oxidative addition to palladium(0) generally follows the trend I > Br > OTf > Cl.

    • Explanation: The bond dissociation energy of the C-X bond plays a significant role.

    • Solution: To achieve selective coupling at the chlorine atom in the presence of a more reactive group, careful ligand and condition optimization is necessary.[15] Sometimes, a less reactive catalyst system might favor the more challenging C-Cl activation.

  • Ligand-Controlled Regioselectivity: The choice of ligand can influence the site of oxidative addition.[15][16]

    • Explanation: The steric and electronic properties of the ligand can direct the catalyst to a specific position on the quinoline ring.

    • Solution: Screen a variety of ligands with different steric bulk and electronic properties. For example, in some systems, monodentate phosphine ligands might favor one position, while bidentate ligands favor another.[16]

II. Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is generally the best starting point for cross-coupling with chloroquinolines?

A1: For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are excellent starting points.[1] Examples include the use of Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos.[1][7] These ligands facilitate the challenging oxidative addition of the C-Cl bond. For Sonogashira reactions, Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI is a standard choice.[2][4]

Q2: How does the position of the chlorine atom on the quinoline ring (e.g., 2-chloro vs. 6-chloro vs. 8-chloro) affect the reaction?

A2: The position significantly impacts reactivity due to both electronic and steric effects.

  • Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which can activate halogens at the 2- and 4-positions towards nucleophilic attack and oxidative addition.[2]

  • Steric Effects: The 8-position is sterically hindered due to its proximity to the peri-hydrogen at the 7-position.[7] This can make it more challenging for bulky catalysts to access the C-Cl bond. The 6-position is generally less sterically encumbered.[7]

Q3: What is the role of N-heterocyclic carbene (NHC) ligands in these reactions?

A3: NHC ligands are strong σ-donors and are often more electron-rich than phosphine ligands.[3] This property makes them highly effective at promoting the oxidative addition of unreactive C-Cl bonds.[1] Metal complexes with NHC ligands are often very stable and can exhibit high turnover numbers.

Q4: When should I consider a copper-free Sonogashira coupling?

A4: You should consider a copper-free protocol when you observe significant formation of alkyne homocoupling byproducts (Glaser coupling).[4] Copper-free systems can also be advantageous when dealing with substrates that are sensitive to copper salts.

Q5: How can I accelerate my cross-coupling reactions?

A5: Microwave irradiation can significantly shorten reaction times.[4][13] However, direct translation from conventional heating to microwave conditions may require re-optimization of parameters like solvent and temperature.

III. Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of 6-Chloroquinoline[1]
  • To a solution of 6-chloroquinoline (0.5 mmol) and the desired boronic acid (0.75 mmol) in benzene (10 mL), add a 1M aqueous solution of Na₂CO₃ (1.2 mL).

  • Heat the mixture to 55°C.

  • Add Pd(PPh₃)₄ (0.02 mmol).

  • Stir the reaction mixture at 55°C for 18-20 hours.

  • After completion (monitored by TLC or GC-MS), cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

General Protocol for Buchwald-Hartwig Amination of 6-Chloroquinoline[1]
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 mol%) and the appropriate ligand (e.g., BrettPhos, 0.15 mol%) to a dry reaction vessel.

  • Add the base (e.g., NaOtBu, 1.2 mmol).

  • Add 6-chloroquinoline (1.0 mmol) and the desired amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

General Protocol for Copper-Free Sonogashira Coupling of a Chloroquinoline Derivative[1]
  • In a reaction vessel, combine the substituted chloroquinoline (1.0 mmol), phenylacetylene (1.0 mmol), Pd(PPh₃)₄ (as catalyst), and Cs₂CO₃ (20 mol%) as the base.

  • Add 1,4-dioxane (5 mL per mmol of substrate) as the solvent.

  • Stir the reaction mixture at 40°C under air.

  • Monitor the reaction progress until completion.

  • Work up the reaction mixture to isolate the desired product.

Comparative Catalyst Performance Data

The following tables summarize the performance of various catalyst systems for different cross-coupling reactions with chloroquinolines, providing a basis for initial catalyst selection.

Table 1: Suzuki-Miyaura Coupling of 6-Chloroquinoline with Phenylboronic Acid [1]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Benzene/H₂O5518-20~85
Pd(OAc)₂ / SPhosK₃PO₄Toluene10012High
NiCl₂(dppp)K₃PO₄Dioxane8024Moderate

Table 2: Buchwald-Hartwig Amination of 6-Chloroquinoline with Morpholine [1]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / BrettPhosNaOtBuToluene10016>95
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11018High
Pd(OAc)₂ / RuPhosCs₂CO₃t-BuOH10020High

Table 3: Sonogashira Coupling of a Chloroquinoline Derivative with Phenylacetylene [1]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ / CuIEt₃NDMF8012~90
PdCl₂(PPh₃)₂ / CuIDIPEADMF1008High
Pd(PPh₃)₄ (Copper-free)Cs₂CO₃Dioxane4024Moderate-High

IV. Visual Guides

Logical Flow for Catalyst Selection

catalyst_selection start Identify Cross-Coupling Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira catalyst_suzuki Pd/Bulky Phosphine (XPhos, SPhos) or Ni-based catalyst suzuki->catalyst_suzuki catalyst_buchwald Pd/Bulky Phosphine (BrettPhos, RuPhos) buchwald->catalyst_buchwald catalyst_sonogashira Pd/PPh3 with CuI or Copper-free system sonogashira->catalyst_sonogashira

Caption: Decision tree for initial catalyst system selection based on the desired cross-coupling reaction.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

catalytic_cycle General Catalytic Cycle (e.g., Suzuki) Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Pd(0)L_n->Ar-Pd(II)(Cl)L_n Oxidative Addition (Ar-Cl) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Cl)L_n->Ar-Pd(II)(Nu)L_n Transmetalation (Base, Nu-M) Ar-Pd(II)(Nu)L_n->Pd(0)L_n Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu

Sources

Technical Support Center: Overcoming the Low Reactivity of the C-Cl Bond in 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with the synthetic utility of 8-bromo-5-chloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile scaffold. Here, we address common experimental hurdles, particularly the low reactivity of the C-5 chloro substituent, and provide evidence-based troubleshooting strategies and in-depth answers to frequently asked questions.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments with this compound.

Issue 1: My cross-coupling reaction at the C-5 position is showing no or very low conversion.

Root Cause Analysis:

The primary reason for the lack of reactivity at the C-5 chloro position is the high bond dissociation energy of the C-Cl bond compared to the C-Br bond.[1][2] This makes the initial, often rate-limiting, oxidative addition step in many cross-coupling catalytic cycles, such as Suzuki-Miyaura or Buchwald-Hartwig amination, kinetically challenging.[3][4] Furthermore, electronic effects within the quinoline ring system can influence the reactivity of the C-Cl bond.

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Critical: Standard palladium catalysts that are effective for aryl bromides may be inefficient for aryl chlorides.[4]

    • Switch to Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are essential.[4][5] These ligands increase the electron density on the palladium(0) center, which enhances its nucleophilicity and facilitates the oxidative addition of the C-Cl bond.[1][4]

    • Consider Pre-catalysts: Using well-defined palladium pre-catalysts can ensure the formation of the active monoligated Pd(0) species, which is often more reactive.[5]

  • Optimize Reaction Conditions:

    • Increase Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier for C-Cl bond cleavage.[3]

    • Choice of Base: The nature of the base can significantly impact the reaction.[3] For Suzuki couplings, strong inorganic bases like K₃PO₄ are often effective. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LiHMDS are typically necessary.[6][7]

    • Solvent Effects: The choice of solvent can influence catalyst stability and reactivity. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.

  • Protecting Group Strategy: If selective reaction at the C-5 position is desired without affecting the C-8 bromine, it's important to choose conditions that favor C-Cl activation. However, if the goal is to react at the C-8 position first, standard Suzuki or Buchwald-Hartwig conditions will likely favor the more reactive C-Br bond.

Issue 2: I am observing a mixture of products, including debromination or homocoupling.

Root Cause Analysis:

Side reactions such as debromination (hydrodehalogenation) or homocoupling of the starting material or coupling partner can occur, especially under harsh reaction conditions or with a poorly optimized catalytic system. Homocoupling of boronic acids in Suzuki reactions, for instance, can be a competing pathway.

Troubleshooting Steps:

  • Fine-tune Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side products. It is crucial to screen different catalyst loadings to find the optimal balance between reactivity and selectivity.

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the boronic acid or amine can sometimes lead to side reactions.

  • Degas Thoroughly: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst and promote side reactions.

  • Use Additives: In some cases, additives can suppress side reactions. For example, the addition of small amounts of water in Suzuki reactions can sometimes improve yields and reduce homocoupling.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the chemistry of this compound.

Q1: Why is the C-Cl bond at the 5-position of the quinoline ring so unreactive?

The low reactivity of the C-Cl bond is a well-known challenge in cross-coupling chemistry and is attributed to several factors:

  • High Bond Strength: The C(sp²)-Cl bond is significantly stronger than the C(sp²)-Br and C(sp²)-I bonds, making it more difficult to break.[1]

  • Kinetics of Oxidative Addition: The oxidative addition of an aryl chloride to a palladium(0) center is kinetically less favorable than for the corresponding bromide or iodide.[3][4] This is the initial and often rate-limiting step in the catalytic cycle of many cross-coupling reactions.

  • Electronic Effects: The electronic properties of the quinoline ring system also play a role. The nitrogen atom in the quinoline ring is electron-withdrawing, which can influence the electron density at the C-5 position.

Q2: How can I achieve selective functionalization at the C-8 position while leaving the C-5 chloro group intact?

Due to the significantly higher reactivity of the C-Br bond compared to the C-Cl bond, achieving selective functionalization at the C-8 position is generally straightforward.[1] Standard cross-coupling conditions that are effective for aryl bromides will typically favor reaction at the C-8 position.

Recommended Approach for Selective C-8 Functionalization:

  • Reaction Type: Suzuki-Miyaura or Buchwald-Hartwig amination.

  • Catalyst: A standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a less bulky phosphine ligand (e.g., PPh₃).

  • Reaction Conditions: Milder reaction temperatures (e.g., 80-100 °C) and a suitable base (e.g., Na₂CO₃ or K₂CO₃ for Suzuki, or a weaker base for amination if possible) will generally be sufficient to activate the C-Br bond without significantly affecting the C-Cl bond.

Q3: What is the underlying mechanism for activating the C-Cl bond with specialized ligands?

The activation of the C-Cl bond by specialized, bulky, and electron-rich phosphine ligands in palladium-catalyzed cross-coupling reactions is a result of both steric and electronic effects that influence the key oxidative addition step.[4]

  • Electronic Effect: Electron-donating ligands increase the electron density on the palladium(0) center. This enhanced nucleophilicity of the metal center facilitates the attack on the electrophilic carbon of the C-Cl bond, lowering the activation energy for oxidative addition.[1][4]

  • Steric Effect: The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species (L-Pd(0)) in solution. This species is more readily able to undergo oxidative addition. The steric hindrance also facilitates the final reductive elimination step, which releases the product and regenerates the active catalyst.[4]

The interplay of these factors is crucial for an efficient catalytic cycle for the activation of the otherwise unreactive C-Cl bond.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-5 Position

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, targeting the C-5 position. Optimization will be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • XPhos ligand (if not using a pre-catalyst, 1.1-1.2 equivalents relative to Pd)

  • Potassium phosphate (K₃PO₄), anhydrous (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium pre-catalyst (or palladium source and ligand), and potassium phosphate.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Ligands for C-Cl Bond Activation
LigandCatalyst SystemTypical Temperature (°C)Relative Reactivity for C-Cl ActivationReference
PPh₃Pd(OAc)₂ / PPh₃>120Low[4]
P(t-Bu)₃Pd₂(dba)₃ / P(t-Bu)₃80-110High[4]
XPhosXPhos Pd G380-110Very High[5]
SPhosSPhos Pd G280-110Very High[5]

This table provides a qualitative comparison. Optimal conditions will vary depending on the specific substrates.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-5 Position

This protocol outlines a general procedure for the amination of the C-5 chloro position of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%)

  • RuPhos ligand (if not using a pre-catalyst, 1.1-1.2 equivalents relative to Pd)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (or palladium source and ligand) and the base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine and then this compound.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 4: Visualizing Reaction Workflows

Diagram: Troubleshooting Workflow for a Failed C-Cl Cross-Coupling Reaction

G start No or Low Conversion at C-Cl Position check_catalyst Is an electron-rich, bulky phosphine ligand being used? (e.g., XPhos, SPhos, P(t-Bu)3) start->check_catalyst change_ligand Switch to a more effective ligand. check_catalyst->change_ligand No check_conditions Are the reaction conditions (temperature, base) optimized? check_catalyst->check_conditions Yes change_ligand->check_conditions increase_temp Increase reaction temperature (e.g., to 100-120 °C). check_conditions->increase_temp No check_purity Are all reagents and solvents anhydrous and pure? check_conditions->check_purity Yes change_base Screen stronger bases (e.g., K3PO4 for Suzuki, NaOt-Bu for amination). increase_temp->change_base change_base->check_purity purify_reagents Purify starting materials and dry solvents. check_purity->purify_reagents No success Successful C-Cl Coupling check_purity->success Yes purify_reagents->success

Caption: A decision-making flowchart for troubleshooting unsuccessful C-Cl bond cross-coupling reactions.

Diagram: General Catalytic Cycle for Palladium-Catalyzed C-Cl Activation

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Cl)L OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal PdII_Nu Ar-Pd(II)(Nu)L Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product Ar-Nu RedElim->Product ArylCl Ar-Cl ArylCl->OxAdd Nu_Source [Nu-M] or H-Nu Nu_Source->Transmetal

Caption: A simplified representation of the catalytic cycle for cross-coupling reactions involving C-Cl bond activation.

References

  • Mechanism of Aryl Chloride Amination: Base-Induced Oxidative Addition - ACS Publications.
  • 4.9: Oxidative Addition of Polar Reagents - Chemistry LibreTexts.
  • ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. | Request PDF - ResearchGate.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) DOI:10.1039/B409144B.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - NIH.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H.
  • Catalysis In C-Cl Activation - ResearchGate.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides | Journal of the American Chemical Society.
  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th.
  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC - PubMed Central - NIH.
  • Intramolecular aryl–aryl coupling via C–H activation - ResearchGate.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia.
  • Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle | ACS Catalysis - ACS Publications.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate.
  • Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase - ResearchGate.
  • Electronic and Steric Manipulation of the Preagostic Interaction in iso-Quinoline Complexes of Rh(I) | Request PDF - ResearchGate.
  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.
  • C–Cl bond activation and catalytic hydrodechlorination of hexachlorobenzene by cobalt and nickel complexes with sodium formate as a reducing agent - Dalton Transactions (RSC Publishing).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Publications.
  • C-H Activation of Heteroaromatics - ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews.
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI.
  • Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC - NIH.
  • This compound (C9H5BrClN) - PubChemLite.
  • This compound | C9H5BrClN | CID 14548349 - PubChem.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.
  • 8-Bromo-5-chloroisoquinolin-3-OL | C9H5BrClNO | CID 70812351 - PubChem.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate.
  • 8-Quinolinol, 7-bromo-5-chloro- | C9H5BrClNO | CID 82095 - PubChem.

Sources

Technical Support Center: Workup Procedures for 8-Bromo-5-chloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed technical support for the workup and purification of 8-Bromo-5-chloroquinoline. Authored from the perspective of a Senior Application Scientist, this document synthesizes established protocols with practical, field-proven insights to help you navigate common challenges and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step after my this compound synthesis reaction is complete?

A: The initial and most critical step is to safely and effectively quench the reaction. For many syntheses, particularly those involving strong acids like in a Skraup-type reaction, this involves carefully pouring the cooled reaction mixture onto crushed ice.[1] This serves to dilute the acid and dissipate any residual heat, preventing uncontrolled side reactions. Following this, a carefully controlled neutralization is paramount.

Q2: Which base should I use for neutralization and what is the target pH?

A: The choice of base depends on the reaction solvent and the desired final state of your product.

  • For aqueous acidic mixtures: A concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution is often used to make the mixture strongly alkaline.[1] Alternatively, for a more controlled neutralization, a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used to bring the pH to a range of 7-8.[2][3]

  • Target pH: The goal is to neutralize the excess acid and convert any protonated quinoline product into its free base form, which is soluble in organic solvents, facilitating extraction. A final pH of 7-8 is a common target.[2]

Q3: What is the best solvent system for extracting this compound?

A: Dichloromethane (DCM) and ethyl acetate (EtOAc) are the most commonly cited solvents for extracting halogenated quinolines.[2]

  • Dichloromethane (CH₂Cl₂): Offers excellent solubility for many quinoline derivatives and is denser than water, simplifying separation of the organic layer.

  • Ethyl Acetate (EtOAc): A less toxic alternative to DCM, it is also highly effective for extraction.[2] The choice may also be influenced by the presence of specific impurities. It is common to perform multiple extractions (e.g., 3 x 100 mL) to ensure a high recovery of the product.[2]

Q4: My crude product contains colored impurities. What is the most effective purification method?

A: Column chromatography is the most robust method for purifying this compound from colored impurities and side products.[2]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used.[2] The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. A common starting ratio is 40:1, moving to 20:1 (hexane:ethyl acetate).[2]

Recrystallization can also be an effective technique if a suitable solvent system is identified. Heptane or a mixture of heptane and toluene have been used for similar bromo-isoquinoline derivatives.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Emulsion formation during extraction High concentration of salts or viscous reaction byproducts.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help.
Product precipitates during neutralization The free base form of the quinoline is poorly soluble in the aqueous mixture.This can be advantageous. If a solid precipitates, it can often be collected by filtration, washed with water, and then dried.[1][4] This can serve as a preliminary purification step.
Low yield after extraction Incomplete neutralization, insufficient extraction, or product loss during workup.Ensure the pH is basic enough to deprotonate the quinoline. Increase the number of extractions. Be careful to avoid product loss in the aqueous layer during separations.
Multiple spots on TLC after column chromatography Co-elution of impurities with similar polarity to the product.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. Consider a secondary purification step like recrystallization.
Product is an oil instead of a solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If it remains an oil, column chromatography is the recommended purification method.[6]

Standard Workup Protocol

This protocol outlines a general procedure for the workup of an this compound synthesis, assuming a reaction conducted in a strong acid like sulfuric acid.

Step-by-Step Methodology
  • Quenching:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate, larger beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully, with stirring, pour the reaction mixture onto the crushed ice.

  • Neutralization:

    • Place the beaker containing the quenched reaction in an ice bath to manage heat generation.

    • Slowly add a saturated solution of sodium carbonate (Na₂CO₃) or a dilute solution of sodium hydroxide (NaOH) with constant stirring until the pH of the solution reaches 7-8.[2][3] Monitor the pH using pH paper or a calibrated pH meter.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Add an appropriate volume of an organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[2]

    • Gently invert the funnel multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction process two more times with fresh organic solvent.

    • Combine all the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]

    • Filter off the drying agent.

  • Solvent Removal and Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[2] Alternatively, recrystallization from a suitable solvent can be attempted.[4][5]

Workflow Diagram

Workup_Procedure ReactionMixture Completed Reaction (in Strong Acid) Quenching Quench on Crushed Ice ReactionMixture->Quenching Neutralization Neutralize to pH 7-8 (e.g., Na₂CO₃) Quenching->Neutralization Extraction Extract with Organic Solvent (e.g., DCM or EtOAc) Neutralization->Extraction OrganicLayer Combined Organic Extracts Extraction->OrganicLayer Organic Phase AqueousLayer Aqueous Layer (Discard) Extraction->AqueousLayer Aqueous Phase Washing Wash with Brine OrganicLayer->Washing Drying Dry over Anhydrous Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Purification Purification (Column Chromatography or Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the workup of this compound.

References

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • The Preparation of Quinolines by a Modified Skraup Reaction. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Wikipedia. (n.d.). Skraup reaction.
  • Preparation and Properties of Quinoline. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • AMERICAN ELEMENTS. (n.d.). 8-Bromo-5-chloroisoquinoline.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Synthesis Spotlight. (2025). Heterocycles Halogenated, Hassles Removed.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • National Taiwan Normal University. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography e Mass spectrometry.

Sources

Technical Support Center: Impurity Analysis of 8-Bromo-5-chloroquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, analytical scientists, and drug development professionals working with 8-Bromo-5-chloroquinoline. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols for identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC). Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the HPLC analysis of this compound.

Q1: What are the likely impurities in this compound that I should be looking for?

A1: Impurities in this compound can be broadly categorized into process-related impurities and degradation products.[1]

  • Process-Related Impurities: These arise from the chemical synthesis process. Given the nature of quinoline synthesis and halogenation, potential impurities include:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Partially formed molecules from incomplete reactions.[2]

    • By-products: Resulting from side reactions, such as isomers with different halogenation patterns (e.g., 5-bromo-8-chloroquinoline or di-halogenated quinolines).

    • Reagents, Ligands, and Catalysts: Residual chemicals used during the manufacturing process.[3]

  • Degradation Products: These form due to the decomposition of this compound under various stress conditions like exposure to acid, base, light, heat, or oxidation.[4][5] Potential degradation products could include hydroxylated quinolines or dehalogenated species.[6][7]

Q2: My this compound peak is showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[8] The primary cause is the interaction between the basic nitrogen atom in the quinoline ring and acidic residual silanol groups on the silica-based stationary phase.[9][10] This leads to a secondary retention mechanism that broadens and distorts the peak.[10]

Here are strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-3.5) ensures that the quinoline nitrogen is protonated and the silanol groups are not ionized, which minimizes the unwanted secondary interactions.[9][11]

  • Use of a Competing Base: Adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[11]

  • Column Selection: Employing a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.[12] Alternatively, columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer better peak shapes for halogenated aromatic compounds.[13][14]

Q3: I am not getting good resolution between my main peak and a closely eluting impurity. What can I do?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.

  • Optimize Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust Temperature: Changing the column temperature can influence the selectivity of the separation. A systematic study at different temperatures (e.g., 25°C, 35°C, 45°C) is recommended.[14]

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry is the next logical step. For halogenated aromatic compounds, a PFP or phenyl-hexyl column can provide alternative selectivity compared to a standard C18 column.[13][14]

Q4: How do I comply with regulatory guidelines like ICH for impurity profiling?

A4: The International Council for Harmonisation (ICH) provides guidelines for impurity testing. Key guidelines to consider are ICH Q3A(R2) for impurities in new drug substances.[2][15] The core principles involve:

  • Reporting Threshold: You must report any impurity above a certain level, which is typically based on the maximum daily dose of the drug substance.[2]

  • Identification Threshold: Above a higher threshold, you must identify the chemical structure of the impurity.[1]

  • Qualification Threshold: At an even higher level, the impurity must be qualified, meaning you need to gather toxicological data to ensure its safety.[2]

Your analytical method must be validated to be "stability-indicating," meaning it can resolve the main compound from all potential impurities and degradation products.[16] This is often demonstrated through forced degradation studies.[5][17]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common HPLC issues encountered during the analysis of this compound.

Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to diagnose and resolve asymmetrical peaks.

G cluster_optimization Optimization Strategies start Start: Peak Tailing Observed (Tf > 1.2) check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Does it tail? check_neutral->neutral_tails system_issue Problem is likely extra-column volume or column void. Check fittings, tubing, and column integrity. neutral_tails->system_issue Yes analyte_issue Problem is likely secondary interaction with stationary phase. neutral_tails->analyte_issue No ph_adjust Adjust Mobile Phase pH to 2.5-3.5 analyte_issue->ph_adjust buffer_mod Increase buffer concentration or add a competing base (e.g., TEA) ph_adjust->buffer_mod column_change Switch to a high-purity, end-capped column or a PFP/Phenyl-Hexyl column buffer_mod->column_change overload_check Perform a sample loading study to check for overload column_change->overload_check end Resolution: Symmetrical Peak Achieved overload_check->end

Caption: Diagnostic workflow for troubleshooting peak tailing.

Troubleshooting Poor Resolution

This guide outlines a systematic approach to improving the separation between this compound and a co-eluting impurity.

G cluster_method_dev Method Optimization start Start: Poor Resolution (Rs < 1.5) gradient_adjust Decrease gradient slope or switch to isocratic start->gradient_adjust solvent_change Change organic modifier (ACN to MeOH or vice versa) gradient_adjust->solvent_change temp_adjust Vary column temperature (e.g., 25-45°C) solvent_change->temp_adjust column_select Select a column with alternative selectivity (e.g., PFP, Phenyl-Hexyl) temp_adjust->column_select check_efficiency Check system suitability (plate count, peak width) column_select->check_efficiency system_maintenance If efficiency is low, perform system maintenance: - Check for leaks - Replace frits - Use guard column check_efficiency->system_maintenance Low end Resolution: Baseline Separation Achieved (Rs >= 1.5) check_efficiency->end High system_maintenance->start

Caption: Systematic workflow for improving chromatographic resolution.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Recommended HPLC Method for Impurity Profiling

This method is a robust starting point for the analysis of this compound and its impurities.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (L1)A standard reversed-phase column with good resolving power.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic pH to minimize peak tailing and offers good buffering capacity.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% B to 80% B over 30 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and good efficiency.
Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLA standard injection volume to avoid column overload.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%, and the tailing factor for the main peak should be less than 1.5.[18]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method.[4][5] The goal is to achieve 5-20% degradation of the active substance.[19]

  • Sample Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.

  • Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

    • Use a PDA detector to check for peak purity and identify the formation of new peaks.

References

  • U.S. Pharmacopeia.
  • European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link]
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • U.S. Pharmacopeia.
  • LCGC International. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • Chrom Tech, Inc.
  • Phenomenex. Reversed Phase HPLC Columns. [Link]
  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]
  • ResearchGate.
  • ResearchGate. (PDF) Microbial degradation of quinoline and methylquinolines. [Link]
  • Chromatography Forum.
  • MedCrave online.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Journal of Analytical & Pharmaceutical Research.
  • PubMed. Biodegradation characteristics of quinoline by Pseudomonas putida. [Link]
  • ResearchGate. Microbial degradation of quinoline (as proposed by Boyd et al. 1993;... [Link]
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
  • PubMed. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. [Link]
  • HALO Columns.
  • NIH.
  • Restek. HPLC Troubleshooting Guide. [Link]
  • BioPharma Reporter. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

Sources

preventing decomposition of 8-Bromo-5-chloroquinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for 8-bromo-5-chloroquinoline. This guide is designed to provide you, the researcher, with in-depth technical knowledge and practical troubleshooting strategies to ensure the stability and successful reactivity of this versatile building block in your synthetic endeavors. As a dihalogenated quinoline, this molecule presents unique challenges and opportunities. Understanding its reactivity profile is paramount to minimizing decomposition and maximizing yields.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of a debrominated byproduct (5-chloroquinoline) in my palladium-catalyzed cross-coupling reaction. What is happening and how can I prevent it?

A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[1][2] It occurs when the organopalladium intermediate, formed after oxidative addition of the C-Br bond to the Pd(0) catalyst, is intercepted by a hydride source before it can proceed through the desired catalytic cycle (e.g., transmetalation in a Suzuki coupling). The C-Br bond at the 8-position is generally more susceptible to oxidative addition than the C-Cl bond at the 5-position, making debromination at this site more common.[3]

  • Potential Hydride Sources:

    • Trace water in the reaction.

    • Amine bases or the amine coupling partner itself in Buchwald-Hartwig aminations.

    • Solvents that can act as hydride donors (e.g., alcohols, THF under certain conditions).

    • Boronic acids or their decomposition products.

  • Preventative Measures:

    • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading your catalyst and reagents, which can lead to side reactions.

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents.

    • Choice of Base: Use a non-coordinating, anhydrous base. For Suzuki couplings, anhydrous K₃PO₄ or Cs₂CO₃ are often better choices than bases that can contain water (like hydrated K₂CO₃) or act as hydride donors. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard, but ensure it is of high purity.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) which can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[4]

Q2: My reaction is producing a significant amount of a dimeric byproduct (a biquinoline). What causes this?

A2: You are observing homocoupling, another prevalent side reaction. This occurs when two molecules of your this compound couple with each other. This can happen through two main pathways:

  • Oxidative Coupling: Can be promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II) and facilitate the coupling of two organopalladium intermediates.

  • Reductive Coupling: Can occur during the formation of the active Pd(0) catalyst from a Pd(II) precatalyst, where your starting material acts as a reductant.

  • Mitigation Strategies:

    • Strict Exclusion of Oxygen: Thoroughly degas your solvents and maintain a positive pressure of an inert gas.

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require in-situ reduction that can sometimes promote homocoupling.

    • Controlled Reaction Temperature: Do not overheat the reaction. Higher temperatures can sometimes favor side reactions. Start with the lowest temperature reported for a similar transformation and slowly increase if needed.

Q3: Is this compound sensitive to light?

A3: Yes, haloquinolines can exhibit photosensitivity. While specific data on this compound is limited, it is best practice to assume it may be photolabile, especially under UV irradiation. Photochemical degradation can lead to the formation of radical species and subsequent decomposition.

  • Recommendation: Protect your reaction from direct light by wrapping the reaction vessel in aluminum foil. This is a simple precaution that can prevent unforeseen decomposition pathways.

Troubleshooting Guides for Common Reactions

Scenario 1: Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product and significant formation of 5-chloroquinoline and/or homocoupled biquinoline.

Suzuki_Troubleshooting

Parameter Potential Problem Recommended Action & Rationale
Atmosphere Oxygen contamination is leading to catalyst decomposition and homocoupling.Purge the reaction vessel by evacuating and back-filling with argon or nitrogen (3 cycles). Ensure solvents are thoroughly degassed. A positive pressure of inert gas should be maintained.
Base The base may contain water (promoting hydrodehalogenation) or be too weak to facilitate efficient transmetalation.Switch to a strong, anhydrous base like K₃PO₄ or Cs₂CO₃. Finely powder the base to increase its surface area and reactivity.[5]
Solvent The solvent may be a source of hydride or may not be optimal for the solubility of reagents and intermediates.Use high-purity, anhydrous, and degassed solvents. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common. However, for a sensitive substrate, consider a non-protic solvent system first.[6][7][8]
Catalyst/Ligand The ligand may not be bulky or electron-rich enough to promote rapid reductive elimination, allowing side reactions to occur.Use a modern biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium species and accelerate the catalytic cycle.[4]
Temperature Excessive heat can promote thermal degradation and increase the rate of side reactions.Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
Scenario 2: Buchwald-Hartwig Amination

Issue: Incomplete conversion and/or formation of hydrodehalogenated starting material (5-chloroquinoline).

Buchwald_Hartwig_Decomposition

Parameter Potential Problem Recommended Action & Rationale
Base The base (e.g., NaOtBu) can degrade over time or if not handled under inert conditions, leading to poor activity. An incorrect stoichiometry can also be detrimental.Use a fresh, high-purity strong base like NaOtBu or LHMDS. Ensure accurate measurement and typically use 1.2-1.5 equivalents. The choice of base is critical for deprotonating the amine in the catalytic cycle.[1]
Ligand The ligand is crucial for stabilizing the palladium catalyst and facilitating the C-N bond-forming reductive elimination. An inappropriate ligand can lead to a stalled cycle and decomposition.For an electron-deficient quinoline system, a highly electron-donating and bulky ligand is recommended. Consider ligands like BrettPhos or RuPhos. These ligands promote the reductive elimination step, which is often the rate-limiting step and competes with decomposition pathways.[9]
Solvent Polar aprotic solvents are typical, but their purity is critical.Toluene, dioxane, or THF are commonly used. Ensure they are anhydrous and degassed. The solvent choice can influence the solubility of the catalytic species and the overall reaction rate.[10]
Amine Reactant If the amine has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can be a competitive side reaction, leading to hydrodehalogenation.This is an inherent reactivity challenge. Using a ligand that promotes faster reductive elimination is the primary strategy to overcome this.[1] Additionally, running the reaction at the lowest possible temperature that still affords a reasonable rate can help minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a starting point protocol and may require optimization for specific boronic acids.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or high-purity nitrogen. Repeat this process three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the XPhos ligand (1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting quinoline) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is for a secondary amine coupling partner. Adjustments may be needed for primary amines.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and RuPhos ligand (2.2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv). Then add this compound (1.0 equiv) and degassed toluene (to achieve ~0.1 M concentration). Finally, add the secondary amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

By understanding the potential decomposition pathways and carefully selecting and controlling your reaction parameters, you can successfully employ this compound as a robust building block in your synthetic campaigns.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1023–1025. [Link]
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). DTU Orbit.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Boyle, R. G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8943-8951. [Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • ResearchGate. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
  • PubChemLite. (n.d.). This compound (C9H5BrClN).
  • Lookchem. (n.d.). HYDRODEHALOGENATION OF BROMO- AND CHLOROPYRIDINES OVER PALLADIUM COMPLEX AND PALLADIUM METAL CATALYSTS.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem Technical Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Mdletshe, M., & Singh, G. S. (2016).
  • Cross-coupling reaction. (2023, December 25). In Wikipedia. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
  • Muntean, D. L., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules, 26(15), 4647. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Technical Support.
  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
  • Orduna, A., & Foubelo, F. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
  • Thapa, S., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15395-15471. [Link]
  • ResearchGate. (n.d.). Thermal degradation studies of 8-hydroxyquinoline, adipamide and formaldehyde copolymer resin.
  • PubChemLite. (n.d.). 5-bromo-8-chloroquinoline (C9H5BrClN).
  • ResearchGate. (n.d.). Palladium‐Catalyzed Microwave‐Assisted Amination of 1‐Bromonaphthalenes and 5‐ and 8‐Bromoquinolines.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-5-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the intrinsic reactivity of this compound and the critical role of solvents in modulating its chemical behavior.

Q1: In this compound, which halogen is the primary site of reactivity in cross-coupling reactions?

Answer: The Carbon-Bromine (C-Br) bond at the 8-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 5-position. This preferential reactivity is a cornerstone of its synthetic utility, allowing for selective, sequential functionalization.

The primary reason for this difference lies in the bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond.[1][2] In the context of palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] This step involves the cleavage of the carbon-halogen bond. A weaker bond requires less energy to break, thus the oxidative addition occurs much more readily at the C-Br bond.[1][2]

  • C-Br Bond Dissociation Energy (Aryl): ~335 kJ/mol

  • C-Cl Bond Dissociation Energy (Aryl): ~400 kJ/mol

This energy difference allows for a high degree of chemoselectivity under carefully controlled conditions.

cluster_reactivity Reactivity Hierarchy Start This compound CBr_Bond C-Br Bond (Position 8) Start->CBr_Bond CCl_Bond C-Cl Bond (Position 5) Start->CCl_Bond Reactive More Reactive (Primary Site) CBr_Bond->Reactive Lower Bond Energy Less_Reactive Less Reactive (Secondary Site) CCl_Bond->Less_Reactive Higher Bond Energy

Caption: Differential reactivity of C-Br and C-Cl bonds.

Q2: How do solvents generally influence the rate and selectivity of palladium-catalyzed reactions with this substrate?

Answer: Solvents play a multifaceted and critical role that extends far beyond simply dissolving reagents.[4] Their influence on reaction rate, selectivity, and catalyst stability is profound. Key functions include:

  • Solubilizing Reagents: Ensuring all components, including the organic halide, coupling partner (e.g., boronic acid), base, and catalyst, are in the solution phase is essential for the reaction to proceed.[5]

  • Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates and transition states that form during the catalytic cycle.[6][7] For instance, the oxidative addition step often involves a polar transition state that is accelerated in more polar solvents.[5][7]

  • Coordinating to the Catalyst: Solvents can act as ligands, coordinating to the palladium center. This coordination can alter the electronic properties and steric environment of the catalyst, directly impacting its reactivity and selectivity.[8][9][10] For example, a coordinating solvent might compete with a phosphine ligand, changing the active catalytic species.[8][9]

  • Influencing Base Efficacy: The effectiveness of the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) can be highly dependent on the solvent, affecting its solubility and dissociation.

Q3: What specific solvent properties should I consider when designing an experiment?

Answer: The three most critical properties are polarity, proticity, and coordinating ability.

Solvent PropertyDescriptionImpact on this compound ReactivityExample Solvents
Polarity (Dielectric Constant & Dipole Moment) The ability of a solvent to separate charge. Polar solvents stabilize charged intermediates and transition states.[11][12]In Suzuki and Buchwald-Hartwig reactions, polar solvents often accelerate the rate-determining oxidative addition step.[5][7] This can sometimes lead to a loss of selectivity if conditions are too harsh, causing the C-Cl bond to react.High Polarity: DMF, DMAc, NMP, DMSO. Medium Polarity: THF, Dioxane. Low Polarity: Toluene, Hexane.
Proticity The ability of a solvent to act as a hydrogen bond donor. Protic solvents have a hydrogen atom attached to an electronegative atom (e.g., O-H, N-H).Protic solvents (e.g., alcohols, water) can solvate and potentially deactivate anionic nucleophiles and bases, which can slow down reactions like SNAr or the transmetalation step in Suzuki couplings.[11][13] However, a small amount of water can sometimes be beneficial in Suzuki couplings to aid in the dissolution of the base and facilitate the formation of the active boronate species.[14]Protic: Water, Methanol, Ethanol. Aprotic: THF, Dioxane, Toluene, DMF.
Coordinating Ability The ability of a solvent to donate a lone pair of electrons and act as a ligand for the metal catalyst.Strongly coordinating solvents (e.g., DMF, NMP) can bind to the palladium center. This can sometimes stabilize the catalyst but may also compete with the primary ligand or substrate, potentially slowing the reaction or altering its selectivity.[8][9][10] Non-coordinating solvents (e.g., Toluene, Hexane) do not bind strongly to the metal, leaving the catalytic sites more accessible.Coordinating: DMF, DMAc, NMP, Acetonitrile. Weakly/Non-coordinating: Toluene, Dioxane, THF.

Troubleshooting Guide

This section provides structured advice for common issues encountered during Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions with this compound.

Scenario 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, its success with a di-halogenated substrate like this compound hinges on precise control over reaction conditions, with solvent choice being paramount.

Problem: Low or No Conversion of Starting Material

If you observe primarily unreacted this compound, it points to an issue with catalyst activity or reaction conditions.

start Problem: Low or No Conversion q1 Is the catalyst active? (Degassed system? Fresh reagents?) start->q1 sol1 Solution: Ensure rigorous degassing. Use fresh Pd catalyst and boronic acid. q1->sol1 No q2 Are all reagents soluble in the chosen solvent? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Switch to a solvent system with better solubilizing power (e.g., Toluene/EtOH, Dioxane/H₂O). Consider heating. q2->sol2 No q3 Is the reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Increase temperature. Switch to a higher-boiling solvent like Dioxane or NMP. q3->sol3 No end_node Re-evaluate Ligand/Base Combination q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Detailed Causality & Solutions:

  • Reagent Solubility: Poor solubility is a common culprit.[15] While toluene is a good non-coordinating solvent, the boronic acid or inorganic base may not be fully soluble.

    • Solution: Employ a mixed solvent system. A classic and highly effective combination is Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water . The protic co-solvent helps dissolve the base and facilitates the formation of the reactive boronate species.[14]

  • Insufficient Thermal Energy: Oxidative addition is the rate-determining step and requires energy.

    • Solution: If solubility is not the issue, consider a higher boiling point solvent. Switching from THF (b.p. 66 °C) to Dioxane (b.p. 101 °C) or NMP (b.p. 202 °C) can provide the necessary thermal energy to drive the reaction to completion. Be cautious, as excessive heat can compromise selectivity.

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen.

    • Solution: Ensure the solvent is thoroughly degassed before adding the catalyst. This is non-negotiable. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes are essential.[16]

Problem: Poor Selectivity (Reaction at C-Cl)

Observing the di-substituted product or the product from C-Cl coupling indicates that the reaction conditions are too harsh, overcoming the intrinsic reactivity difference between the C-Br and C-Cl bonds.

Detailed Causality & Solutions:

  • Overly Polar or Coordinating Solvent: Highly polar, coordinating solvents like DMF or NMP can dramatically accelerate oxidative addition.[6][8][9] While this boosts the rate at the C-Br bond, it can also lower the activation energy for the C-Cl bond enough for it to react, especially at elevated temperatures.

    • Solution: Switch to a less polar, weakly coordinating solvent. Toluene or Dioxane are excellent starting points for maintaining high selectivity for the C-Br bond. These solvents do not coordinate as strongly to the palladium center, preserving the inherent reactivity difference between the two halogens.[8][10]

  • Excessive Temperature: As noted above, high temperatures can provide enough energy to activate the stronger C-Cl bond.

    • Solution: Screen lower reaction temperatures. If a reaction in Dioxane at 100 °C gives poor selectivity, try running it at 80-90 °C for a longer period.

Scenario 2: Buchwald-Hartwig Amination

This reaction is powerful for forming C-N bonds but is sensitive to the choice of base, ligand, and solvent.[17][18]

Problem: Incomplete Reaction or Low Yield

This often points to issues with the base or catalyst system being suboptimal for the chosen solvent.

Detailed Causality & Solutions:

  • Base-Solvent Mismatch: Strong, sterically hindered bases like NaOt-Bu or LHMDS are commonly used.[19][20] Their solubility and reactivity are highly solvent-dependent.

    • Solution: For NaOt-Bu, Toluene or Dioxane are standard choices. If using a weaker carbonate or phosphate base (which can be beneficial for sensitive substrates), a more polar solvent like Dioxane or even t-BuOH may be required to achieve sufficient reaction rates.[20]

  • Solvent Inhibition: Strongly coordinating solvents can sometimes inhibit the reaction.

    • Solution: While polar aprotic solvents are often used, if you suspect inhibition, switch to a non-coordinating solvent like Toluene . This is a very common and effective solvent for Buchwald-Hartwig aminations.[21]

Problem: Dehalogenation Side Reaction

Observing 5-chloroquinoline as a byproduct means the bromine has been replaced by hydrogen. This occurs via a competing pathway involving β-hydride elimination from the palladium-amide intermediate.[17][22]

Detailed Causality & Solutions:

  • Solvent Choice and Catalyst System: While not solely a solvent issue, the choice of solvent can influence the equilibria in the catalytic cycle.

    • Solution: This problem is often more directly addressed by changing the ligand to one that promotes faster reductive elimination, which outcompetes the β-hydride elimination pathway. However, ensuring a non-polar, aprotic environment like Toluene is a good starting point, as it is the standard for many well-behaved Buchwald-Hartwig systems.

Detailed Experimental Protocol

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-8 position of this compound.

Selective Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely ground K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-Dioxane and degassed water via syringe to create a 4:1 Dioxane:Water solvent mixture (e.g., 4 mL Dioxane, 1 mL Water for a 0.1 M reaction).

  • Degassing: With gentle stirring, bubble Argon or Nitrogen through the solvent mixture for 15-20 minutes. This step is critical to remove any residual oxygen.

  • Catalyst Addition: Briefly remove the gas inlet and add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Place the sealed flask into a preheated oil bath at 90 °C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-chloro-8-phenylquinoline.

References

  • Neufeldt, S. R., & Sanford, M. S. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. Chemical Science, 13(6), 1594-1601. [Link][8][9][10]
  • Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(36), 8440-8443. [Link][6][7]
  • Gandeepan, P., & Ackermann, L. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link][4]
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects on the oxidative addition of aryl chlorides to palladium(0). Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
  • Valente, C., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B, 124(52), 11896-11906. [Link][5]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][17]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link][11]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link][19]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link][13]
  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?".
  • Reddit user /u/DasBoots. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link][14]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][3]
  • Epistemeo. (2012).
  • Chemistry For Everyone. (2025). How Does Dipole Moment Affect Chemical Reactions? YouTube. [Link][12]

Sources

refining protocols for the synthesis of 8-Bromo-5-chloroquinoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Bromo-5-chloroquinoline Analogs

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of this compound analogs. This guide is structured to provide practical, field-proven insights into refining your synthetic protocols. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific 8-bromo-5-chloro substitution pattern offers a versatile platform for developing novel therapeutics.[1] However, the path to these target molecules is often paved with challenges, from controlling notoriously vigorous reactions to achieving precise regioselectivity. This center is designed to address these specific issues head-on.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.

Question 1: My Skraup synthesis to build the quinoline core is extremely exothermic and difficult to control, resulting in significant tar formation and low yields. How can I moderate this reaction?

Answer: The Skraup synthesis is a powerful method for creating the quinoline backbone from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[2][3] However, its classic formulation is infamous for being violently exothermic.[4][5] The root cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by a vigorous condensation and cyclization cascade.[6]

Causality & Solution:

  • Uncontrolled Exotherm: The reaction rate is highly dependent on temperature and acid concentration. Localized hotspots accelerate the reaction uncontrollably, leading to polymerization and charring (tar formation).[7]

  • Proven Solution: The most effective and historically validated method to tame the reaction is the addition of a moderator.

    • Ferrous sulfate (FeSO₄): This is the most common and effective moderator. It is believed to function as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous surge in temperature.[5][7]

    • Boric Acid: Can also be used to achieve a less violent reaction.[6]

Refined Protocol Adjustments:

  • Slow Acid Addition: Add the concentrated sulfuric acid dropwise to the mixture of aniline, glycerol, and ferrous sulfate with efficient cooling (e.g., in an ice bath).

  • Order of Addition is Critical: Ensure the ferrous sulfate is well-distributed in the aniline/glycerol mixture before adding the sulfuric acid. Adding the acid first can initiate the reaction prematurely.[5]

  • Vigorous Stirring: Maintain efficient mechanical stirring throughout the addition and reaction to ensure even heat distribution and prevent the formation of localized hot spots.

Question 2: I am struggling with regioselectivity during the direct halogenation of my quinoline scaffold. How can I selectively introduce a bromine atom at the C8 position without getting mixtures of C5, C7, or poly-brominated species?

Answer: This is a classic challenge in quinoline chemistry. The electronic nature of the quinoline ring system deactivates the pyridine ring towards electrophilic substitution, while activating the benzene ring. Electrophilic attack preferentially occurs at the C5 and C8 positions.[6][8] Achieving high regioselectivity for C8 bromination, especially on a substrate that is already C5-chlorinated, requires careful selection of reagents and conditions.

Causality & Solution:

  • Electronic Effects: The nitrogen atom withdraws electron density from the pyridine ring. The carbocyclic (benzene) ring is therefore more susceptible to electrophilic attack.

  • Steric Hindrance: The substituent already present at the C5 position (chlorine) can sterically influence the approach of the incoming electrophile (bromine). However, this is often not sufficient to guarantee perfect selectivity.

  • Modern Approach - Directed Halogenation: For 8-substituted quinolines, modern metal-free protocols have been developed that offer exceptional regioselectivity for halogenation at the C5 position.[9][10] While your target is the reverse, the principles of controlling reactivity are key. For selective C8-bromination on a C5-chloroquinoline, the strategy is to modulate the reactivity of the halogenating agent.

Recommended Strategies:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine compared to molecular bromine (Br₂).[8] It often provides better selectivity and reduces the formation of poly-brominated byproducts. The reaction can be run in solvents like acetonitrile or dichloromethane.

    • Tribromoisocyanuric Acid (TBCA): This is an inexpensive and atom-economical halogen source that has shown excellent results for regioselective halogenation of quinoline derivatives under mild, metal-free conditions.[10]

  • Reaction Conditions:

    • Temperature Control: Perform the bromination at a lower temperature (e.g., 0 °C to room temperature) to slow down the reaction and enhance selectivity.

    • Solvent Choice: The polarity of the solvent can influence the reactivity of the halogenating agent and the stability of the reaction intermediates.

A study by Ökten, S., et al. demonstrated that the bromination of 8-methoxyquinoline with bromine in chloroform/dichloromethane proceeded smoothly to yield the 5-bromo derivative as the sole product, highlighting how existing substituents direct the reaction.[11] While your substrate is different, this underscores the importance of empirical optimization.

Question 3: My final this compound analog is an intractable solid that is difficult to purify. Column chromatography gives poor separation from what I suspect is a regioisomeric impurity. What are my options?

Answer: Purifying halogenated heterocyclic compounds, particularly isomers, can be a significant challenge due to their similar polarities and often poor solubility.[12][13] If standard column chromatography is failing, a multi-pronged approach combining chemical and physical separation techniques is necessary.

Troubleshooting Purification:

  • Optimize Column Chromatography:

    • Solvent System: Don't just rely on standard hexane/ethyl acetate. Systematically screen solvent systems with different polarities and selectivities (e.g., dichloromethane/methanol, toluene/acetone). A shallow gradient (e.g., increasing the polar solvent by 0.5-1% increments) can significantly improve the resolution of closely-eluting spots.

    • Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18), which separate compounds based on different interaction mechanisms.[13]

  • Recrystallization: This is a powerful technique for purifying solid compounds if a suitable solvent can be found.[14]

    • Solvent Screening: The ideal solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurity is either very soluble or insoluble at all temperatures.[14] Test a range of solvents in small vials (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate).

  • Derivative Formation: If separation remains impossible, consider a temporary chemical modification. Convert the mixture into a derivative (e.g., an ester or amide if a suitable functional handle exists on your analog). The derivative may have different physical properties, allowing for easier separation. Afterward, the derivative can be cleaved to regenerate the purified target compound.

  • Preparative HPLC: For high-value materials, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than standard column chromatography and is often the ultimate solution for separating difficult isomers.[15]

Purification Technique Principle of Separation Best For Key Consideration
Column Chromatography Adsorption/PolarityGeneral purpose, separating compounds with different polarities.Requires optimization of mobile and stationary phases.[13]
Recrystallization Differential SolubilityPurifying a major solid component from minor impurities.[16]Finding the "golden" solvent is critical and can be time-consuming.
Distillation/Sublimation Difference in Boiling/Sublimation PointsVolatile compounds or those that can be purified under vacuum.[14][15]Compound must be thermally stable.
Preparative HPLC High-resolution partitioningSeparating very similar compounds, such as regioisomers or enantiomers.More expensive and lower throughput than other methods.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to approach this compound analogs? A1: There are two primary retrosynthetic approaches. The choice depends on the availability of starting materials and the desired substitution pattern on the rest of the molecule.

  • Strategy 1: Ring Construction from Pre-functionalized Precursors. This involves starting with a suitably substituted aniline (e.g., 3-bromo-5-chloroaniline) and constructing the quinoline ring using a classic named reaction like the Combes, Doebner-von Miller, or Skraup synthesis.[3][17] This is often preferred when the starting aniline is commercially available or easily synthesized.

  • Strategy 2: Post-Synthesis Halogenation. This involves first synthesizing a quinoline core and then sequentially introducing the chlorine and bromine atoms at the C5 and C8 positions. This strategy offers more flexibility if you need to build a library of analogs with different halogenation patterns.

Q2: Why is the Combes synthesis a good alternative to the Skraup synthesis? A2: The Combes synthesis, which condenses an aniline with a β-diketone under acidic conditions, is generally a milder reaction than the Skraup synthesis.[17][18][19] It avoids the use of glycerol and strong oxidizing agents, thereby reducing the risk of violent exotherms and excessive tar formation. It is particularly useful for preparing 2,4-substituted quinolines.[20]

Q3: What analytical techniques are essential to confirm the structure and regiochemistry of my final product? A3: Unambiguous characterization is critical.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for basic structure confirmation. To definitively prove the regiochemistry (i.e., the exact positions of the bromine and chlorine), advanced 2D NMR techniques are required. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, helping to establish which substituents are adjacent to which protons on the ring.

  • Mass Spectrometry (MS): Provides the molecular weight and, with high-resolution MS (HRMS), the exact molecular formula. The isotopic pattern for compounds containing both chlorine and bromine is highly characteristic and can confirm the presence of both halogens.[21]

  • X-ray Crystallography: If you can grow a suitable single crystal, this technique provides absolute, unambiguous proof of the molecular structure.

Visualized Workflows and Pathways

General Synthetic Strategies

The diagram below illustrates the two divergent pathways for synthesizing the target scaffold.

G cluster_0 Strategy 1: Ring Construction cluster_1 Strategy 2: Post-Halogenation cluster_2 Final Product Aniline Substituted Aniline (e.g., 3-Bromo-5-chloroaniline) RingFormation Quinoline Ring Synthesis (e.g., Combes, Skraup) Aniline->RingFormation Target This compound Analog RingFormation->Target QuinolineCore Quinoline Scaffold Chlorination C5-Chlorination QuinolineCore->Chlorination Bromination C8-Bromination Chlorination->Bromination Bromination->Target

Caption: Divergent strategies for this compound synthesis.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path for diagnosing the cause of low product yield in your synthesis.

G Start Low Yield Observed Purity Check Starting Material Purity (NMR, GC/MS) Start->Purity Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Purity->Conditions Pure PurifySM Purify Starting Materials Purity->PurifySM Impure SideReactions Analyze Crude Mixture for Side Products (TLC, LC/MS) Conditions->SideReactions Optimized ModifyCond Systematically Vary Conditions Conditions->ModifyCond Not Optimized ChangeReagents Change Reagents/ Catalyst to Minimize Side Reactions SideReactions->ChangeReagents Side Products Identified Success Yield Improved SideReactions->Success No Side Products, Incomplete Conversion PurifySM->Conditions ModifyCond->SideReactions ChangeReagents->Success

Caption: A logical decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Combes Synthesis of a 7-Chloro-2,4-dimethylquinoline Core This protocol is a representative example for building a chlorinated quinoline core from a chloroaniline and acetylacetone. It is generally milder than the Skraup synthesis.[18]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-chloroaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Condensation: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur as the enamine intermediate forms.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 volumes) with continuous stirring. The viscosity will increase significantly.

  • Reaction: Gently heat the reaction mixture to 80-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in ice/base, and extracting with ethyl acetate.

  • Work-up: Carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated base (e.g., ammonium hydroxide or NaOH solution) until the pH is > 9. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[7] The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Regioselective C5-Chlorination of an 8-Substituted Quinoline This protocol is adapted from a metal-free method using Trichloroisocyanuric acid (TCCA), which is known for its high efficiency and selectivity.[9][10]

  • Setup: In a fume hood, dissolve the 8-substituted quinoline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add Trichloroisocyanuric acid (TCCA) (0.35-0.40 eq) to the solution in one portion. Note: TCCA is a powerful chlorinating agent; handle with care.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid, typically completing within 15-60 minutes. Monitor the disappearance of the starting material by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess TCCA.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure C5-chloro-8-substituted quinoline.[8]

References

  • Chen, J., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.
  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Motati, D. R., Uredi, D., & Adidala, R. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. ResearchGate.
  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. DOI:10.1039/C7SC04107A.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Wikipedia. (n.d.). Skraup reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Semantic Scholar. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
  • Organic Syntheses. (n.d.). Quinoline.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • SlideShare. (n.d.). Preparation and Properties of Quinoline.
  • Elnekety, M. (2016). Synthesis of Quinoline and derivatives.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • National Center for Biotechnology Information. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • Semantic Scholar. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • Moravek. (n.d.). Understanding Compound Purification Practices.
  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (n.d.). Combes quinoline synthesis.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • Wikiwand. (n.d.). Combes quinoline synthesis.

Sources

Validation & Comparative

A Comparative Analysis for the Modern Synthetic Chemist: 8-Bromo-5-chloroquinoline vs. 8-bromo-5-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone for the development of novel molecular architectures. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. Among the vast array of substituted quinolines, 8-bromo-5-haloquinolines serve as versatile building blocks, offering orthogonal handles for sequential chemical modifications. This guide provides an in-depth comparative analysis of two key members of this family: 8-Bromo-5-chloroquinoline and 8-bromo-5-fluoroquinoline. We will delve into their physicochemical properties, comparative reactivity profiles supported by mechanistic insights, and provide actionable experimental protocols for their application in synthesis.

Introduction: The Strategic Value of Dihalogenated Quinolines

The utility of this compound and 8-bromo-5-fluoroquinoline lies in the differential reactivity of the two halogen substituents. The bromine atom at the 8-position is poised for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The halogen at the 5-position, either chlorine or fluorine, offers a secondary site for modification, often through nucleophilic aromatic substitution (SNAr) or further cross-coupling, albeit under different reaction conditions. This differential reactivity allows for a programmed, stepwise elaboration of the quinoline core, a crucial strategy in the synthesis of complex target molecules. 8-Bromo-5-fluoroquinoline, in particular, has garnered significant interest as a pivotal intermediate in the synthesis of kinase inhibitors, anti-infective agents, and compounds targeting neurological pathways.[3]

Physicochemical Properties: A Tale of Two Halogens

The substitution of chlorine with fluorine at the 5-position imparts subtle yet significant changes to the molecule's physical and electronic properties. These differences, summarized in the table below, have a direct impact on the reactivity and potential applications of each compound.

PropertyThis compound8-bromo-5-fluoroquinoline
CAS Number 1154741-20-4917251-99-1[4]
Molecular Formula C₉H₅BrClNC₉H₅BrFN[4]
Molecular Weight 242.50 g/mol 226.05 g/mol [4]
Predicted XlogP 3.9Not explicitly found, but expected to be slightly lower than the chloro-derivative
Predicted Boiling Point 325.7 °C294.2 °C[5]

The higher electronegativity of fluorine compared to chlorine results in a stronger inductive electron-withdrawing effect on the quinoline ring. This can influence the electron density of the aromatic system and, consequently, its susceptibility to electrophilic and nucleophilic attack. While both molecules are solids at room temperature, the fluoro-derivative has a slightly lower molecular weight and predicted boiling point.

Comparative Reactivity Analysis: A Focus on Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds and serves as an excellent platform for comparing the reactivity of our two subject compounds.[6] The key step in the catalytic cycle where the nature of the halogen plays a critical role is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7]

The Underlying Principles: Electronic and Steric Effects

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[8] This is primarily due to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F). The weaker C-Br bond in both this compound and 8-bromo-5-fluoroquinoline makes the 8-position the primary site for oxidative addition under standard Suzuki-Miyaura conditions.

The halogen at the 5-position, however, exerts a significant electronic influence on the reactivity at the 8-position. Fluorine, being more electronegative than chlorine, will have a stronger electron-withdrawing inductive effect (-I effect). This can make the C8-Br bond more susceptible to oxidative addition by increasing the electrophilicity of the carbon atom. Conversely, the larger size of the chlorine atom may introduce a greater steric hindrance around the 8-position, potentially slowing down the approach of the bulky palladium catalyst.

Experimental Workflow for Reactivity Comparison

To empirically determine the relative reactivity of this compound and 8-bromo-5-fluoroquinoline in a Suzuki-Miyaura coupling, a parallel experiment can be designed as follows:

G cluster_0 Reaction Setup cluster_1 Reagent Addition (Identical for both vessels) cluster_2 Reaction and Analysis A Reaction Vessel 1: This compound (1 mmol) G Heat at 90°C under N₂ A->G B Reaction Vessel 2: 8-bromo-5-fluoroquinoline (1 mmol) B->G C Phenylboronic acid (1.2 mmol) C->A C->B D Pd(PPh₃)₄ (0.03 mmol) D->A D->B E 2M Na₂CO₃ (2 mL) E->A E->B F Toluene/Ethanol (4:1, 10 mL) F->A F->B H Monitor by TLC/GC-MS at regular intervals G->H I Compare reaction rates and yields H->I

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Based on the principles discussed, it is hypothesized that 8-bromo-5-fluoroquinoline will exhibit a slightly faster reaction rate in the Suzuki-Miyaura coupling at the 8-position due to the stronger electron-withdrawing nature of the fluorine atom at the 5-position, which enhances the electrophilicity of the C8-Br bond.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromo-5-haloquinolines

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of both this compound and 8-bromo-5-fluoroquinoline with phenylboronic acid. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids or for scaling up the reaction.

Materials:

  • This compound or 8-bromo-5-fluoroquinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)

  • 2 M Sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound or 8-bromo-5-fluoroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the toluene (8 mL) and ethanol (2 mL) to the flask, followed by the 2 M Na₂CO₃ solution (2.0 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-phenyl-5-haloquinoline.

Spectroscopic Data Insights

  • ¹H NMR: The proton NMR spectra of both compounds will show characteristic signals for the quinoline ring system. The chemical shifts of the protons on the quinoline ring will be influenced by the nature of the halogen at the 5-position. Due to the higher electronegativity of fluorine, the protons in the vicinity of the 5-position in 8-bromo-5-fluoroquinoline are expected to be shifted slightly downfield compared to those in this compound. Representative ¹H NMR spectra for both compounds can be found in chemical databases.[9][10]

  • ¹³C NMR: The carbon NMR will also reflect the electronic differences. The carbon atom attached to the halogen at the 5-position will show a characteristic large C-F coupling constant in the spectrum of 8-bromo-5-fluoroquinoline.

  • Mass Spectrometry: The mass spectra will clearly distinguish the two compounds due to their different molecular weights. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be evident in the molecular ion peaks.

Applications and Future Outlook

The choice between this compound and 8-bromo-5-fluoroquinoline will ultimately depend on the specific synthetic strategy and the desired properties of the final product.

  • 8-bromo-5-fluoroquinoline: The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, making this building block particularly attractive for medicinal chemistry applications.[3]

  • This compound: While perhaps less utilized in recent drug discovery literature compared to its fluoro-analog, the chloro-substituent can also serve as a handle for further functionalization and may be preferred in certain synthetic contexts or for applications in materials science where the specific electronic properties of the chloro-substituent are desired.

Conclusion

Both this compound and 8-bromo-5-fluoroquinoline are valuable and versatile building blocks for organic synthesis. The subtle yet significant differences in their physicochemical properties, stemming from the distinct electronic nature of chlorine and fluorine, lead to predictable differences in their reactivity. The fluoro-derivative is generally expected to be slightly more reactive in palladium-catalyzed cross-coupling reactions at the 8-position. This guide provides a framework for understanding these differences and for the practical application of these important synthetic intermediates in the laboratory. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, a thorough understanding of the reactivity of such building blocks is paramount for the modern synthetic chemist.

References

  • The Role of 8-Bromo-5-fluoroquinoline in Modern Drug Discovery. (2025).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • 8-Bromoquinoline. PubChem.
  • 8-Bromo-3-fluoroquinoline. MySkinRecipes.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
  • 8-Bromo-5-fluoroquinoline. MySkinRecipes.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. (2025).
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • This compound. PubChem.
  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. (2024).
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. (2025).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • 8-Bromo-5-chloroisoquinoline. AMERICAN ELEMENTS.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • IF5 affects the final stage of the Cl-F exchange fluorination in the synthesis of pentafluoro-λ6-sufanyl-pyridines, pyrimidines and benzenes with electron-withdrawing substituents. ResearchGate.
  • Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. PubMed. (2018).

Sources

A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The strategic functionalization of this scaffold is paramount in drug discovery, allowing for the fine-tuning of pharmacological properties. The 3-position of the quinoline ring, in particular, is a critical site for modification. Introducing substituents at this position can profoundly influence molecular interactions with biological targets.[1]

This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates: 3-bromoquinoline and 3-chloroquinoline. As researchers and drug development professionals, understanding the nuanced differences in their reactivity is crucial for designing efficient, scalable, and robust synthetic routes. We will dissect their performance in cornerstone reactions, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic strategy. The choice between a bromo- or chloro-substituted precursor is not merely one of cost; it is a fundamental decision that impacts catalyst selection, reaction kinetics, and overall process efficiency.

Part 1: The Underlying Principles of Reactivity

The divergent reactivity of 3-bromoquinoline and 3-chloroquinoline is fundamentally governed by the properties of the carbon-halogen (C-X) bond. Two key parameters are at play: bond strength and electronegativity.

  • Carbon-Halogen Bond Strength : The C-X bond strength decreases down the halogen group. The carbon-chlorine bond is significantly stronger and more stable than the carbon-bromine bond.[2] This has profound implications for reactions where C-X bond cleavage is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions. The weaker C-Br bond requires less energy to break, facilitating faster oxidative addition to the metal center.[3]

  • Electronegativity and Bond Polarity : Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond.[4] This increased partial positive charge on the carbon atom can make it a more susceptible target for nucleophilic attack. However, as we will explore in Nucleophilic Aromatic Substitution (SNAr), this effect is often secondary to other factors like ring activation and leaving group ability.[5]

These principles create a reactivity landscape where one substrate may excel in a particular transformation while the other requires more forcing conditions or specialized catalytic systems.

Part 2: Comparative Analysis in Key Synthetic Transformations

We will now examine the performance of 3-bromoquinoline and 3-chloroquinoline in two of the most vital reaction classes for C-C and C-N bond formation: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination. We will also touch upon the less common, yet mechanistically distinct, Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and powerful method for forming carbon-carbon bonds.[6] The catalytic cycle's first and often rate-limiting step is the oxidative addition of the aryl halide to a Palladium(0) complex.[3]

Reactivity Comparison: 3-Bromoquinoline is the superior substrate for Suzuki coupling. Its weaker C-Br bond undergoes oxidative addition more readily, allowing for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance.[7] 3-Chloroquinoline, with its stronger C-Cl bond, is considerably less reactive and often requires higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands (like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands to achieve comparable yields.[8]

Comparative Data for Suzuki Coupling Reactions

Parameter3-Bromoquinoline3-ChloroquinolineObservations
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂Chloro-compound requires more active Pd(0) source.
Typical Ligand PPh₃, dppfXPhos, SPhos, PCy₃Bulky, electron-rich monophosphine ligands are needed for C-Cl activation.[8]
Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOtBuStronger bases are often employed for the less reactive chloride.
Temperature 80-100 °C100-120 °CHigher thermal energy is required to cleave the C-Cl bond.
Typical Yield Good to ExcellentModerate to GoodRequires more rigorous optimization.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline

This generalized protocol is a starting point and should be optimized for specific substrates.[6]

  • Reagent Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitoring: Track the consumption of the starting material by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 3-arylquinoline.[6]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Product Ar-Ar' ReductElim->Product ArylHalide Ar-X (3-Haloquinoline) X = Br, Cl ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Buchwald_Hartwig_Workflow start Start: Inert Atmosphere Setup reagents Charge Schlenk Tube: 3-Haloquinoline Pd Catalyst & Ligand start->reagents base Add Base (e.g., NaOtBu) reagents->base amine Add Amine / Amine Equivalent base->amine solvent Add Degassed Solvent (e.g., Toluene) amine->solvent reaction Heat Reaction (e.g., 80-120°C) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purify Column Chromatography workup->purify product End: Pure Aryl Amine purify->product SNAr_Mechanism cluster_main SNAr Mechanism at an Activated Position Reactant Ar-X Intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Intermediate->Reactant Reversible Product Ar-Nu Intermediate->Product - X⁻ (Rate may depend on C-X bond) LeavingGroup X⁻

Sources

A Comparative Guide to the Synthesis and Spectral Validation of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise substitution pattern of functional groups on the quinoline core is critical in determining its pharmacological profile. Halogenated quinolines, in particular, are of significant interest as the nature and position of the halogen atoms can profoundly influence the molecule's reactivity, metabolic stability, and binding affinity to biological targets. 8-Bromo-5-chloroquinoline, with its distinct di-halogenation pattern, represents a valuable building block for the synthesis of novel drug candidates.

Comparative Analysis of Synthetic Strategies

The synthesis of the quinoline core can be achieved through several classic named reactions. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the reaction's robustness. Below is a comparison of two of the most prominent methods: the Skraup synthesis and the Friedländer synthesis.

The Skraup Synthesis

The Skraup synthesis is a venerable and widely used method for preparing quinolines.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]

  • Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring.[3]

  • Advantages: It is a one-pot reaction that can be used to synthesize a variety of quinoline derivatives.

  • Disadvantages: The reaction is often highly exothermic and can be difficult to control.[1] It also requires harsh acidic conditions and high temperatures.

The Friedländer Synthesis

The Friedländer synthesis offers a milder alternative to the Skraup reaction. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[4][5]

  • Mechanism: The reaction is believed to proceed via the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[4]

  • Advantages: It generally proceeds under milder conditions than the Skraup synthesis and offers good regioselectivity.[6]

  • Disadvantages: The synthesis of the required 2-aminoaryl aldehyde or ketone starting materials can sometimes be challenging.

Feature Skraup Synthesis Friedländer Synthesis
Starting Materials Aniline, Glycerol, Oxidizing Agent2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Milder (acid or base catalysis)
Key Intermediates Acrolein, DihydroquinolineSchiff Base, Aldol Adduct
Generality Broad for substituted anilinesDependent on 2-aminoaryl carbonyl availability
Control Can be exothermic and difficult to controlGenerally more controllable

Proposed Synthetic Route for this compound

While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a plausible approach would be the Skraup synthesis starting from 4-bromo-2-chloroaniline. The orientation of the cyclization is directed by the position of the amino group on the aniline ring.

Diagram of the Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Skraup Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 4-Bromo-2-chloroaniline Reaction Heating (exothermic) SM1->Reaction SM2 Glycerol SM2->Reaction SM3 H₂SO₄ (conc.) SM3->Reaction SM4 Oxidizing Agent (e.g., Nitrobenzene) SM4->Reaction Workup 1. Neutralization 2. Extraction 3. Column Chromatography Reaction->Workup Crude Product Product This compound Workup->Product Purified Product G cluster_synthesis Synthesis Output cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation cluster_conclusion Conclusion SynthesizedProduct Purified this compound HNMR ¹H NMR SynthesizedProduct->HNMR CNMR ¹³C NMR SynthesizedProduct->CNMR MS Mass Spec. SynthesizedProduct->MS IR IR Spec. SynthesizedProduct->IR ProtonEnv Proton Environment (Chemical Shifts, Coupling) HNMR->ProtonEnv CarbonSkel Carbon Skeleton (Number of Signals) CNMR->CarbonSkel MolWeight Molecular Weight & Isotopic Pattern MS->MolWeight FuncGroups Functional Groups (Vibrational Modes) IR->FuncGroups Conclusion Structure Confirmed ProtonEnv->Conclusion CarbonSkel->Conclusion MolWeight->Conclusion FuncGroups->Conclusion

Caption: A logical workflow for the spectral validation of synthesized this compound.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the validation of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H spectrum followed by the proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

  • Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons of the molecule.

Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection and Interpretation: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid purified product directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The synthesis of this compound, a potentially valuable building block in drug discovery, can be approached through established methods like the Skraup or Friedländer reactions. While a specific, optimized protocol for this di-halogenated quinoline is not readily found in the public domain, this guide provides a comparative framework and a proposed synthetic strategy. The cornerstone of any successful synthesis is the rigorous validation of the final product. Through the systematic application and interpretation of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, as outlined in this guide, researchers can confidently confirm the identity and purity of synthesized this compound, paving the way for its further exploration in the development of novel therapeutic agents.

References

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • New Journal of Chemistry Supporting Information. (n.d.).
  • Friedländer synthesis - Wikipedia. (n.d.).
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (1949). Canadian Journal of Research, 27f(9), 359-367.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (n.d.).
  • Skraup reaction - Wikipedia. (n.d.).
  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.).
  • This compound | C9H5BrClN | CID 14548349 - PubChem. (n.d.).
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Preparation and Properties of Quinoline. (n.d.).
  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).
  • This compound (C9H5BrClN) - PubChemLite. (n.d.).
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.).
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC - PubMed Central. (n.d.).
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations - OUCI. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.).
  • 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem. (n.d.).
  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline - PrepChem.com. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Asian Journal of Chemistry - Fast Atom Bombardment Mass Spectral Analysis. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 8-Bromo-5-chloroquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The strategic modification of the quinoline ring system, particularly through halogenation, has emerged as a powerful tool to modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comparative framework for understanding the potential biological activity of 8-bromo-5-chloroquinoline, a dihalogenated derivative for which specific experimental data is not yet prevalent in publicly accessible literature. By examining the established biological profiles of structurally related halo-quinolines, we aim to offer a valuable resource for researchers poised to investigate the therapeutic potential of this and other novel quinoline derivatives.

The Enduring Promise of the Quinoline Scaffold

The quinoline core, a bicyclic aromatic heterocycle, is considered a "privileged structure" in drug discovery. This is attributed to its ability to interact with a diverse range of biological targets through various mechanisms, including intercalation with DNA, inhibition of key enzymes, and modulation of cellular signaling pathways. The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.[5] This has led to the development of numerous clinically significant drugs, underscoring the enduring relevance of this scaffold in the quest for new therapeutic agents.[2][6]

Halogenation: A Strategic Approach to Enhancing Biological Activity

The introduction of halogen atoms, such as bromine and chlorine, into the quinoline nucleus can profoundly influence a molecule's lipophilicity, electronic distribution, and steric properties. These modifications can, in turn, impact its absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for biological targets.[7] Structure-activity relationship (SAR) studies have consistently demonstrated that the nature and position of halogen substituents are critical determinants of the biological activity of quinoline derivatives.[5][8] For instance, halogenation can enhance a compound's ability to penetrate cell membranes or improve its binding to the active site of an enzyme.

A Comparative Landscape of Halo-Quinoline Derivatives

While direct experimental data on the biological activity of this compound is limited, an examination of its structural analogs provides valuable insights into its potential therapeutic applications. The following sections present a comparative overview of the reported anticancer and antimicrobial activities of various bromo- and chloro-substituted quinoline derivatives.

Anticancer Activity

Halogenated quinolines have shown significant promise as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

cluster_workflow General Workflow for Anticancer Screening start Synthesize and Purify This compound assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->assay data Determine IC50 Values Against Cancer Cell Lines assay->data mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) data->mechanism in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo end Lead Compound Optimization in_vivo->end

Caption: A generalized workflow for the evaluation of the anticancer potential of a novel quinoline derivative.

Table 1: Comparative in vitro Anticancer Activity of Halogenated Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Chloro-3-substituted quinolinesVarious15.8 - 28.2[9]
7-Chloroquinoline derivativesHCT-116 (Colon)>2.29 (Selectivity Index)[10]
7-Chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (Leukemia)0.55 - 2.74[11]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 µg/mL[7]
6,8-Dibromo-1,2,3,4-tetrahydroquinolineHeLa (Cervical)10 µg/mL[12]
8-Hydroxyquinoline-5-sulfonamide derivative (3c)C-32 (Melanoma)Comparable to cisplatin
8-Hydroxyquinoline-5-sulfonamide derivative (3c)MDA-MB-231 (Breast)Comparable to cisplatin
8-Hydroxyquinoline-5-sulfonamide derivative (3c)A549 (Lung)Comparable to doxorubicin
Antimicrobial Activity

The quinoline scaffold is the basis for several important classes of antibiotics. Halogenation has been shown to be a key factor in the antimicrobial potency of these compounds. The primary measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

cluster_pathway Potential Mechanism of Action for Antimicrobial Quinolines quinoline Halo-Quinoline Derivative cell_wall Bacterial Cell Wall quinoline->cell_wall Inhibition of cell wall synthesis dna_gyrase DNA Gyrase/ Topoisomerase IV quinoline->dna_gyrase Inhibition replication DNA Replication dna_gyrase->replication death Bacterial Cell Death replication->death Disruption leads to

Caption: A simplified diagram illustrating potential antimicrobial mechanisms of action for quinoline derivatives.

Table 2: Comparative in vitro Antimicrobial Activity of Halogenated Quinoline Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Cloxyquin (5-Chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25[3]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureus4 - 16[13]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridEnterococcus faecalis4 - 16[13]
7-Bromoquinoline-5,8-dione containing aryl sulphonamidesKlebsiella pneumoniae0.80 - 1.00 mg/mL[14]
7-Bromoquinoline-5,8-dione containing aryl sulphonamidesSalmonella typhi0.80 - 1.00 mg/mL[14]
Iodo-quinoline derivativesStaphylococcus epidermidisVaried[15]
QuinolinequinonesStaphylococcus aureus1.22 - 9.76

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound and enable a direct comparison with other derivatives, rigorous and standardized experimental protocols are essential. The following section provides detailed methodologies for assessing its potential anticancer and antimicrobial properties.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[1]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • This compound

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[1]

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[1]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity (growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[1]

Conclusion and Future Directions

The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this guide has highlighted the significant anticancer and antimicrobial potential of various halogenated quinoline derivatives, it also underscores the current knowledge gap regarding the specific biological activities of this compound. The provided comparative data for structurally related compounds, in conjunction with the detailed experimental protocols, offers a robust framework for the systematic investigation of this promising derivative. Future research focused on the synthesis and comprehensive biological evaluation of this compound is warranted to elucidate its therapeutic potential and determine its position within the landscape of bioactive quinoline compounds. Such studies will undoubtedly contribute to the ongoing efforts to develop new and effective treatments for a range of human diseases.

References

Sources

A Comparative Guide to the Cytotoxicity of Brominated vs. Chlorinated Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic addition of halogen atoms, particularly bromine and chlorine, to the quinoline ring has been a widely employed strategy to modulate the cytotoxic potential of these compounds. This guide offers an in-depth, objective comparison of the cytotoxic profiles of brominated versus chlorinated quinolines, supported by experimental data. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for key cytotoxicity assays, and present a comparative analysis to aid researchers, scientists, and drug development professionals in their pursuit of novel anticancer agents.

The Influence of Halogenation on Quinoline Cytotoxicity: A Mechanistic Overview

The introduction of bromine or chlorine to the quinoline core can significantly impact its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets and ultimately its cytotoxic effects. While both halogens enhance the anticancer potential of the parent quinoline, their distinct physicochemical properties can lead to nuanced differences in their mechanisms of action.

Generally, the cytotoxicity of halogenated quinolines is attributed to a combination of factors including:

  • Induction of Oxidative Stress: Halogenated quinolines can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This surge in ROS can overwhelm the cell's antioxidant defenses, causing damage to DNA, proteins, and lipids, and triggering apoptotic cell death.

  • DNA Damage and Interference with DNA Repair: Many quinoline derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA strand breaks and the activation of DNA damage response pathways, culminating in apoptosis.

  • Mitochondrial Dysfunction: These compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and the activation of the intrinsic apoptotic pathway.

  • Inhibition of Key Signaling Pathways: Halogenated quinolines have been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, VEGFR, and PI3K/Akt/mTOR pathways.

The choice between bromine and chlorine as a substituent can fine-tune these effects. Bromine, being larger and more polarizable than chlorine, may form stronger halogen bonds with biological targets. Conversely, the higher electronegativity of chlorine can lead to different electronic distributions within the molecule, potentially altering its reactivity and target affinity.

Comparative Cytotoxicity Data: Brominated vs. Chlorinated Quinolines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various brominated and chlorinated quinoline derivatives against a panel of human cancer cell lines. It is important to note that direct comparisons of absolute IC50 values should be approached with caution due to variations in experimental conditions across different studies. However, this compilation provides a valuable overview of the cytotoxic potency of these two classes of halogenated quinolines.

Table 1: Cytotoxicity of Brominated Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6,8-dibromo-4(3H)quinazolinone derivativesMCF-7 (Breast)1.7 - 1.83 µg/mL[1]
6-Bromo quinazoline derivativeMCF-7 (Breast)15.85 ± 3.32[1]
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)6.7 - 25.6 µg/mL[2]
5,7-Dibromo-8-methoxyquinolineHeLa (Cervical)6.7 - 25.6 µg/mL[2]
3,5,6,7-tetrabromo-8-methoxyquinolineC6, HeLa, HT2915.0 - 26.4[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT2915.4 - 26.4[3]
6,8-dibromo-5-nitroquinolineC6, HeLa, HT2924.1 - 50.0[3]

Table 2: Cytotoxicity of Chlorinated Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)>10.85[4]
4-(4-chloroanilino)quinoline derivative (6c)MCF-7 (Breast)3.42[5]
4-(4-chloroanilino)quinoline derivative (6c)A549 (Lung)5.97[5]
7-Chloro-4-anilinoquinoline derivative (5e)HepG2 (Liver)6.72[6]
7-Chloro-4-anilinoquinoline derivative (5e)SK-LU-1 (Lung)5.35[6]
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[6]
7-Chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[7]

Experimental Protocols for Assessing Cytotoxicity

The reliable assessment of cytotoxicity is paramount in drug discovery. The following are detailed, step-by-step methodologies for the most common assays used to evaluate the cytotoxic effects of halogenated quinolines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the brominated and chlorinated quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Treat with quinoline derivatives A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of plasma membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

LDH_Workflow A Seed and treat cells B Collect supernatant A->B C Incubate with LDH reaction mix B->C D Add stop solution C->D E Measure absorbance (490nm) D->E F Calculate % cytotoxicity E->F

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Apoptosis_Signaling_Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Halogenated Quinoline Halogenated Quinoline Mitochondrial Stress Mitochondrial Stress Halogenated Quinoline->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion and Future Perspectives

This guide provides a comparative framework for assessing the cytotoxicity of brominated and chlorinated quinolines. The available data indicates that both classes of compounds hold significant promise as anticancer agents, with their efficacy being highly dependent on the specific substitution pattern on the quinoline scaffold.

To definitively elucidate the superior halogen for enhancing quinoline cytotoxicity, future research should focus on the synthesis and parallel screening of a series of directly comparable brominated and chlorinated analogues. Such studies, conducted under uniform experimental conditions, would provide invaluable structure-activity relationship data. Furthermore, in-depth mechanistic studies are warranted to unravel the precise molecular interactions that underpin the differential cytotoxic effects of these halogenated quinolines. This will undoubtedly pave the way for the rational design of more potent and selective quinoline-based anticancer drugs.

References

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)
  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
  • MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
  • PubMed. (n.d.). Molecular mechanisms of quinone cytotoxicity. [Link]
  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
  • PubMed. (n.d.). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. [Link]
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). Mechanism for quinolinic acid cytotoxicity in human astrocytes and neurons. [Link]
  • MDPI. (2022).
  • ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
  • PubMed Central. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]
  • ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Link]
  • PubMed Central. (n.d.).
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]
  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • PubMed Central. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • PubMed Central. (n.d.). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. [Link]
  • PubMed Central. (2022).
  • PubMed Central. (n.d.). Cytotoxic mechanisms of anti-tumour quinones in parental and resistant lymphoblasts. [Link]
  • PubMed. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. [Link]
  • ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Link]
  • PubMed Central. (n.d.).

Sources

A Definitive Guide to the Structural Confirmation of Synthesized 8-Bromo-5-chloroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance, forming the backbone of numerous pharmaceuticals and functional materials. The synthesis of specifically substituted quinolines, such as 8-Bromo-5-chloroquinoline, is a critical step in the development of novel molecular entities. However, the synthesis of a target molecule is only half the battle; rigorous structural confirmation is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides a comprehensive, in-depth comparison of the analytical techniques required to unequivocally confirm the structure of synthesized this compound. It is designed for researchers, scientists, and drug development professionals who require not just procedural steps, but a deep understanding of the causality behind experimental choices.

Introduction to this compound

This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. Its precise structure, with a bromine atom at the 8-position and a chlorine atom at the 5-position, dictates its chemical reactivity and biological activity. The unambiguous confirmation of this substitution pattern is therefore of utmost importance.

PropertyValueSource
Molecular Formula C9H5BrClNPubChem[1]
Molecular Weight 242.50 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1154741-20-4Biosynth, PubChem[1]

A Comparative Overview of Synthetic Routes

While the focus of this guide is structural confirmation, a brief comparison of common synthetic routes for substituted quinolines provides context for potential impurities and isomeric byproducts that must be differentiated during analysis. Several classical methods exist for quinoline synthesis, each with its own advantages and disadvantages.

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] While versatile, it is a highly exothermic reaction that can be difficult to control.

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid catalyst.

  • Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by acid or base.

  • Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of anilines with β-diketones.

The choice of synthetic route for this compound would likely start from a appropriately substituted aniline, such as 2-bromo-5-chloroaniline. The potential for isomeric impurities, such as 6-bromo-5-chloroquinoline or other positional isomers, necessitates the rigorous analytical confirmation detailed below.

The Multi-faceted Approach to Structural Confirmation

A single analytical technique is rarely sufficient for the unequivocal structural elucidation of a novel compound. A combination of spectroscopic methods provides a self-validating system, where the data from each technique corroborates the others.

Sources

A Comparative Guide to Palladium Catalysts for the Regioselective Coupling of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of pharmacologically active compounds. Its derivatization is key to unlocking novel therapeutic properties. Among the various precursors, 8-bromo-5-chloroquinoline presents a valuable starting material for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization, a critical aspect in the synthesis of complex molecules.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions at the C-8 position of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Principle of Regioselectivity: A Chemist's Advantage

The success of selectively functionalizing this compound hinges on the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[1] This predictable trend allows for the preferential activation of the C8-Br bond over the more inert C5-Cl bond under carefully controlled conditions. By selecting the appropriate palladium catalyst, ligands, and reaction parameters, chemists can achieve high yields of the 8-substituted product while leaving the 5-chloro position intact for potential subsequent transformations.

Comparative Performance of Palladium Catalysts

The choice of the palladium catalyst system, which includes the palladium precursor and the associated ligand, is paramount for achieving high efficiency and selectivity. Below, we compare the performance of commonly employed palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions based on data from analogous bromoquinoline systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[2] For the arylation of this compound, several palladium catalysts have demonstrated efficacy.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-85A classic, reliable catalyst. Good yields are achievable, though sometimes requiring higher temperatures.[3]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane9085-95Often provides higher yields and better selectivity compared to Pd(PPh₃)₄ for related substrates.[3] The dppf ligand enhances catalyst stability.
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100>90Bulky, electron-rich monophosphine ligands like XPhos are highly effective for challenging substrates, often leading to excellent yields under milder conditions.[3]

Recommendation: For routine Suzuki-Miyaura couplings of this compound, Pd(dppf)Cl₂ offers a good balance of reactivity, stability, and cost-effectiveness. For more challenging or sterically hindered boronic acids, the use of a more advanced catalyst system like Pd(OAc)₂ with an XPhos-type ligand is recommended to achieve optimal yields.

Heck Reaction: Alkenylation of the Quinoline Core

The Heck reaction provides a powerful means to introduce alkenyl groups, further expanding the chemical space of quinoline derivatives.[4] The choice of catalyst and conditions can significantly influence the outcome.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Observations
Pd(OAc)₂PPh₃Et₃NDMF100-12070-80A standard catalyst system for the Heck reaction. Yields are generally good, but higher temperatures may be required.
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP10080-90Often shows improved performance over Pd(OAc)₂.[5]
Herrmann's CatalystNoneNaOAcDMF120-140>90This palladacycle catalyst is known for its high thermal stability and activity, making it suitable for less reactive aryl bromides.[6]

Recommendation: For standard Heck couplings with activated alkenes, PdCl₂(PPh₃)₂ provides a reliable and efficient catalytic system. For less reactive alkenes or to achieve higher turnover numbers, exploring a more robust palladacycle catalyst like Herrmann's catalyst could be beneficial.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] The use of bulky, electron-rich phosphine ligands is often crucial for high reaction efficiency, especially with less reactive aryl halides. A study on the closely related 5-bromo-8-benzyloxyquinoline provides valuable comparative data.[8]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield with N-methylaniline (%)Key Observations
Pd(OAc)₂Johnphos (L1)NaO-t-BuToluene110-12085Johnphos, a bulky biaryl phosphine ligand, demonstrates high efficiency in this transformation.[8]
Pd(OAc)₂Tri-tert-butylphosphine (L2)NaO-t-BuToluene110-12070While still effective, the yield is lower compared to Johnphos, highlighting the importance of ligand choice.[8]
XPhos Pd G3XPhosLHMDSTHFRT-80>90 (expected)Third-generation precatalysts like XPhos Pd G3 offer improved stability and reactivity, often allowing for reactions at lower temperatures.[3]

Recommendation: For the Buchwald-Hartwig amination of this compound, a catalyst system comprising Pd(OAc)₂ and a bulky biaryl phosphine ligand such as Johnphos or XPhos is highly recommended. The use of a strong, non-nucleophilic base like NaO-t-Bu or LHMDS is also critical for success.

Mechanistic Insights

The catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.[9]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OxAdd->PdII Transmetal Transmetalation R-B(OR)₂ PdII_R Ar-Pd(II)-R L₂ PdII->PdII_R R-B(OR)₂ Base Transmetal->PdII_R PdII_R->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Generalized Catalytic Cycle for Heck Reaction

Heck cluster_cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OxAdd Oxidative Addition Ar-X PdII_Olefin [Ar-Pd(II)-X(Olefin)] L PdII->PdII_Olefin Olefin Coord Olefin Coordination PdII_Alkyl R-Pd(II)-X L PdII_Olefin->PdII_Alkyl MigIns Migratory Insertion PdH H-Pd(II)-X L PdII_Alkyl->PdH BetaElim β-Hydride Elimination PdH->Pd0 Base Product Alkene Product PdH->Product RedElim Reductive Elimination Base

Caption: Generalized catalytic cycle for a Heck cross-coupling reaction.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OxAdd Oxidative Addition Ar-X PdII_Amide Ar-Pd(II)-NR₂ L₂ PdII->PdII_Amide HNR₂ Base AmineCoord Amine Coordination & Deprotonation PdII_Amide->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂

Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the regioselective coupling at the C-8 position of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.

Experimental Workflow: General Procedure

Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add this compound, coupling partner, base Setup->Reagents Solvent Add degassed solvent Reagents->Solvent Catalyst Add Palladium Catalyst/Ligand Solvent->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterize Product Purification->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Catalyst System: Pd(dppf)Cl₂

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 3-5 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(dppf)Cl₂ to the flask under a positive pressure of argon.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-8-phenylquinoline.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

  • Catalyst System: PdCl₂(PPh₃)₂

  • Reagents:

    • This compound (1.0 equiv)

    • n-Butyl acrylate (1.5 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3-5 mol%)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

  • Catalyst System: Pd(OAc)₂ / XPhos

  • Reagents:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Sodium tert-butoxide (NaO-t-Bu, 1.4 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Solvent: Toluene (anhydrous)

  • Procedure:

    • In a glovebox, add Pd(OAc)₂, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

    • Add this compound and a stir bar.

    • Seal the tube, remove from the glovebox, and add anhydrous toluene and aniline via syringe under a positive pressure of argon.

    • Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The regioselective functionalization of this compound is a highly achievable and valuable synthetic strategy. The choice of the palladium catalyst system is critical and should be tailored to the specific coupling reaction being performed. For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ is a robust and versatile catalyst, while for Heck reactions, PdCl₂(PPh₃)₂ offers reliable performance. In the case of Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands such as XPhos or Johnphos in combination with a palladium(II) precursor is essential for high yields. The provided protocols offer a solid starting point for the development of efficient and selective syntheses of novel quinoline derivatives.

References

  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 125(6), 1331-1339. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (R)- and (S)-DTBM-SEGPHOS. The Journal of Organic Chemistry, 76(23), 9838-9841.
  • Gildner, P. G., & Colacot, T. J. (2015). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Organometallics, 34(20), 4941-4946. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • Ananikov, V. P. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13466-13478. [Link]
  • Barge, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Silva, A. M. S., et al. (2012). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones. Molecules, 17(8), 9405-9419. [Link]
  • Gholinejad, M., & Karimi, F. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(7), 8439-8451. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Alcaide, B., Almendros, P., & Luna, A. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
  • Sharma, S., & Kumar, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(11), 108-114. [Link]
  • Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
  • Reddit. (2023, October 26). Favorite "all-purpose" Pd catalyst? [Online forum post]. r/Chempros. [Link]
  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710.
  • Newman, S. G., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
  • Singh, P., et al. (2019). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][3][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube.
  • Bakherad, M., et al. (2018). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • ResearchGate. (2019, April 2). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? [Online forum post]. [Link]
  • de la Torre, D., et al. (2019). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 24(12), 2296. [Link]
  • Al-Masri, A. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
  • Gauthier, D., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35770-35780. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

Sources

A Comparative Analysis of 8-Bromo-5-chloroquinoline Derivatives and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1] The strategic introduction of halogen atoms onto this privileged structure can significantly modulate its physicochemical properties and biological efficacy. This guide provides an in-depth evaluation of 8-bromo-5-chloroquinoline derivatives, comparing their performance against established standard drugs in anticancer and antimicrobial applications. The content herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and field-proven insights to inform future research and development.

The Rationale for Halogenation: Enhancing Quinoline's Therapeutic Potential

The introduction of bromine at the C8 position and chlorine at the C5 position of the quinoline ring is a deliberate synthetic strategy. Halogenation can influence a molecule's lipophilicity, membrane permeability, and metabolic stability. Furthermore, the electronic properties of halogens can alter the molecule's ability to interact with biological targets, potentially leading to enhanced potency and novel mechanisms of action.[2] This comparative guide delves into the tangible outcomes of this strategy, supported by experimental evidence.

Part 1: Efficacy of this compound Derivatives in Oncology

The development of novel anticancer agents is a paramount challenge in modern medicine. Quinoline derivatives have emerged as a promising class of compounds, with several demonstrating significant cytotoxic effects against various cancer cell lines.[3]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines, with a comparison to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DrugCancer Cell LineIC50 (µM)Reference
8-Bromo-5-chloro-2-methylquinoline MCF-7 (Breast)15.2Fictional Data for Illustration
A549 (Lung)18.5Fictional Data for Illustration
HCT116 (Colon)12.8Fictional Data for Illustration
Doxorubicin MCF-7 (Breast)0.8[4]
A549 (Lung)1.2[4]
HCT116 (Colon)0.5[4]
Cisplatin MCF-7 (Breast)5.7[4]
A549 (Lung)3.2[4]
HCT116 (Colon)2.1[4]

Note: The data for 8-Bromo-5-chloro-2-methylquinoline is illustrative due to the absence of specific literature on this exact derivative. The principles and protocols described are based on extensive research on analogous quinoline compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for the MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of this compound derivatives and standard drugs B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h until formazan crystals form E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: A stepwise workflow of the MTT assay for evaluating cytotoxicity.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in the culture medium. Add 100 µL of these dilutions to the respective wells.[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[5]

Putative Mechanism of Action in Cancer Cells

The anticancer mechanism of quinoline derivatives often involves the induction of apoptosis, or programmed cell death.[5] Halogenated quinolines may exert their cytotoxic effects by intercalating with DNA, inhibiting topoisomerase enzymes, or inducing oxidative stress through the generation of reactive oxygen species (ROS).

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Quinoline_Derivative This compound Derivative Mitochondrion Mitochondrion Quinoline_Derivative->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized microbial inoculum (0.5 McFarland) B->C D Include growth and sterility controls C->D E Incubate the plate at 35-37°C for 16-24 hours D->E F Visually inspect for turbidity to determine the MIC E->F

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Compound Dilution: Perform a two-fold serial dilution of the this compound derivatives and standard drugs in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. [6]2. Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. [6]3. Inoculation: Add the standardized inoculum to each well. The final volume in each well should be 200 µL. [6]4. Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi. [6]6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). [6]

Potential Antimicrobial Mechanisms

The antimicrobial action of halogenated quinolines is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function. [7]This sequestration of vital metal ions disrupts cellular processes, leading to microbial death. Additionally, these compounds may interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication.

Conclusion and Future Directions

The available evidence, though requiring further focused studies on specific this compound derivatives, suggests that this class of compounds holds significant potential as both anticancer and antimicrobial agents. The comparative data, when available, indicates that while they may not always surpass the potency of standard drugs, their unique chemical scaffold offers a valuable platform for further optimization. Future research should focus on synthesizing a library of this compound derivatives and conducting systematic in vitro and in vivo evaluations against a broad panel of cancer cell lines and microbial pathogens. Elucidating their precise mechanisms of action will be crucial for guiding rational drug design and identifying derivatives with improved efficacy and safety profiles.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ghorab, M. M., et al. (2015).
  • Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Patel, A. D., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Pingaew, R., et al. (2022).
  • Pop, O., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Rauf, A., et al. (2025).
  • Shaker, Y. M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives.
  • Tukulula, M., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • Verma, A., et al. (2007).
  • Yildiz, I., et al. (2019). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Zha, G-F., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Royal Society of Chemistry.
  • Karmakar, S., et al. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence.
  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • Wawrzyniak, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Palasz, A., & Ciez, D. (2015). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology.
  • Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Weinstabl, H., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.

Sources

Bridging the Gap: A Comparative Guide to Experimental and Computational Validation of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the robust characterization of novel chemical entities is paramount. 8-Bromo-5-chloroquinoline, a halogenated quinoline, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological potential, including antimicrobial and anticancer activities.[1][2] The validation of its structural and electronic properties is not merely an academic exercise; it is a critical step in establishing a foundation for understanding its mechanism of action and potential as a therapeutic agent.

This guide provides an in-depth comparison of experimental and computational methodologies for the characterization of this compound. We move beyond a simple listing of protocols to explain the causal links between methodological choices and the quality of data obtained. Our objective is to present a self-validating system where computational results reinforce experimental findings and vice-versa, ensuring the highest degree of scientific integrity.

Part 1: The Experimental Approach - Ground Truth in the Laboratory

The synthesis and empirical characterization of a molecule provide the "ground truth" data. The choice of techniques is dictated by the need to unambiguously confirm the molecule's identity, purity, and structural features.

Synthesis Protocol: A Pathway to this compound

The synthesis of halogenated quinolines can be achieved through various established methods. A common and effective approach involves the electrophilic bromination of a chloroquinoline precursor. The rationale for this choice lies in its reliability and the commercial availability of starting materials.

Step-by-Step Synthesis:

  • Starting Material: Begin with 5-chloroquinoline.

  • Reaction Setup: Dissolve 5-chloroquinoline in a suitable solvent, such as glacial acetic acid.

  • Brominating Agent: Slowly add a solution of bromine (Br₂) in acetic acid dropwise to the reaction mixture at room temperature. The use of a catalyst like iron(III) bromide (FeBr₃) can facilitate the reaction. The regioselectivity of bromination on the quinoline ring is influenced by the existing chloro-substituent and reaction conditions.[3]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, pour the reaction mixture into an ice-water bath to precipitate the crude product. Neutralize the solution carefully with a base (e.g., sodium hydroxide solution). The resulting solid is filtered, washed with water, and dried.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of this compound.

Structural Elucidation: A Multi-Spectroscopic Approach

No single technique is sufficient for complete characterization. A combination of spectroscopic methods is employed to piece together the molecular puzzle, each providing unique information.

Experimental Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms uv UV-Vis Spectroscopy purification->uv validation Structural Validation & Purity Assessment nmr->validation ftir->validation ms->validation uv->validation

Caption: Experimental workflow for synthesis and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. For this compound, one would expect a specific pattern of signals in the aromatic region of the ¹H NMR spectrum, with coupling constants revealing the connectivity of the protons. The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.[4][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups and bond vibrations within the molecule. Key expected peaks for this compound would include C=N and C=C stretching vibrations characteristic of the quinoline ring system, and C-Cl and C-Br stretching vibrations at lower wavenumbers.[6]

  • Mass Spectrometry (MS): MS provides the exact molecular weight, confirming the elemental composition. For this molecule, a key feature would be the isotopic pattern created by the presence of both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes, serving as a definitive confirmation of its identity. The molecular formula is C₉H₅BrClN, with a monoisotopic mass of approximately 240.929 Da.[7]

  • UV-Visible Spectroscopy: This analysis reveals information about the electronic transitions within the conjugated π-system of the quinoline ring. The spectrum is expected to show distinct absorption bands, and the position of these bands (λmax) is sensitive to the substitution pattern on the ring.[8][9]

Part 2: The Computational Approach - In Silico Corroboration

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to predict and understand the properties of a molecule from first principles. It serves as an invaluable tool for corroborating experimental data and providing insights that are difficult or impossible to measure directly.

Computational Protocol: Modeling with DFT

The accuracy of computational results is critically dependent on the chosen methodology. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted standard for organic molecules, providing a good balance between accuracy and computational cost.[9][10]

Step-by-Step Computational Workflow:

  • Structure Input: The 2D structure of this compound is drawn and converted into a 3D coordinate file.

  • Geometry Optimization: A full geometry optimization is performed using DFT (e.g., B3LYP/6-311++G(d,p) level of theory). This process finds the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and predicts the IR spectrum.

  • NMR & UV-Vis Prediction: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5] The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent DFT (TD-DFT).[6]

  • Molecular Orbital Analysis: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's electronic properties and reactivity.

Computational Analysis Workflow

cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_prediction Predicted Properties opt Geometry Optimization freq Frequency Calculation opt->freq nmr_calc NMR Calculation (GIAO) opt->nmr_calc uv_calc UV-Vis Calculation (TD-DFT) opt->uv_calc mo_calc Molecular Orbital Analysis opt->mo_calc geom Optimized Geometry (Bond Lengths, Angles) opt->geom ir_spec Theoretical IR Spectrum freq->ir_spec nmr_spec Theoretical NMR Shifts nmr_calc->nmr_spec uv_spec Theoretical UV-Vis Spectrum uv_calc->uv_spec reactivity Electronic Properties (HOMO-LUMO Gap) mo_calc->reactivity validation Comparison with Experimental Data geom->validation ir_spec->validation nmr_spec->validation uv_spec->validation

Caption: Computational workflow for property prediction.

Part 3: Cross-Validation - Where Theory Meets Reality

The core of this guide is the direct comparison of experimental and computational data. A strong correlation between the two builds confidence in the structural assignment and provides a deeper understanding of the molecule's properties.

Cross-Validation of Data

cluster_exp Experimental Data cluster_comp Computational Data exp_data NMR Shifts FT-IR Peaks UV-Vis λmax Mass validation Validated Molecular Structure exp_data->validation Provides Ground Truth comp_data Calculated Shifts (GIAO) Calculated Frequencies Calculated λmax (TD-DFT) Optimized Geometry comp_data->validation Corroborates & Explains

Caption: Logical relationship between experimental and computational data.

Comparative Data Summary

The following table outlines the parameters for comparison. While exact experimental values for this compound are not widely published, this table serves as a template for the validation process, with expected outcomes based on analyses of similar halogenated quinolines.[5][6]

ParameterExperimental MethodComputational MethodBasis for Comparison
¹H/¹³C NMR ¹H, ¹³C NMR SpectroscopyDFT with GIAO methodCorrelation between experimental and calculated chemical shifts (ppm). A linear regression should yield an R² value close to 1.
Vibrational Frequencies FT-IR SpectroscopyDFT Frequency CalculationComparison of peak positions (cm⁻¹). Calculated frequencies are often scaled by a factor (~0.96) to account for anharmonicity.[10]
Electronic Transitions UV-Vis SpectroscopyTD-DFT CalculationComparison of the maximum absorption wavelengths (λmax in nm). TD-DFT helps assign the specific electronic transitions (e.g., π→π*) responsible for the observed peaks.
Molecular Geometry X-ray Crystallography (if single crystals are obtained)DFT Geometry OptimizationDirect comparison of bond lengths (Å) and bond angles (°). This is the most definitive structural validation.

Part 4: Predicting Biological Activity - The Role of Molecular Docking

Beyond structural validation, computational methods can predict how this compound might interact with biological targets, guiding further experimental work. This is particularly relevant given the known antimicrobial activities of related compounds.[11][12]

Molecular Docking Protocol:

Molecular docking simulates the binding of a small molecule (ligand) to the active site of a target protein (receptor).

  • Target Selection: Choose a relevant protein target. For instance, based on the activity of other quinolones, a bacterial enzyme like DNA gyrase could be selected.[13]

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning appropriate charges.

  • Docking Simulation: Using software like AutoDock or Schrödinger Suite, the ligand is placed in the binding site of the receptor, and its conformational space is explored to find the most stable binding pose.

  • Analysis: The results are analyzed based on binding energy (a lower value indicates stronger binding) and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).[14][15]

This in silico screening predicts binding affinity and mode, allowing researchers to prioritize compounds for experimental biological assays, thereby saving significant time and resources.

Conclusion

The characterization of this compound serves as a compelling case study for the synergy between experimental and computational chemistry. Experimental techniques provide tangible, real-world data, while computational methods offer a theoretical framework to confirm, interpret, and predict molecular properties. By employing this dual approach, researchers can achieve a comprehensive and robust understanding of a molecule's structure and potential function. This integrated, self-validating workflow not only ensures the integrity of the data but also accelerates the discovery and development of new therapeutic agents.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. New Journal of Chemistry.
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
  • Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus.
  • This compound (C9H5BrClN). PubChemLite.
  • This compound | C9H5BrClN | CID 14548349. PubChem.
  • 8-Bromoquinoline | C9H6BrN | CID 140109. PubChem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World.
  • FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology.
  • Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline deriv
  • Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. Sigma-Aldrich.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Fe
  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI.
  • Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Journal of Applied Pharmaceutical Science.
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH.
  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.

Sources

A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Functionalization of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction: The Strategic Importance of 8-Bromo-5-chloroquinoline in Medicinal Chemistry

In the landscape of modern drug discovery, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents.[1] Specifically, halo-substituted quinolines like this compound serve as versatile intermediates, offering multiple reactive sites for the strategic elaboration of complex molecular architectures.[1] The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, a key advantage for medicinal chemists aiming to fine-tune the pharmacological properties of a lead compound. This guide provides a detailed, head-to-head comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and the Stille couplings—for the functionalization of this compound.

The Contenders: Suzuki-Miyaura vs. Stille Coupling

Both the Suzuki and Stille reactions are stalwarts of C-C bond formation in organic synthesis, each proceeding through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] However, the nature of the organometallic reagent—an organoboron species in the Suzuki coupling and an organostannane in the Stille reaction—is the primary point of divergence, leading to significant differences in reaction performance, scope, and practical considerations.[2]

The Suzuki-Miyaura Coupling: A Green and Versatile Workhorse

First published by Nobel Laureate Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become one of the most widely used cross-coupling reactions.[3] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[3][4]

Mechanism of the Suzuki Coupling

The catalytic cycle of the Suzuki coupling is generally understood to involve three key steps:[3][4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[3][4][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3][4][5]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative_Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 (Base) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R'(L2) Transmetalation->Aryl-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl-R'

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Stille Coupling: Robust and Functionality-Tolerant

The Stille reaction, developed by John Kenneth Stille, utilizes organotin compounds (organostannanes) as the nucleophilic partner.[8] It is renowned for its excellent functional group tolerance and the stability of the organostannane reagents to air and moisture.[8][9][10]

Mechanism of the Stille Coupling

The catalytic cycle of the Stille coupling mirrors that of the Suzuki reaction, with the key difference being in the transmetalation step:[8][9][11]

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the organohalide.

  • Transmetalation: The organostannane transfers its organic moiety to the palladium center.

  • Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative_Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation R'-SnR3 Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R'(L2) Transmetalation->Aryl-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl-R'

Caption: Catalytic Cycle of the Stille Coupling.

Head-to-Head Comparison: Suzuki vs. Stille for this compound

The choice between Suzuki and Stille coupling for the functionalization of this compound depends on a multitude of factors, from the desired reactivity to practical considerations in a drug development setting.

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron (boronic acids, esters)Organostannane (organotin)
Toxicity Low toxicity of boron reagents and byproducts.[10]High toxicity of organotin reagents and byproducts.[8][10][11]
Byproduct Removal Generally easy to remove boron-containing byproducts.[12]Challenging removal of tin byproducts, often requiring specific workup procedures.[11][12]
Functional Group Tolerance Good, but can be sensitive to base.Excellent, tolerant of a wide range of functional groups.[8][9][10][13]
Reagent Stability Boronic acids can be prone to protodeboronation.[10]Organostannanes are generally stable to air and moisture.[8][9][10]
Reaction Conditions Requires a base for activation of the boronic acid.[7]Generally neutral conditions.
Availability of Reagents Vast commercial availability of boronic acids.[12]Many organostannanes require in-house synthesis.[12]
Scalability Generally favored for large-scale synthesis due to lower toxicity and easier purification.Scalability can be hampered by toxicity and purification challenges.
Reactivity with this compound: A Consideration of Site-Selectivity

For dihalogenated substrates like this compound, site-selectivity is a critical consideration. Generally, the reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions follows the order C-I > C-OTf > C-Br >> C-Cl.[14] This suggests that coupling will preferentially occur at the more reactive C-Br bond at the 8-position. However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity.[15]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki and Stille couplings of a halo-quinoline. These should be considered as starting points and may require optimization for this compound.

Generalized Suzuki-Miyaura Coupling Protocol

This protocol is adapted from established procedures for the Suzuki coupling of heteroaryl halides.[4][16]

Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Workup and Purification Start Combine this compound, boronic acid, base, and solvent in a Schlenk tube. Degas Degas the mixture by bubbling with argon for 10-15 minutes. Start->Degas Add_Catalyst Add Pd catalyst and ligand under an argon counterflow. Degas->Add_Catalyst Heat Heat the reaction mixture at the desired temperature with stirring. Add_Catalyst->Heat Cool Cool the reaction to room temperature. Heat->Cool Quench Quench with water and extract with an organic solvent. Cool->Quench Dry Dry the organic layer over anhydrous sulfate and concentrate. Quench->Dry Purify Purify the crude product by column chromatography. Dry->Purify Stille_Protocol cluster_0 Reaction Setup cluster_1 Workup and Purification Start Combine this compound, organostannane, and solvent in a Schlenk tube. Degas Degas the mixture by bubbling with argon for 10-15 minutes. Start->Degas Add_Catalyst Add Pd catalyst and ligand under an argon counterflow. Degas->Add_Catalyst Heat Heat the reaction mixture at the desired temperature with stirring. Add_Catalyst->Heat Cool Cool the reaction to room temperature. Heat->Cool Quench Quench with saturated aqueous KF solution and stir. Cool->Quench Filter Filter the mixture through Celite®. Quench->Filter Extract Extract the filtrate with an organic solvent and purify. Filter->Extract

Sources

A Comparative Benchmarking Guide to 8-Bromo-5-chloroquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[1] Recent advancements have brought attention to novel derivatives, including those based on the 8-bromo-5-chloroquinoline core. This guide provides a comprehensive framework for benchmarking the performance of a hypothetical series of this compound-based inhibitors, herein referred to as the "BCQ series" (BCQ-1 and BCQ-2). Our objective is to present a rigorous, side-by-side comparison with established, clinically relevant kinase inhibitors, providing researchers and drug development professionals with the experimental tools and conceptual framework to evaluate novel chemical entities.

The development of selective kinase inhibitors presents a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2] Therefore, a thorough understanding of an inhibitor's potency, selectivity, and cellular activity is paramount.[3] This guide will delve into the requisite experimental protocols, from initial biochemical assays to more physiologically relevant cell-based evaluations, to build a comprehensive performance profile of our hypothetical BCQ inhibitors.

Comparative Performance Analysis

For the purpose of this guide, we will benchmark our hypothetical BCQ-1 and BCQ-2 against two well-established kinase inhibitors: Gefitinib , an EGFR inhibitor, and Sorafenib , a multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases. This comparison will be based on hypothetical data generated from the experimental protocols detailed later in this guide.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific target.[4] Lower IC50 values are indicative of higher potency.[5] The IC50 values for our hypothetical BCQ inhibitors and the comparators were determined against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases using a radiometric kinase assay.

CompoundTarget KinaseIC50 (nM)
BCQ-1 EGFR25
VEGFR-2>10,000
BCQ-2 EGFR1500
VEGFR-245
Gefitinib EGFR30
VEGFR-2>10,000
Sorafenib EGFR90
VEGFR-290

From this hypothetical data, BCQ-1 demonstrates potent and selective inhibition of EGFR, comparable to Gefitinib. Conversely, BCQ-2 shows potent inhibition of VEGFR-2 with weaker activity against EGFR, suggesting a different selectivity profile.

Cellular Activity: Inhibition of Target Phosphorylation

To ascertain whether the biochemical potency translates to a cellular context, we will assess the inhibition of kinase phosphorylation in a relevant cell line.[6] For this, we will use the A549 non-small cell lung cancer cell line, which expresses EGFR, and the HUVEC (Human Umbilical Vein Endothelial Cells) line, which expresses VEGFR-2. The data below represents the hypothetical IC50 values for the inhibition of ligand-induced receptor phosphorylation.

CompoundCell LineTarget PathwayCellular IC50 (nM)
BCQ-1 A549EGFR Phosphorylation50
BCQ-2 HUVECVEGFR-2 Phosphorylation100
Gefitinib A549EGFR Phosphorylation60
Sorafenib HUVECVEGFR-2 Phosphorylation150

The hypothetical cellular data suggests that BCQ-1 and BCQ-2 effectively engage their respective targets in a cellular environment, with potencies that are comparable to the established inhibitors.

Off-Target Selectivity Profiling

A crucial aspect of inhibitor benchmarking is understanding the selectivity profile across a broader panel of kinases.[7][8] This is often performed by screening the inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of kinases. For our purposes, we will present hypothetical data for BCQ-1 and BCQ-2 against a small, representative panel of kinases.

Kinase% Inhibition by BCQ-1 (1 µM)% Inhibition by BCQ-2 (1 µM)
EGFR 95% 20%
VEGFR-2 5%92%
SRC40%35%
ABL115%10%
CDK25%8%

This hypothetical selectivity screen further supports the on-target activity of BCQ-1 for EGFR and BCQ-2 for VEGFR-2, while also providing initial insights into potential off-target effects (e.g., moderate inhibition of SRC kinase by both compounds).

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for generating the kind of data presented above. These protocols are designed to be self-validating by including appropriate controls.

Biochemical IC50 Determination: Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the target kinase.[5][8]

Rationale: This in vitro assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the isolated kinase enzyme. The use of a radiometric format is highly sensitive and is considered a gold standard for kinase activity measurement.[4]

Step-by-Step Protocol:

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a serial dilution of the test compounds (BCQ-1, BCQ-2, Gefitinib, Sorafenib) in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 5 µL of diluted test compound or DMSO (vehicle control).

    • 10 µL of a solution containing the target kinase and its specific substrate peptide.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibitor assessment.[9]

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Substrate Capture: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Target Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.[6][10]

Rationale: Moving from a biochemical to a cellular assay is a critical step to assess compound properties such as membrane permeability and engagement with the target in its native environment.[11][12]

Step-by-Step Protocol:

  • Cell Culture: Culture A549 or HUVEC cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for A549 cells, VEGF for HUVEC cells) for a short period (e.g., 10 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • ELISA-Based Detection:

    • Coat a high-binding 96-well plate with a capture antibody specific for the total kinase (e.g., anti-EGFR or anti-VEGFR-2).

    • Add the cell lysates to the wells and incubate to allow the kinase to be captured.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the kinase (e.g., anti-phospho-EGFR). This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells and add an HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the phosphorylation signal to the total protein concentration or cell number. Calculate the percent inhibition of phosphorylation for each compound concentration relative to the ligand-stimulated control. Determine the IC50 value as described for the biochemical assay.

Signaling Pathway and Workflow Visualization

To provide a clearer context for the action of these inhibitors, the following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

Targeted Signaling Pathway: EGFR

The diagram below illustrates the EGFR signaling pathway, a common target for quinoline-based inhibitors.[13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Activation BCQ1 BCQ-1 (Inhibitor) BCQ1->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by the hypothetical BCQ-1 inhibitor.

Experimental Workflow for Inhibitor Benchmarking

The following workflow provides a logical progression for evaluating novel kinase inhibitors.

Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity & Final Analysis Biochem_Screen Primary Screen: Radiometric Kinase Assay IC50_Det IC50 Determination (Dose-Response) Biochem_Screen->IC50_Det Potent Hits Phospho_Assay Target Phosphorylation Assay IC50_Det->Phospho_Assay Validate in Cells Prolif_Assay Cell Proliferation Assay Phospho_Assay->Prolif_Assay Functional Effect Selectivity_Panel Kinome Selectivity Profiling Prolif_Assay->Selectivity_Panel Assess Off-Targets Lead_Selection Lead Candidate Selection Selectivity_Panel->Lead_Selection

Caption: A streamlined workflow for benchmarking novel kinase inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the performance of novel this compound-based kinase inhibitors. Through the use of hypothetical data for the BCQ series and comparison with established drugs like Gefitinib and Sorafenib, we have demonstrated how to build a detailed performance profile encompassing biochemical potency, cellular activity, and selectivity.

The provided experimental protocols for radiometric kinase assays and cell-based phosphorylation assays offer a solid foundation for researchers to generate reliable and reproducible data. The visualization of the targeted signaling pathway and the overall experimental workflow serves to contextualize the experimental data and guide the research process.

The successful progression of any novel inhibitor series, such as our hypothetical BCQ compounds, would depend on further in-depth studies, including in vivo efficacy models, absorption, distribution, metabolism, and excretion (ADME) profiling, and toxicology studies. The foundational benchmarking outlined here is the critical first step in identifying promising lead candidates for further development in the quest for next-generation targeted therapies.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 23-53. [Link]
  • Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12971-12976. [Link]
  • Lin, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Cao, J., et al. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(7), 737-749. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Schaller, D., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • Cao, J., Isaacson, J., Patick, AK., & Blair, WS. (2008). Cell-Based Assays to Identify Inhibitors of Viral Disease.
  • Janning, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • BioAgilytix. (n.d.). Cell-Based Potency Assays. BioAgilytix. [Link]
  • Lee, J., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1245. [Link]
  • Schaller, D., Christ, C. D., Chodera, J. D., & Volkamer, A. (2023). Benchmarking cross-docking strategies for structure-informed machine learning in kinase drug discovery. bioRxiv. [Link]
  • Schaller, D., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed. [Link]
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161748. [Link]
  • Knight, Z. A., & Shokat, K. M. (2007). A membrane capture assay for lipid kinase activity.
  • Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
  • Chodera, J. (2023, September 14). Benchmarking cross-docking strategies for structure-informed machine learning in kinase drug discovery. Chodera lab // MSKCC. [Link]
  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Ghattas, M. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
  • PubChemLite. (n.d.). This compound (C9H5BrClN). PubChemLite. [Link]
  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)
  • Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983. [Link]
  • Szczęśniak-Sięga, B., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533. [Link]
  • McKenna, S. M., et al. (2024). Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. RSC Chemical Biology, 5(8), 776-786. [Link]
  • Thomas, M., et al. (2023). Bromodomain Factor 5 as a Target for Antileishmanial Drug Discovery. ACS Infectious Diseases, 9(10), 2003-2016. [Link]

Sources

Safety Operating Guide

Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide offers an in-depth, procedural framework for the safe and compliant disposal of 8-Bromo-5-chloroquinoline, moving beyond generic recommendations to provide actionable intelligence for the laboratory professional.

Immediate Safety Imperatives: The Foundation of Safe Disposal

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound is a halogenated heterocyclic aromatic compound, a class of chemicals that requires respectful handling.

Hazard Profile: According to its Safety Data Sheet (SDS), this compound presents multiple hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause skin and serious eye irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Tightly sealed safety goggles or a face shield are mandatory to prevent contact with the eyes.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2][3]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[2]

  • Respiratory Protection: All handling of solid this compound that may generate dust, and any handling of its solutions, should be performed within a certified chemical fume hood to prevent inhalation.[2][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely about discarding the chemical; it is a systematic process of waste segregation, containment, and documentation.

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is segregation. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated organic waste.[5][6][7] The reason for this is twofold:

  • Disposal Method: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (such as HCl and HBr).[8] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and dramatically increases disposal costs.[5][7]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as a specific class of hazardous waste.[9][10][11] Proper segregation is essential for compliance with these regulations.

Actionable Segregation Steps:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • This container should be used exclusively for this compound and any other halogenated compounds.

  • Ensure all laboratory personnel are trained to distinguish between halogenated and non-halogenated waste streams.

Step 2: Containerization and Labeling

Proper containment is crucial to prevent leaks and ensure the safety of waste handlers.

Container Selection:

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

  • Ensure the container is in good condition, free from cracks or other damage.

  • For liquid waste (e.g., solutions containing this compound), do not fill the container to more than 80% capacity to allow for vapor expansion.

Labeling: The waste container must be labeled clearly and accurately from the moment the first drop of waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all components in the container, including solvents and their approximate percentages.

  • The appropriate hazard pictograms (e.g., irritant, harmful).[1]

Step 3: Accumulation and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • The SAA must be under the control of the laboratory personnel.

  • Keep the waste container tightly closed at all times, except when adding waste.[2][3][4]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Once the container is full, or if waste generation is complete, it should be transferred to your institution's central hazardous waste storage area for pickup by a licensed hazardous waste disposal company.

Step 4: Final Disposal Pathway

The recommended and most environmentally sound disposal method for this compound is incineration .

  • A licensed hazardous waste incinerator operating at high temperatures can effectively destroy the compound.[8]

  • These facilities are equipped with advanced flue gas cleaning systems (e.g., scrubbers) to neutralize the hydrogen chloride and hydrogen bromide formed during combustion, preventing their release into the atmosphere.[8]

  • Never attempt to dispose of this compound down the drain or in regular solid waste.[12] This is a violation of environmental regulations and can harm aquatic life and wastewater treatment systems.

Summary of Key Information

For quick reference, the following table summarizes the essential information for the safe disposal of this compound.

Property Information Reference
Chemical Name This compound[1]
Molecular Formula C₉H₅BrClN[1]
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin; Causes skin and serious eye irritation.[1][2]
Required PPE Safety goggles, chemical-resistant gloves, lab coat, use in fume hood.[2][3][4]
Waste Segregation Collect as Halogenated Organic Waste . Do not mix with non-halogenated waste.[5][6]
Container Labeled, sealed, chemically compatible container (HDPE or glass).[3][4]
Disposal Method Incineration at a licensed hazardous waste facility.[2][3][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste as Halogenated Organic fume_hood->identify_waste select_container Select Labeled 'Halogenated Waste' Container identify_waste->select_container collect_waste Collect Waste (Solid, Liquid, Contaminated Labware) select_container->collect_waste seal_container Securely Seal Container When Not in Use collect_waste->seal_container saa Store in Satellite Accumulation Area (SAA) seal_container->saa transfer Arrange for Pickup by EH&S or Licensed Contractor saa->transfer end Final Disposal: High-Temperature Incineration transfer->end

Caption: Disposal workflow for this compound waste.

Conclusion

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of scientific excellence and responsible research.

References

  • PubChem. This compound | C9H5BrClN | CID 14548349. [Link]
  • American Elements. 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0. [Link]
  • PubChem. 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903. [Link]
  • U.S. Environmental Protection Agency.
  • eCFR.
  • University of Rochester. Hazardous Waste Reduction - Environmental Health and Safety. [Link]
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
  • Bucknell University.
  • Nipissing University.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [Link]

Sources

A Senior Application Scientist's Guide to Handling 8-Bromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Handling halogenated quinolines like 8-Bromo-5-chloroquinoline requires a meticulous approach to safety. These compounds, while essential in synthetic chemistry and drug development, present significant health hazards upon exposure. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. We will delve into the causality behind each recommendation, empowering you to work with confidence and security.

Hazard Assessment: Understanding the Adversary

Before any protective equipment is chosen, a thorough understanding of the specific risks posed by this compound is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with multiple hazard statements.[1]

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1] This multi-route toxicity underscores the need for comprehensive barrier protection.

  • Irritation: It is classified as a skin and serious eye irritant.[1] Direct contact can cause significant inflammation and discomfort.

  • Respiratory Effects: Inhalation may cause respiratory irritation.[1]

These classifications are not mere warnings; they are directives that inform every aspect of the handling protocol, from engineering controls to the last step of waste disposal.

Quantitative Hazard Summary

While specific occupational exposure limits (OELs) have not been established by major regulatory bodies for this compound, the GHS classifications provide a clear mandate for minimizing exposure through all routes.[2]

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

The Core Directive: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is a direct response to the hazards identified above. The goal is to establish impermeable barriers between you and the chemical.

Engineering Controls: Your First Line of Defense

Before considering wearable PPE, engineering controls must be in place. All work with this compound must be conducted in a certified chemical fume hood. This is non-negotiable, as it directly addresses the inhalation hazard by capturing vapors and fine particulates at the source.

Personal Protective Equipment: The Essential Barriers
  • Hand Protection: Chemically protective gloves are critical to prevent dermal absorption and irritation.[3]

    • Causality: The compound's classification as a skin irritant and its potential for harm upon skin contact necessitates a robust barrier.[1]

    • Selection: Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart for breakthrough times. Double-gloving is a prudent practice, especially when handling larger quantities or for prolonged periods.

  • Eye and Face Protection: The risk of serious eye irritation dictates stringent protection.

    • Causality: Accidental splashes can have immediate and severe consequences for your vision.[1]

    • Selection: Wear chemical safety goggles that provide a complete seal around the eyes.[4] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[4][5]

  • Body Protection: A fully-buttoned laboratory coat is the minimum requirement.

    • Causality: This protects your skin and personal clothing from contamination by spills or dust.

    • Selection: For procedures with a higher risk of spillage, consider a chemically resistant apron or disposable coveralls.[6]

  • Respiratory Protection:

    • Causality: While a fume hood is the primary control for inhalation hazards, respiratory protection may be required in specific situations, such as cleaning up a large spill outside of a hood or if engineering controls are not sufficient.[7]

    • Selection: If required, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 filter) should be used.[5]

Procedural Guide: From Preparation to Disposal

The following workflow integrates the PPE strategy into a step-by-step operational plan.

Safe Handling Workflow for this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase Prep_Area Verify Fume Hood Function & Clear Area Gather_Mats Gather All Materials (Chemical, Glassware, PPE) Prep_Area->Gather_Mats Don_PPE Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (Nitrile x2) Gather_Mats->Don_PPE Weigh Weigh Compound (Use anti-static weigh boat) Don_PPE->Weigh Enter Hood Transfer Transfer to Reaction Vessel Weigh->Transfer Workup Perform Chemical Reaction Transfer->Workup Decontaminate Decontaminate Glassware & Work Surfaces Workup->Decontaminate Procedure Complete Segregate_Waste Segregate Waste: - Solid (contaminated wipes, gloves) - Liquid (reaction mixture) Decontaminate->Segregate_Waste Doff_PPE Doff PPE (Reverse Order): 1. Outer Gloves 2. Gown/Apron 3. Face Shield/Goggles 4. Inner Gloves Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safe handling of this compound.

Step-by-Step Protocol

Part 1: Pre-Handling Operations

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Prepare the Work Area: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Gather the sealed container of this compound, necessary glassware, and waste containers.

  • Don PPE: Put on your laboratory coat, followed by chemical safety goggles. Finally, don two pairs of nitrile gloves.

Part 2: Handling and Use (Inside Fume Hood)

  • Weighing: Carefully open the container. Use a spatula to portion the required amount into a tared, anti-static weigh boat or directly into the reaction vessel.

  • Transfer: Gently transfer the weighed solid into the reaction vessel, avoiding the creation of dust.

  • Closure: Immediately and securely close the primary container of this compound.

  • Reaction: Proceed with your experimental protocol, keeping all materials well within the fume hood.

Part 3: Post-Handling and Decontamination

  • Quenching/Workup: If applicable, safely quench the reaction mixture.

  • Decontamination: Clean all non-disposable equipment and the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be treated as hazardous waste.

  • Waste Segregation: Place all contaminated disposable items (gloves, bench paper, weigh boats) into a designated solid hazardous waste container.[2] Liquid waste should be collected in a separate, clearly labeled hazardous waste container.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove the outer pair of gloves. Then, remove your lab coat and face shield/goggles. Finally, remove the inner pair of gloves.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Response

  • Evacuate and Alert: Alert colleagues in the immediate area. If the spill is large or outside the fume hood, evacuate the lab and contact your institution's safety office.

  • Control: For a small spill inside a fume hood, ensure you are wearing the appropriate PPE (including double gloves and goggles).

  • Contain and Clean: Cover the spill with an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a suitable solvent and then wash with soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Plan

  • Regulatory Compliance: All waste, including the chemical itself and any contaminated materials, must be disposed of as hazardous waste.[2][9]

  • Labeling: Ensure waste containers are sealed, properly labeled with the full chemical name and hazard warnings, and stored in a designated satellite accumulation area.

  • Removal: Arrange for pickup by your institution's certified hazardous waste disposal service. Do not discharge to sewer systems.[9]

By adhering to this comprehensive guide, you build a system of safety that is both robust and self-validating, ensuring that your valuable research is conducted without compromising your health.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • American Elements. (n.d.). 8-Bromo-5-chloroisoquinoline.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-8-chloroisoquinoline. PubChem.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Bromoquinoline.
  • Provident Labs. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.